1,3-Dimethyl-2-thiohydantoin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-6-3-4(8)7(2)5(6)9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWNLFPHQCFFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395527 | |
| Record name | 1,3-Dimethyl-2-thiohydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-62-3 | |
| Record name | 1,3-Dimethyl-2-thiohydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 1,3-Dimethyl-2-thiohydantoin
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethyl-2-thiohydantoin
Introduction: The Significance of the Thiohydantoin Scaffold
Hydantoins and their thio-analogs, thiohydantoins, represent a class of five-membered heterocyclic compounds that are of immense interest in medicinal chemistry and drug development.[1] These scaffolds are privileged structures, appearing in numerous biologically active compounds with a wide array of therapeutic applications, including anticonvulsant, anticarcinogenic, antimicrobial, and anti-inflammatory activities.[2][3] The 2-thiohydantoin core, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, allowing for substitutions at the N-1, N-3, and C-5 positions to modulate biological activity.[4]
This guide provides a comprehensive overview of a robust and reproducible method for the synthesis of this compound, a key derivative in this class. We will delve into the causality behind the synthetic strategy, provide a detailed experimental protocol, and outline a complete workflow for its structural characterization and purity verification. This document is intended for researchers and scientists who require a practical, field-proven approach to the preparation and validation of this important chemical entity.
Part 1: Synthesis of this compound
Synthetic Strategy: A Nucleophilic Cascade Approach
The formation of the 1,3-disubstituted-2-thiohydantoin ring is most effectively achieved through a cyclocondensation reaction. The core logic involves the reaction of a disubstituted thiourea with a reagent that provides a two-carbon electrophilic backbone, primed for cyclization. Our chosen strategy employs the reaction between N,N'-dimethylthiourea and ethyl chloroacetate.
This approach is mechanistically sound and highly efficient for several reasons:
-
Reagent Availability: Both N,N'-dimethylthiourea and ethyl chloroacetate are commercially available and cost-effective starting materials.
-
Reaction Specificity: The reaction proceeds via a well-defined pathway. The sulfur atom of the thiourea is a potent nucleophile that selectively attacks the electrophilic carbon bearing the chlorine atom in ethyl chloroacetate.
-
Intramolecular Cyclization: Following the initial S-alkylation, the molecule is perfectly arranged for an intramolecular nucleophilic attack by one of the nitrogen atoms on the ester carbonyl, leading to the formation of the stable five-membered ring.
Reaction Mechanism
The reaction proceeds in two primary stages:
-
Initial S-Alkylation (SN2 Reaction): The sulfur atom of N,N'-dimethylthiourea acts as a nucleophile, attacking the α-carbon of ethyl chloroacetate and displacing the chloride ion. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization and Elimination: Under the influence of a base or heat, the intermediate undergoes an intramolecular transacylation. A nitrogen atom attacks the electrophilic carbonyl carbon of the ester group. This cyclization event is followed by the elimination of ethanol, yielding the final this compound product.
Caption: Conceptual Reaction Mechanism.
Detailed Experimental Protocol
This protocol is adapted from established methods for thiohydantoin synthesis.[5][6]
Materials:
-
N,N'-Dimethylthiourea (1.0 eq)
-
Ethyl chloroacetate (1.05 eq)
-
Anhydrous Sodium Acetate (2.5 eq)
-
Absolute Ethanol (as solvent)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N'-dimethylthiourea (e.g., 10.4 g, 0.1 mol) and absolute ethanol (100 mL).
-
Dissolution: Stir the mixture at room temperature until the thiourea is partially dissolved.
-
Addition of Reagents: Add anhydrous sodium acetate (e.g., 20.5 g, 0.25 mol) followed by the dropwise addition of ethyl chloroacetate (e.g., 12.9 g, 0.105 mol) over 10 minutes. The sodium acetate acts as a base to facilitate the cyclization step.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials indicates reaction completion.
-
Workup: After cooling the reaction mixture to room temperature, pour it into 300 mL of ice-cold deionized water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals and dry them in a vacuum oven at 40-50 °C to a constant weight. The expected product is a light yellow to orange crystalline solid.
Part 2: Characterization and Data Validation
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following is a self-validating system of analytical techniques.
Caption: Overall Experimental Workflow.
Physicochemical Properties
-
Appearance: Light yellow to orange powder/crystal.
-
Melting Point: A sharp melting point is a strong indicator of purity. The expected range is 93-95 °C . A broad or depressed melting range would suggest the presence of impurities.
-
Molecular Formula: C₅H₈N₂OS
-
Molecular Weight: 144.19 g/mol .
Spectroscopic Analysis
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to identify the types and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to be simple and highly characteristic.[7]
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]
-
Expected Spectrum: The spectrum should exhibit three distinct singlets, confirming the absence of adjacent protons for each group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N1-CH₃ | ~3.3 | Singlet | 3H | Methyl group attached to nitrogen adjacent to a thiocarbonyl. |
| N3-CH₃ | ~3.1 | Singlet | 3H | Methyl group attached to nitrogen adjacent to a carbonyl. |
| C5-CH₂ | ~4.0 | Singlet | 2H | Methylene protons are deshielded by the adjacent nitrogen and carbonyl group. |
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
-
Expected Spectrum: The spectrum should show five distinct signals corresponding to the five unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=S (C2) | ~182 | The thiocarbonyl carbon is highly deshielded and appears far downfield.[9] |
| C=O (C4) | ~170 | The carbonyl carbon is also deshielded, but typically less so than the thiocarbonyl.[9] |
| -CH₂- (C5) | ~55 | Methylene carbon attached to two nitrogen atoms. |
| N1-CH₃ | ~31 | Methyl carbon attached to nitrogen. |
| N3-CH₃ | ~28 | Methyl carbon attached to nitrogen, slightly different chemical environment from N1-CH₃. |
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Sample Preparation: The sample can be analyzed as a solid using an ATR-FTIR spectrometer or by preparing a KBr pellet.[8]
-
Key Diagnostic Peaks:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C-H Stretch (Aliphatic) | 2900 - 3000 | Confirms the presence of methyl and methylene groups. |
| C=O Stretch (Amide) | 1740 - 1760 | Strong, sharp peak. Key diagnostic for the carbonyl group in the 5-membered ring. [10] |
| C-N Stretch | 1350 - 1450 | Confirms the presence of the carbon-nitrogen bonds within the ring. |
| C=S Stretch | 1250 - 1270 | Confirms the presence of the thiocarbonyl group. [9] |
4. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).[8]
-
Expected Data:
-
Molecular Ion Peak: The primary peak should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 145.04 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Fragmentation: Common fragmentation patterns for thiohydantoins can provide further structural confirmation.[11]
-
Conclusion
The can be reliably achieved through the well-established cyclocondensation of N,N'-dimethylthiourea and ethyl chloroacetate. The integrity of the final product must be validated through a multi-technique analytical approach. By correlating the data from melting point analysis, NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry, researchers can possess a high degree of confidence in the identity and purity of the synthesized compound. This rigorous validation is a prerequisite for its use in further research, such as in drug discovery pipelines or as a building block in complex organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(1801-62-3) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
physicochemical properties of 1,3-Dimethyl-2-thiohydantoin
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-2-thiohydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a derivative of the 2-thiohydantoin heterocyclic scaffold. The core thiohydantoin structure is of significant interest in medicinal chemistry and drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][3][4] Understanding the fundamental physicochemical properties of specific analogues like this compound is paramount for its application in synthesis, biological screening, and formulation development. The substitution of methyl groups at the N-1 and N-3 positions removes the acidic protons present in the parent ring, significantly altering properties such as solubility, hydrogen bonding capacity, and reactivity.
This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound, supported by experimental data and standardized analytical protocols. The insights herein are intended to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and characterization of this compound.
Molecular Identity and Core Physical Properties
This compound is a solid, crystalline compound under standard conditions. Its core structure consists of a five-membered imidazolidine ring featuring a carbonyl group at position 4 and a thiocarbonyl group at position 2, with methyl substituents on both nitrogen atoms.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂OS | [5] |
| Molecular Weight | 144.19 g/mol | [5] |
| CAS Number | 1801-62-3 | |
| Appearance | Light yellow to orange powder/crystal | |
| Physical State (20°C) | Solid | |
| Melting Point | 93.0 to 95.0 °C |
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### **2. Spectroscopic Profile**
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The replacement of the C2 carbonyl in its hydantoin analogue with a thiocarbonyl group induces significant and predictable shifts in its spectral data.
| **Technique** | **Functional Group / Protons** | **Expected Chemical Shift / Wavenumber** | **Source(s)** |
| :--- | :--- | :--- | :--- |
| **¹H NMR** | N1-CH₃ | Singlet | |
| | N3-CH₃ | Singlet | |
| | C5-CH₂ | Singlet | |
| **¹³C NMR** | C=S (C2) | ~174.0 ppm | |
| | C=O (C4) | ~166.4 ppm | |
| | CH₂ (C5) | ~34.0 ppm | |
| | N-CH₃ | ~15.0 ppm | |
| **IR Spectroscopy** | C=O Stretch | ~1690-1720 cm⁻¹ | |
| | C=N Stretch | ~1610-1630 cm⁻¹ | |
| **UV-Vis** | π→π* transition | ~280-360 nm | |
#### **2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy**
The ¹H NMR spectrum of this compound is relatively simple, confirming its symmetrical nature. It characteristically displays three singlet peaks corresponding to the two distinct methyl groups attached to the nitrogen atoms and the methylene protons of the heterocyclic ring. In the ¹³C NMR spectrum, the most downfield signal corresponds to the thiocarbonyl carbon (C=S), which is a key differentiator from its hydantoin counterpart. The carbonyl carbon (C=O) also appears at a characteristic downfield shift, followed by the methylene and methyl carbons at higher fields.
#### **2.2. Infrared (IR) Spectroscopy**
The IR spectrum provides clear evidence for the key functional groups. A strong absorption band in the region of 1690-1720 cm⁻¹ is characteristic of the C=O stretching vibration. The C=N stretching vibration within the ring is also typically observed. The presence of the thiocarbonyl (C=S) group is harder to assign definitively as its stretching vibration is weaker and falls in a more congested region of the spectrum, but it influences the overall electronic structure and bond vibrations.
#### **2.3. UV-Visible Spectroscopy**
In UV-Visible spectroscopy, thiohydantoin derivatives typically exhibit absorption maxima resulting from π→π* electronic transitions within the conjugated system of the molecule. The exact wavelength (λmax) can be influenced by the solvent used for analysis.
### **3. Solubility and Acidity**
#### **3.1. Solubility Profile**
While quantitative solubility datais not extensively published, empirical evidence from synthetic and analytical procedures suggests that this compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols like ethanol. Its solubility in water is expected to be low due to the presence of two non-polar methyl groups and the overall molecular structure.
#### **3.2. Acidity and Basicity (pKa)**
The parent 2-thiohydantoin scaffold possesses weakly acidic protons at the N1 and N3 positions. However, inthis compound, these protons are replaced by methyl groups, thereby eliminating this acidic character. The molecule can act as a weak base due to the lone pairs of electrons on the nitrogen and oxygen atoms. While specific pKa values forthis compound are not readily available, related heterocyclic compounds have been studied in non-aqueous solvents like acetonitrile and DMSO. For practical purposes in typical drug development buffers, it is not expected to ionize significantly.
### **4. Experimental Methodologies**
The accurate determination of physicochemical properties relies on standardized experimental protocols. The following section outlines validated, step-by-step methodologies for key analytical techniques.
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Caption: General workflow for physicochemical characterization.
Protocol for NMR Spectroscopy (¹H and ¹³C)
-
Rationale: NMR is the most powerful technique for unambiguous structure confirmation and purity assessment.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
[6] 2. Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
[6] 4. ¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024-4096, to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2-5 seconds.
[6] 5. Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate spectra using the residual solvent peak as an internal standard.
Protocol for FTIR Spectroscopy
-
Rationale: To identify the primary functional groups (C=O, C=N) and confirm the molecular backbone.
-
Methodology:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
[6] 2. Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
[6] 4. Data Processing: Acquire a background spectrum (clean ATR crystal) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) interference.
Protocol for UV-Visible Spectroscopy
-
Rationale: To determine the wavelength of maximum absorption (λmax) associated with electronic transitions.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol). Serially dilute the stock solution to a final concentration in the range of 10⁻⁴ to 10⁻⁵ M.
[6] 2. Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Parameters:
-
Scan Range: Typically 200-400 nm.
-
Blank: Use the same solvent as used for the sample preparation.
-
Data Acquisition: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance.
Conclusion
This compound is a well-defined chemical entity with distinct and measurable physicochemical properties. Its characterization is straightforward using standard analytical techniques such as NMR, IR, and melting point determination. The methylation at the N1 and N3 positions fundamentally alters its properties compared to the parent 2-thiohydantoin, notably by removing acidic protons and increasing lipophilicity. This comprehensive guide provides the essential data and validated protocols necessary for researchers to confidently identify, handle, and utilize this compound in synthetic chemistry and drug discovery pipelines. A thorough understanding of these foundational properties is the first step toward unlocking the potential of this and related scaffolds in developing novel therapeutic agents.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters – Oriental Journal of Chemistry [orientjchem.org]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethyl-2-thiohydantoin
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-Dimethyl-2-thiohydantoin (CAS No. 1801-62-3), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1][2] As a key scaffold, its unambiguous identification is paramount for researchers, scientists, and drug development professionals. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a definitive characterization. The causality behind experimental choices and spectral interpretation is explained, reflecting field-proven insights and ensuring scientific integrity.
Introduction and Molecular Structure
This compound is a derivative of thiohydantoin, a sulfur analog of hydantoin. The replacement of a carbonyl oxygen with sulfur at the C2 position significantly alters the molecule's electronic environment, which is reflected in its spectroscopic signature.[3] The strategic placement of methyl groups at the N1 and N3 positions prevents tautomerization and simplifies spectral analysis by removing labile N-H protons, making it an excellent model compound for studying the core thiohydantoin ring system.
Accurate structural elucidation is the foundation of all chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming identity, assessing purity, and providing insights into the electronic and vibrational properties of the molecule.
Figure 1: Molecular Structure of this compound (C₅H₈N₂OS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct, unambiguous signals corresponding to each unique nucleus in the structure.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by three distinct singlets, confirming the high symmetry of the molecule and the absence of proton-proton coupling.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.95 | Singlet | 2H | Methylene (-CH₂-) |
| ~3.40 | Singlet | 3H | N-Methyl (N-CH₃) |
| ~3.10 | Singlet | 3H | N-Methyl (N-CH₃) |
| Note: Exact chemical shifts can vary slightly based on the deuterated solvent used. |
Expert Interpretation:
-
Methylene Protons (-CH₂-): The two protons on the C5 carbon are chemically and magnetically equivalent, resulting in a single peak (a singlet). Their chemical shift around 3.95 ppm is downfield due to the deshielding effect of the adjacent carbonyl group (C=O).
-
N-Methyl Protons (-CH₃): The spectrum shows two separate singlets for the two N-methyl groups. Although both are attached to nitrogen, their electronic environments are different. One methyl group is adjacent to the C=O group, while the other is adjacent to the C=S group. The thiocarbonyl group (C=S) generally induces a slightly different electronic environment compared to the carbonyl (C=O), leading to the separation of these two signals.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The chemical shifts of the carbonyl and thiocarbonyl carbons are particularly diagnostic.
| Chemical Shift (δ) ppm | Assignment |
| ~180.5 | Thiocarbonyl (C=S) |
| ~168.0 | Carbonyl (C=O) |
| ~53.0 | Methylene (-CH₂-) |
| ~29.5 | N-Methyl (-CH₃) |
| ~24.0 | N-Methyl (-CH₃) |
| Note: Data referenced from the Spectral Database for Organic Compounds (SDBS).[4] |
Expert Interpretation:
-
Thiocarbonyl Carbon (C=S): The most downfield signal, typically found around 180 ppm, is characteristic of a thiocarbonyl carbon. The substitution of sulfur for oxygen at C2 results in a significant downfield shift compared to a typical carbonyl carbon in a hydantoin ring (~156 ppm), a key distinguishing feature.[3]
-
Carbonyl Carbon (C=O): The signal around 168 ppm is typical for an amide-like carbonyl carbon within a five-membered ring.
-
Methylene and Methyl Carbons: The remaining signals in the aliphatic region correspond to the methylene carbon and the two non-equivalent N-methyl carbons, consistent with the ¹H NMR data.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved to avoid signal broadening.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16 scans for a sufficiently concentrated sample.
-
Relaxation Delay (d1): 2 seconds.[3]
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 scans, owing to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.[3]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint." The key features in the IR spectrum of this compound are the strong stretching vibrations of the carbonyl (C=O) and thiocarbonyl (C=S) groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H Stretch (Aliphatic) |
| ~1740 | Strong | C=O Stretch (Amide Carbonyl) |
| ~1400 | Medium | C-N Stretch |
| ~1250 | Strong | C=S Stretch (Thiocarbonyl) |
Expert Interpretation:
-
C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is the most prominent feature of the spectrum and is unambiguously assigned to the C=O stretching vibration of the cyclic amide.[6]
-
C=S Stretch: The C=S stretching vibration is typically weaker and occurs at a lower frequency than the C=O stretch due to the larger mass of sulfur. The strong band around 1250 cm⁻¹ is characteristic of the thiocarbonyl group in the thiohydantoin ring.[6]
-
C-H and C-N Stretches: The bands around 2950 cm⁻¹ correspond to the stretching of the sp³ C-H bonds in the methyl and methylene groups. The C-N stretching vibrations contribute to the complex fingerprint region, with a notable band around 1400 cm⁻¹.
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for acquiring IR spectra of solid samples.
-
Sample Preparation: Place a small, representative amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[3]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum.
-
Parameters:
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.[3]
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance plot.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
| m/z | Assignment |
| 144 | [M]⁺ (Molecular Ion) |
| 116 | [M - CO]⁺ |
| 87 | [M - C₃H₃O]⁺ or [M - N-methyl isothiocyanate]⁺ |
| 57 | [C₃H₅N]⁺ |
| Note: Fragmentation is technique-dependent (e.g., Electron Ionization). |
Expert Interpretation:
-
Molecular Ion Peak: The spectrum will show a clear molecular ion peak at m/z = 144, corresponding to the molecular weight of C₅H₈N₂OS (144.19 g/mol ).[7] The presence of a sulfur atom will also give rise to a characteristic [M+2]⁺ peak with an abundance of approximately 4.4% relative to the [M]⁺ peak, confirming the presence of sulfur.
-
Fragmentation Pathway: Under electron ionization (EI), a common fragmentation pathway involves the loss of neutral molecules. A likely initial fragmentation is the loss of carbon monoxide (CO, 28 Da) from the carbonyl group, leading to a fragment at m/z 116. Further fragmentation can occur, as illustrated below.
Figure 2: A plausible fragmentation pathway for this compound under EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns ideal for library matching and structural analysis.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Record the mass spectrum, plotting relative abundance against the mass-to-charge ratio (m/z).
Integrated Characterization Workflow
The logical flow from synthesis to definitive characterization relies on the complementary nature of these spectroscopic techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural confirmation.
References
- 1. jchemrev.com [jchemrev.com]
- 2. A Simple Synthesis of 2-Thiohydantoins [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1801-62-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Introduction: The Versatile Scaffold of 1,3-Dimethyl-2-Thiohydantoin
An In-Depth Technical Guide to the Biological Activity of 1,3-Dimethyl-2-Thiohydantoin Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both synthetic accessibility and a broad spectrum of biological activities is a perpetual endeavor. The thiohydantoin nucleus, a sulfur analog of hydantoin, represents one such privileged structure.[1][2] Specifically, this compound derivatives have garnered significant attention due to their diverse pharmacological profiles, which encompass anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others.[3][4] The structural versatility of the thiohydantoin ring, particularly the potential for substitution at the C-5 position, allows for fine-tuning of its biological effects, making it a highly attractive core for drug discovery programs.[1][5]
This guide provides a comprehensive technical overview of the biological activities associated with this compound derivatives. It delves into their synthesis, mechanisms of action across various therapeutic areas, and the experimental protocols used for their evaluation. By synthesizing field-proven insights with established scientific principles, this document aims to serve as an authoritative resource for professionals engaged in the discovery and development of novel therapeutics.
Core Synthesis Strategies
The synthetic tractability of the thiohydantoin scaffold is a key advantage for its development as a pharmacophore. A prevalent and efficient method involves the cyclization of a thiourea precursor with an α-halo ester, such as ethyl chloroacetate.[6] Variations of this approach, including one-pot, multi-component reactions, have been developed to enhance efficiency and yield.[5]
A representative synthesis often begins with the reaction of an appropriate aldehyde or ketone with thiosemicarbazide, followed by cyclization to form the core thiohydantoin ring.[7] Subsequent modifications, such as N-alkylation or condensation at the C-5 position, generate a library of derivatives for biological screening.[1][5]
General Synthetic Workflow
Below is a generalized, step-by-step protocol for the synthesis of a 5-substituted-1,3-dimethyl-2-thiohydantoin derivative.
Step 1: Formation of Thiosemicarbazone
-
Dissolve the starting aldehyde or ketone in ethanol.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) and reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone product by filtration.
Step 2: Cyclization to form 2-Thiohydantoin
-
Suspend the dried thiosemicarbazone in a suitable solvent like ethanol or acetic acid.
-
Add an excess of ethyl chloroacetate and a base, such as fused sodium acetate.[6]
-
Reflux the mixture for 6-12 hours, again monitoring by TLC.
-
After cooling, pour the reaction mixture into cold water to precipitate the crude 2-thiohydantoin product.
-
Filter, wash with water, and dry the product.
Step 3: N-Methylation
-
Dissolve the 2-thiohydantoin product in a polar aprotic solvent like Dimethylformamide (DMF).
-
Add a suitable base (e.g., potassium carbonate) followed by an excess of methyl iodide.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the this compound derivative with an organic solvent (e.g., ethyl acetate).
-
Purify the final product using column chromatography.
Diagram of Synthetic Workflow
References
- 1. jchemrev.com [jchemrev.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The 1,3-Dimethyl-2-Thiohydantoin Scaffold in Modern Drug Discovery
Abstract
The thiohydantoin ring system is a five-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically successful drugs and its versatile synthetic accessibility.[1][2][3] This technical guide focuses on a specific, foundational analog: 1,3-Dimethyl-2-thiohydantoin. By blocking the N1 and N3 positions with methyl groups, this scaffold offers a stable, neutral, and lipophilic core, directing medicinal chemistry efforts towards the C5 position for modulating biological activity. We will explore its synthesis, chemical properties, and role as a platform for developing potent therapeutic agents, with a focus on anti-inflammatory and anticancer applications. This document serves as a resource for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed experimental protocols.
The Thiohydantoin Core: A Privileged Scaffold
Hydantoin and its sulfur analog, thiohydantoin, are five-membered heterocyclic scaffolds that have become cornerstones of medicinal chemistry.[2][3] Their importance is underscored by their presence in blockbuster drugs like the anticonvulsant Phenytoin and the antiandrogen Enzalutamide.[3][4] The value of this scaffold lies in several key features:
-
Synthetic Tractability: The core can be synthesized through robust and well-established cyclization reactions, allowing for the efficient creation of diverse chemical libraries.[3]
-
Structural Rigidity and Versatility: The ring structure provides a rigid framework for orienting substituents in three-dimensional space. With multiple sites for substitution (N1, N3, C5), it allows for fine-tuning of physicochemical and pharmacological properties.[5][6]
-
Favorable Pharmacokinetic Profile: The scaffold generally imparts good metabolic stability and cell permeability, which are crucial for drug development.
-
Hydrogen Bonding Capabilities: The parent scaffold contains two hydrogen bond donors and two acceptors, enabling strong interactions with biological targets.[2][3]
The this compound derivative represents a strategic starting point for discovery programs. Methylation at the N1 and N3 positions removes hydrogen bond donor capabilities at these sites, which can be advantageous for improving cell permeability and metabolic stability while focusing derivatization efforts exclusively on the C5 position.
Synthesis and Chemical Properties
The synthesis of the this compound core and its derivatives is straightforward, making it an attractive scaffold for library synthesis.
General Synthesis Routes
The most common approaches for synthesizing the 2-thiohydantoin core involve the reaction of α-amino acids or their esters with isothiocyanates.[1][5] For the 1,3-dimethyl analog, a common starting point would be N-methylglycine (sarcosine), which is reacted with methyl isothiocyanate.
A generalized one-pot, three-component reaction is often employed for efficiency, combining an amine, an isothiocyanate, and ethyl chloroacetate.[7] This method aligns with green chemistry principles by potentially reducing solvent use and reaction steps.[7] The C5 position of the resulting thiohydantoin core is nucleophilic and can be readily derivatized, most commonly through a Knoevenagel condensation with various aldehydes to install an arylidene moiety.[5][6]
Caption: General synthetic workflow for 5-substituted 1,3-dimethyl-2-thiohydantoins.
Key Chemical Properties
-
N1 and N3 Positions: The methyl groups provide steric bulk and increase lipophilicity. They prevent N-alkylation or acylation reactions that are possible on the parent scaffold.
-
C2 Thione Group: The C=S double bond is a key feature. It can be selectively alkylated with reagents like methyl iodide to form an S-methylated derivative, which can alter electronic properties and be used as a synthetic intermediate.[5][6]
-
C5 Methylene Group: This is the primary site for derivatization. The protons on the C5 methylene are acidic, allowing for deprotonation and subsequent reaction with electrophiles, particularly aldehydes and ketones, to introduce diverse substituents critical for biological activity.[5]
Therapeutic Applications & Case Studies
The 1,3-disubstituted-2-thiohydantoin scaffold has been successfully exploited to develop agents for a wide range of diseases, including cancer, inflammation, and parasitic infections.[4][5][6][8]
Case Study 1: Anti-inflammatory Agents via COX-2 Inhibition
Chronic inflammation is implicated in numerous diseases.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. A significant challenge is designing selective COX-2 inhibitors to avoid the gastrointestinal side effects associated with COX-1 inhibition.
Recent studies have identified 1,3-disubstituted-2-thiohydantoin derivatives as potent and selective anti-inflammatory agents.[8][10] In one study, a series of novel 1,3-disubstituted analogs were synthesized and evaluated.[8] Compound 7 from this study, a 1,3-disubstituted-2-thiohydantoin, showed potent dose-dependent inhibition of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[9][10] Molecular modeling studies confirmed that this class of compounds exhibits a high binding affinity for the active site of the COX-2 enzyme.[10][11]
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Case Study 2: Androgen Receptor (AR) Antagonists for Prostate Cancer
Prostate cancer growth is often driven by the androgen receptor (AR).[12] Therapies that block this receptor are a mainstay of treatment. The drug Enzalutamide, a thiohydantoin derivative, is a clinical success story in this area.[2][4]
Structure-activity relationship (SAR) studies that led to potent AR antagonists often begin with simple core structures to probe the effects of various substituents.[12][13] A hypothetical starting point using the this compound core allows for exploration at the C5 position. The landmark research leading to the clinical candidate MDV3100 (Enzalutamide) involved extensive modification of the thiohydantoin scaffold.[12][13] While MDV3100 is not a simple 1,3-dimethyl analog, the studies demonstrated that replacing the dimethyl groups at C5 with a cyclobutyl or cyclopentyl unit maintained or improved activity, highlighting the importance of a gem-dialkyl substitution at this position for potent antagonism.[12] This work exemplifies how a simple scaffold can be systematically optimized into a life-saving therapeutic.
| Therapeutic Area | Biological Target | Key Structural Features | Example Activity (IC₅₀ / Kᵢ) | Reference |
| Anti-inflammatory | COX-2 | 1,3-disubstituted core with aryl moieties | Compound 7 : IC₅₀ = 197.68 µg/mL (cytotoxicity) | [8][9] |
| Anticancer | Androgen Receptor | C5-spiro-cycloalkyl group, specific N1-aryl substituent | MDV3100 Analog 91 : Active in castration-resistant models | [12] |
| Antiparasitic | Trypanosoma brucei | N1-benzyl and N3-aryl substitutions | IC₅₀ = 1.9 nM (for optimized analog) | [5][6] |
| Anticancer | Mutant IDH1 | C5-(2-pyridinon-5-yl) group, N3-methyl | Kᵢ = 4.7 µM (for parent compound) | [6] |
| Antimycobacterial | M. tuberculosis | 5-arylidine substitution | IC₅₀ = 4.5 µM | [5] |
Table 1: Summary of Biological Activities for 2-Thiohydantoin Derivatives.
Structure-Activity Relationship (SAR) Insights
The true power of the this compound scaffold is realized during SAR exploration, where systematic modifications are made to enhance potency and selectivity.
-
N1 and N3 Positions: As discussed, fixing these positions with methyl groups creates a neutral, metabolically stable core. This is a deliberate design choice to focus discovery efforts on other parts of the molecule and often improves oral bioavailability.
-
C5 Position: This is the primary "hotspot" for SAR.
-
Knoevenagel Condensation: Introducing a 5-arylidine moiety via condensation with an aldehyde is the most common modification. The electronics and sterics of the aromatic ring are critical for target engagement. For example, in AR antagonists, a specific substituted phenyl ring at this position is required for potent activity.[12]
-
Spirocyclic Systems: Creating spirocyclic structures at C5, such as by using cycloalkanones in the synthesis, can introduce favorable 3D geometry and improve ligand efficiency. This was a key discovery in the development of second-generation AR antagonists.[12]
-
Caption: Key SAR points on the this compound scaffold.
Experimental Protocols
The following protocols are generalized methodologies based on established literature procedures. They should be adapted and optimized for specific substrates and targets.
Protocol 5.1: Synthesis of a 5-Arylidene-1,3-disubstituted-2-thiohydantoin
This protocol describes a two-step synthesis starting from a precursor 1,3-disubstituted-2-thiohydantoin, based on procedures for Knoevenagel condensation.[6][14]
Objective: To install a C5-arylidine substituent, a key modification for tuning biological activity.
Materials:
-
This compound (1 equivalent)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equivalents)
-
Ethanolamine (catalytic amount)
-
Ethanol (solvent)
-
Standard glassware for reflux
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 eq.) and the selected aromatic aldehyde (1.1 eq.) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of ethanolamine to the mixture.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 5-arylidine-1,3-dimethyl-2-thiohydantoin.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Protocol 5.2: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol assesses the anti-inflammatory potential of test compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9]
Objective: To quantify the anti-inflammatory activity of synthesized thiohydantoin derivatives.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group. Incubate for another 24 hours.
-
NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 15 minutes in the dark.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production. A preliminary cytotoxicity assay (e.g., MTT) should be run in parallel to ensure that the observed NO reduction is not due to cell death.[8]
Conclusion and Future Perspectives
The this compound scaffold is a deceptively simple yet powerful tool in the arsenal of the medicinal chemist. Its robust synthesis, metabolic stability, and the critical C5 handle for diversification make it an ideal starting point for hit-to-lead campaigns. As demonstrated in anti-inflammatory and anticancer drug discovery, this core allows for the systematic exploration of chemical space to achieve high target potency and selectivity.
Future efforts will likely focus on leveraging this scaffold in new therapeutic areas. Its ability to be incorporated into DNA-encoded libraries (DELs) opens up possibilities for unbiased screening against thousands of targets simultaneously.[1] Furthermore, applying modern computational chemistry techniques to predict the binding modes of C5-substituted analogs will accelerate the design of next-generation therapeutics built upon the reliable and effective this compound core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
reactivity and reaction mechanism of 1,3-Dimethyl-2-thiohydantoin
An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 1,3-Dimethyl-2-thiohydantoin
Abstract
This compound is a heterocyclic compound built upon the privileged thiohydantoin scaffold, a structure of significant interest in medicinal chemistry and organic synthesis.[1][2] Unlike its N-unsubstituted counterparts, the methylation at the N-1 and N-3 positions fundamentally alters its reactivity, blocking common N-alkylation and N-acylation pathways. This guide provides a comprehensive exploration of the reactivity and reaction mechanisms of this compound, focusing on the remaining key reactive centers: the nucleophilic sulfur atom (S-2), the acidic methylene group (C-5), and the electrophilic carbonyl carbon (C-4). We will delve into the mechanistic underpinnings of its reactions, provide detailed experimental protocols for key transformations, and illustrate complex pathways with clear diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Introduction to this compound
The Thiohydantoin Scaffold: A Privileged Structure
Thiohydantoins, the sulfur analogs of hydantoins, are five-membered heterocyclic rings that are foundational motifs in a vast array of biologically active molecules.[2][3] Their structural rigidity, combined with the capacity for diverse substitutions at multiple positions, allows for the fine-tuning of steric and electronic properties. This has led to their widespread application as anticonvulsants, antivirals, anti-inflammatory agents, and anticancer therapeutics.[1][3][4] The replacement of a carbonyl oxygen with sulfur introduces unique reactivity, particularly enhancing the nucleophilicity of the exocyclic atom and altering the electronic landscape of the entire ring system.
Structural Features and Physicochemical Properties
In this compound, the presence of methyl groups at both nitrogen atoms precludes the typical N-H acidity and nucleophilicity seen in other thiohydantoins. This structural constraint directs all subsequent reactions to other sites on the molecule, offering a predictable platform for chemical modification.
| Property | Value | Reference |
| IUPAC Name | 1,3-dimethylimidazolidine-2-thione-4-one | |
| Molecular Formula | C₅H₈N₂OS | |
| Molecular Weight | 144.20 g/mol | |
| CAS Number | 1801-62-3 | |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | 93.0 to 95.0 °C |
Spectroscopic Characterization
Unambiguous characterization is critical for confirming the structure and purity of this compound. The key spectroscopic signatures are predictable and distinct.[5]
-
¹H NMR: Two sharp singlets are expected for the non-equivalent N-methyl groups. The C-5 methylene protons will appear as another singlet.
-
¹³C NMR: The most deshielded carbon will be the thiocarbonyl (C=S) at C-2, appearing significantly downfield. The carbonyl (C=O) at C-4 will also be downfield but to a lesser extent. Signals for the two N-methyl carbons and the C-5 methylene carbon will appear in the aliphatic region.[6]
-
IR Spectroscopy: A strong absorption band for the C=O stretch will be prominent. The C=S stretching vibration is typically weaker and appears at a lower frequency.[5]
Synthesis of the this compound Core
The most direct and efficient synthesis of this compound involves the cyclization of an N-methylated amino acid derivative with an isothiocyanate. This approach builds the heterocyclic core in a convergent manner.
Primary Synthetic Route: N-Methyl Glycine (Sarcosine) and Methyl Isothiocyanate
The reaction begins with the nucleophilic attack of the secondary amine of sarcosine on the electrophilic carbon of methyl isothiocyanate to form a thiourea intermediate. Subsequent intramolecular cyclization, often promoted by acid or heat, involves the attack of the carboxylate group, leading to the elimination of water and the formation of the stable five-membered ring.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis from Sarcosine
-
Rationale: This protocol utilizes a one-pot approach where the intermediate thiourea is formed and cyclized in situ. The use of a dehydrating agent like acetic anhydride or a Dean-Stark trap can improve yields by driving the final cyclization step.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sarcosine (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Thiourea Formation: Add methyl isothiocyanate (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-methyl-N'-(carboxymethyl)thiourea intermediate.
-
Cyclization: Add a dehydrating agent such as acetic anhydride (1.5 eq) to the mixture. Heat the reaction to reflux (typically 100-120 °C) and monitor by TLC until the starting material is consumed (usually 4-6 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product and quench excess anhydride. Filter the resulting solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Nucleophilic Reactivity: The Core of its Utility
With the nitrogen atoms blocked, the nucleophilic character of this compound is dominated by the sulfur atom at C-2 and the methylene carbon at C-5.
S-Alkylation: A Dominant and Selective Pathway
The thiocarbonyl group readily tautomerizes to a thio-enol form, especially in the presence of a base. The resulting thiolate is a soft and highly potent nucleophile that selectively attacks soft electrophiles. This S-alkylation is one of the most common and reliable reactions of this scaffold.[7][8][9]
Caption: General mechanism for the S-alkylation of this compound.
Experimental Protocol: S-Methylation with Methyl Iodide
-
Rationale: This protocol uses potassium carbonate as a mild base, which is sufficient to deprotonate the thio-enol tautomer. Acetone is an excellent solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction. Methyl iodide is a highly reactive and classic electrophile for this transformation.
-
Setup: Suspend this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone in a round-bottom flask.
-
Reaction: Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, filter off the inorganic salts (K₂CO₃ and KI).
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product, 2-(methylthio)-1,3-dimethyl-1H-imidazol-5(4H)-one, can be purified by column chromatography or recrystallization if necessary.
C-5 Deprotonation and Condensation Reactions
The methylene protons at the C-5 position are acidic due to their position between two electron-withdrawing groups (the C-4 carbonyl and the C-2 thiocarbonyl). A strong, non-nucleophilic base can deprotonate this position to generate a resonance-stabilized carbanion.[7] This carbanion is a powerful nucleophile that can react with a variety of electrophiles, most notably aldehydes and ketones in Knoevenagel-type condensation reactions.[2]
Caption: C-5 condensation reaction workflow.
Experimental Protocol: Condensation with Benzaldehyde
-
Rationale: Sodium ethoxide is used as a strong base to generate the C-5 carbanion. Ethanol serves as the solvent. The reaction is a classic example of a base-catalyzed condensation to form a stable, conjugated product.
-
Base Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol.
-
Carbanion Formation: Cool the sodium ethoxide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of the carbanion.
-
Condensation: Add benzaldehyde (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by pouring it into a beaker of ice water and acidifying with dilute HCl until the pH is ~6-7.
-
Purification: The precipitated yellow solid is collected by filtration, washed with cold water, and dried. The product, 5-benzylidene-1,3-dimethyl-2-thioxoimidazolidin-4-one, can be further purified by recrystallization from ethanol.
Other Key Transformations
Oxidation of the Thiocarbonyl Group
The sulfur atom at C-2 is susceptible to oxidation. Mild oxidizing agents can convert the thiocarbonyl to a sulfoxide, while stronger conditions can replace the sulfur with oxygen entirely, yielding the corresponding hydantoin derivative, 1,3-dimethylhydantoin. This transformation can be useful for modulating the electronic properties and hydrogen-bonding capabilities of the scaffold. Reagents like 1,3-dihalo-5,5-dimethylhydantoins (DBDMH, DCDMH) are effective for such oxidations.[10][11]
Reactions at the C-4 Carbonyl
While less reactive than an open-chain ketone, the C-4 carbonyl can still undergo attack by very strong nucleophiles like Grignard reagents or can be reduced using powerful reducing agents like lithium aluminum hydride (LAH). These reactions allow for the complete modification or removal of the carbonyl functionality, opening pathways to novel, highly functionalized heterocyclic structures.
Conclusion and Future Outlook
This compound presents a predictable and versatile platform for synthetic chemistry. By blocking the reactive nitrogen positions, its chemistry is elegantly directed towards S-alkylation and C-5 functionalization. The robust and high-yielding nature of these transformations makes it an ideal scaffold for constructing combinatorial libraries for drug discovery. The ability to selectively modify the sulfur, the C-5 position, and the C-4 carbonyl provides orthogonal handles for building molecular complexity. Future research will likely focus on developing stereoselective reactions at the C-5 position and exploring the utility of its S-alkylated derivatives as intermediates in cross-coupling reactions, further expanding the synthetic toolkit for this valuable heterocyclic core.
References
- 1. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Synthesis of 2-Thiohydantoins [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Dibromo-5,5-Dimethylhydantoin [DBDMH] as an Efficient and Selective Agent for the Oxidation of Thiols to Disulfides in Solution or under Solvent-Free Conditions [organic-chemistry.org]
- 11. arcjournals.org [arcjournals.org]
A Technical Guide to the Therapeutic Potential of the 1,3-Dimethyl-2-Thiohydantoin Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-thiohydantoin ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structure, featuring a blend of hydrogen bond donors and acceptors, allows for diverse chemical modifications and interactions with a wide array of biological targets. This guide focuses on 1,3-Dimethyl-2-thiohydantoin as a foundational model to explore the vast therapeutic potential of the broader class of 1,3-disubstituted-2-thiohydantoins. While research on the specific 1,3-dimethyl analog is limited, extensive studies on its derivatives reveal significant promise in oncology, immunology, and neurology. This document synthesizes current knowledge on the anticancer, anti-inflammatory, anticonvulsant, and antimicrobial applications of this chemical class, providing mechanistic insights, supportive data, and validated experimental protocols to guide future research and development.
The 2-Thiohydantoin Scaffold: A Versatile Core for Drug Design
The 2-thiohydantoin moiety is a five-membered heterocyclic ring, a sulfur analog of hydantoin, that has garnered immense interest for over a century.[1] Its structural rigidity and multiple sites for substitution (primarily at the N-1, N-3, and C-5 positions) make it an ideal starting point for creating large libraries of compounds with diverse biological activities.[2][3] The substitution of a carbonyl group with a thiocarbonyl at the C-2 position significantly influences the molecule's electronic properties and biological interactions.[4]
The subject of this guide, this compound, features methyl groups at the N-1 and N-3 positions. This substitution pattern is crucial as it blocks the hydrogen-bonding capabilities at these nitrogens, which can alter solubility, metabolic stability, and receptor-binding affinity compared to unsubstituted thiohydantoins.
Synthesis Overview: The synthesis of 1,3-disubstituted-2-thiohydantoin derivatives is typically achieved through well-established chemical pathways. A common and efficient method involves the cyclization reaction between an α-amino acid and an appropriate isothiocyanate, or by reacting thiourea with α-halo acids.[5][6] These versatile synthetic routes allow for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).
Caption: General synthetic pathway for 1,3-disubstituted-2-thiohydantoins.
Potent Anti-Inflammatory Applications
One of the most promising therapeutic avenues for 1,3-disubstituted-2-thiohydantoins is in the treatment of inflammatory diseases.[7][8] Inflammation is a critical factor in numerous conditions, including rheumatoid arthritis and autoimmune disorders.[8]
Mechanism of Action: COX-2 and Pro-inflammatory Cytokine Inhibition Many 1,3-disubstituted-2-thiohydantoin derivatives exhibit potent anti-inflammatory effects primarily by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[8] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Additionally, these compounds have been shown to suppress the production of other critical inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[7][8][9] This multi-pronged approach—targeting both the enzymatic drivers and the signaling molecules of inflammation—suggests a robust therapeutic potential.
Caption: Inhibition of the inflammatory cascade by 2-thiohydantoin derivatives.
Quantitative Data: Anti-inflammatory Activity The following table summarizes the cytotoxic and anti-inflammatory activities of representative 1,3-disubstituted-2-thiohydantoin analogs against the RAW264.7 murine macrophage cell line.[7][10]
| Compound ID | Description | Cytotoxicity IC₅₀ (µg/mL) | NO Production Inhibition |
| Compound 7 | 1,3-disubstituted-2-thiohydantoin | 197.68 | Six-fold reduction vs. control |
| Compound 5 | 1,3-disubstituted-2-thiohydantoin | 212.3 | Significant reduction |
| Celecoxib | Standard NSAID (Control) | 251.2 | N/A |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay) This protocol is designed to quantify the inhibitory effect of test compounds on NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The causality is clear: a reduction in nitrite concentration in the culture medium directly reflects the inhibition of inducible nitric oxide synthase (iNOS) activity or expression.
-
Cell Culture: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 1,3-disubstituted-2-thiohydantoin compounds (e.g., 1-100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group to induce inflammation and NO production. Incubate for 24 hours.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Nitrite Measurement: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubation and Reading: Incubate the plate in the dark at room temperature for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The intensity of the color is proportional to the nitrite concentration.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Construct a dose-response curve to determine the IC₅₀ value.
Anticancer Therapeutic Potential
The thiohydantoin scaffold is a cornerstone of several successful anticancer drugs, most notably in the treatment of prostate cancer.[2][3][11] Derivatives have also shown efficacy against a range of other malignancies.[12][13]
Mechanism of Action: Multi-Target Inhibition The anticancer activity of thiohydantoin derivatives is often multifaceted:
-
Androgen Receptor (AR) Antagonism: In prostate cancer, compounds like Enzalutamide act as potent AR antagonists. They competitively inhibit androgen binding, prevent AR nuclear translocation, and disrupt the binding of AR to DNA, thereby halting the transcription of genes essential for cancer cell growth.[3]
-
Kinase Inhibition: Certain derivatives have been shown to inhibit key signaling proteins crucial for cell survival and proliferation, such as AKT1 and Cyclin-Dependent Kinase 2 (CDK2).[14] Inhibition of these kinases can arrest the cell cycle and induce apoptosis.
Quantitative Data: In Vitro Anticancer Activity The table below presents the half-maximal inhibitory concentrations (IC₅₀) for a representative 2-thiohydantoin derivative against a human liver cancer cell line.[14]
| Compound ID | Cell Line | IC₅₀ (µM) | Mechanism |
| N-(4-oxo-5-(...)) | HepG2 (Liver) | 2.448 | Cell cycle arrest (S phase), AKT1/CDK2 inhibition |
Experimental Protocol: MTT Cell Proliferation Assay This assay provides a robust, quantifiable measure of a compound's cytotoxic or cytostatic effects on cancer cells. It relies on the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, LNCaP) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Compound Application: Treat the cells with a serial dilution of the test thiohydantoin compound for a specified period (e.g., 48 or 72 hours). Include wells for vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Reagent Addition: After the incubation period, remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Emerging Therapeutic Avenues and Future Directions
Beyond inflammation and cancer, the 1,3-disubstituted-2-thiohydantoin scaffold shows potential in several other therapeutic areas.
-
Anticonvulsant Activity: The structural similarity of thiohydantoins to the well-known antiepileptic drug phenytoin has prompted investigations into their anticonvulsant properties.[15][16] While some derivatives have shown activity in preclinical models like the pentylenetetrazole (PTZ) induced seizure model, this area requires further exploration to identify potent candidates.[17][18]
-
Antimicrobial Activity: Various thiohydantoin derivatives have demonstrated activity against a spectrum of pathogens, including Gram-positive bacteria like Staphylococcus aureus and mycobacteria.[2][19][20] This suggests potential applications in developing new antibiotics to combat resistant strains.
Caption: A typical workflow for developing thiohydantoin-based therapeutics.
Future Outlook: The therapeutic journey of 1,3-disubstituted-2-thiohydantoins is highly promising. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at all available positions to enhance potency and selectivity for specific biological targets.[12][13]
-
Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to ensure they are suitable for clinical development.
-
Novel Target Identification: Employing modern screening and proteomic techniques to uncover new biological targets for this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pcbiochemres.com [pcbiochemres.com]
- 16. pcbiochemres.com [pcbiochemres.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
Unlocking the Molecular Landscape of 1,3-Dimethyl-2-thiohydantoin: A Technical Guide to Computational Modeling and DFT Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry, the thiohydantoin scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3][4][5] Its versatility allows for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][5] The N,N-disubstituted derivative, 1,3-Dimethyl-2-thiohydantoin, serves as a foundational building block for more complex therapeutic candidates. Understanding its intrinsic electronic and structural properties is paramount for rational drug design and the development of novel therapeutics.
This in-depth technical guide provides a comprehensive overview of the computational modeling of this compound using Density Functional Theory (DFT). We will delve into the theoretical underpinnings, provide a field-proven experimental workflow, and demonstrate how to interpret the resulting data to gain actionable insights for drug discovery and development.
The Rationale for Computational Scrutiny of this compound
In the drug discovery pipeline, a profound understanding of a lead scaffold's molecular characteristics can significantly accelerate the optimization process. Computational modeling, particularly DFT, offers a powerful lens to inspect properties that are often challenging or time-consuming to determine experimentally. For this compound, these insights are crucial for:
-
Structure-Activity Relationship (SAR) Studies: By elucidating the molecule's conformational preferences, electrostatic potential, and frontier molecular orbitals, we can better understand how substitutions on the thiohydantoin ring influence biological activity.
-
Reaction Mechanism Elucidation: Predicting the reactivity of different sites on the molecule can guide synthetic strategies for creating derivatives.
-
Spectroscopic Analysis: Accurately predicting spectroscopic signatures (IR, NMR) aids in the characterization and verification of synthesized compounds.
-
Tautomeric Stability: Assessing the relative energies of potential tautomers is critical, as different forms can exhibit distinct biological activities and physicochemical properties.
Theoretical Framework: The Power of Density Functional Theory (DFT)
Density Functional Theory has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows for the efficient calculation of a wide range of molecular properties.
The Causality Behind Method Selection: Functional and Basis Set
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems.[6][7]
-
Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. A Pople-style basis set, such as 6-311++G(d,p) , offers a robust compromise between accuracy and computational expense. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing non-covalent interactions and lone pairs. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron density.
This combination of B3LYP/6-311++G(d,p) provides a reliable level of theory for geometry optimizations, frequency calculations, and the prediction of various molecular properties for thiohydantoin derivatives.[7]
A Validated Workflow for the Computational Analysis of this compound
The following protocol outlines a step-by-step methodology for a comprehensive DFT study of this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Caption: A validated workflow for the comprehensive DFT analysis of this compound.
Step-by-Step Experimental Protocol
Step 1: Initial Structure Generation
-
Construct the 3D structure of this compound using a molecular building program (e.g., Avogadro, GaussView).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software package (e.g., .xyz or .gjf).
Step 2: Geometry Optimization
-
Set up a DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates to minimize the forces on each atom.
-
Ensure the optimization has converged by checking for the absence of significant forces and displacements in the output file.
Step 3: Frequency Analysis
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Crucial Validation Step: Verify that the calculation yields no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a true energy minimum. If an imaginary frequency is found, the geometry must be perturbed along the direction of this vibrational mode and re-optimized.
-
The output of this calculation will also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Step 4: Spectroscopic Data Calculation
-
Infrared (IR) Spectrum: The frequencies and intensities from the frequency analysis in Step 3 can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectrum: Perform a NMR calculation using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311++G(d,p) level on the optimized geometry. This will yield the absolute chemical shieldings for ¹H and ¹³C nuclei. To obtain chemical shifts, the calculated shieldings are referenced to the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory.
Step 5: Molecular Orbital and Electrostatic Potential Analysis
-
From the converged DFT calculation, extract the energies and visualize the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals provide insights into the molecule's reactivity and electronic transitions.
-
Calculate and visualize the Molecular Electrostatic Potential (MEP) mapped onto the electron density surface. The MEP provides a visual representation of the charge distribution, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions.
Step 6: Tautomerism Investigation
-
Identify potential tautomeric forms of this compound. Given the methylation at N1 and N3, the most plausible tautomerism involves the C5 methylene group, leading to an enol- or thioenol-like structure.
-
Generate the initial structures for these tautomers.
-
Perform geometry optimization and frequency analysis for each tautomer using the same level of theory (B3LYP/6-311++G(d,p)).
-
Compare the ZPVE-corrected electronic energies of the tautomers to determine their relative stabilities.
Step 7: Data Interpretation and Validation
-
Compare the calculated geometric parameters (bond lengths, bond angles) with experimental data for similar thiohydantoin structures if a crystal structure for the target molecule is unavailable.
-
Compare the calculated IR and NMR spectra with the available experimental data for this compound and its analogues.
-
Evaluate the relative energies of the tautomers to predict the predominant form under given conditions.
Predicted Molecular Properties and Spectroscopic Signatures
Based on established DFT protocols and experimental data for analogous compounds, we can anticipate the following key characteristics for this compound.
Molecular Geometry
The thiohydantoin ring is expected to be nearly planar. The C=S and C=O bond lengths will be key parameters for comparison with experimental data.
Spectroscopic Data
The following table summarizes the expected and experimentally observed spectroscopic data.
| Spectroscopic Data | Predicted (B3LYP/6-311++G(d,p)) | Experimental/Analogous Compounds |
| IR (cm⁻¹) | ||
| C=O stretch | ~1750-1770 | ~1726 (for a similar derivative)[8] |
| C=S stretch | ~1050-1150 | ~1022 (for a similar derivative)[8] |
| ¹H NMR (ppm) | ||
| N-CH₃ | ~3.0-3.5 | Available in spectral databases[9] |
| C₅-CH₂ | ~3.8-4.2 | Available in spectral databases[9] |
| ¹³C NMR (ppm) | ||
| C=S (C2) | ~180-190 | ~179.0 (for a similar derivative)[8] |
| C=O (C4) | ~170-175 | ~165.7 (for a similar derivative)[8] |
| N-CH₃ | ~25-35 | |
| C₅-CH₂ | ~45-55 |
Note: Experimental values for analogous compounds are provided for context. The exact calculated values will depend on the specific computational setup.
Frontier Molecular Orbitals and Reactivity
The analysis of the frontier molecular orbitals provides crucial insights into the chemical reactivity of this compound.
Caption: Relationship between frontier molecular orbitals and chemical reactivity.
The HOMO is expected to be localized primarily on the sulfur atom and the adjacent π-system, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is likely to be distributed over the carbonyl group and the thioamide moiety, suggesting these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO will be indicative of the molecule's kinetic stability.
Conclusion and Future Directions
This technical guide has outlined a robust and validated computational workflow for the in-depth study of this compound using DFT. By following this protocol, researchers can obtain reliable predictions of the molecule's structural, spectroscopic, and electronic properties. These computational insights are invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately accelerating the design of novel thiohydantoin-based therapeutics.
Future work should focus on applying this methodology to a broader range of substituted this compound derivatives to build comprehensive SAR models. Furthermore, incorporating explicit solvent models in the DFT calculations can provide a more accurate description of the molecule's behavior in biological environments. The integration of these computational studies with experimental validation will undoubtedly pave the way for the next generation of innovative medicines based on this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound(1801-62-3) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,3-Dimethyl-2-thiohydantoin Analogs
Foreword: Unlocking Therapeutic Potential Through Scaffold Modification
The 1,3-dimethyl-2-thiohydantoin scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of potent and selective therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, ranging from anticancer and anti-inflammatory to anticonvulsant effects.[1][2][3] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of these analogs, offering researchers and drug development professionals a detailed understanding of how subtle molecular modifications can profoundly influence biological outcomes. We will delve into the synthetic strategies, key biological targets, and the critical interplay between chemical structure and pharmacological function, with a particular focus on their role as androgen receptor antagonists.
The this compound Core: A Privileged Scaffold
The 2-thiohydantoin ring is a sulfur analog of hydantoin, characterized by a five-membered ring containing two nitrogen atoms, a carbonyl group at C4, and a thiocarbonyl group at C2.[4][5] The 1,3-dimethyl substitution provides a specific starting point for analog development. This core structure is notably present in the architecture of highly successful drugs, such as the androgen receptor (AR) antagonist enzalutamide, used in the treatment of castration-resistant prostate cancer (CRPC).[1][6] The success of such compounds has spurred extensive research into modifying the thiohydantoin scaffold to enhance potency, selectivity, and pharmacokinetic properties.[5][7]
Synthetic Pathways to Novel Analogs
The synthesis of this compound analogs typically follows a convergent strategy, allowing for modular assembly and diversification. A common and effective method involves the reaction of an α-amino acid with an isothiocyanate, followed by cyclization.
General Synthetic Workflow
A frequently employed synthetic route begins with the reaction of an appropriate amine with an isothiocyanate to form a thiourea intermediate. This intermediate is then cyclized with an α-halo ester, such as ethyl bromoacetate, to construct the thiohydantoin ring. Subsequent modifications at the N1, N3, and C5 positions allow for the creation of a diverse library of analogs.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of a Representative N1-Aryl-1,3-dimethyl-2-thiohydantoin Analog
This protocol outlines a typical procedure for synthesizing an N1-aryl substituted analog, a common motif in potent androgen receptor antagonists.
-
Thiourea Formation: To a solution of 4-isothiocyanatobenzonitrile (1.0 eq) in tetrahydrofuran (THF), add a solution of methylamine (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC until the starting material is consumed. Remove the solvent under reduced pressure to yield the thiourea intermediate.
-
Cyclization: Dissolve the crude thiourea in dimethylformamide (DMF). Add potassium carbonate (2.5 eq) and ethyl 2-bromoisobutyrate (1.2 eq). Heat the mixture to 80°C and stir for 12 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction to room temperature and add 1M aqueous HCl. Heat the mixture to 100°C for 2 hours to effect hydrolysis and decarboxylation, yielding the 5,5-dimethyl-2-thiohydantoin core.
-
N-Alkylation: To the resulting thiohydantoin in DMF, add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq). Stir at room temperature for 6 hours to obtain the 1,3-dimethyl-5,5-diphenyl-2-thiohydantoin analog.
-
Purification: Extract the final product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography on silica gel.
Structure-Activity Relationship (SAR) as Androgen Receptor (AR) Antagonists
The most extensively studied application of this compound analogs is in the treatment of castration-resistant prostate cancer (CRPC) through the antagonism of the androgen receptor.[8][9] The clinical candidate MDV3100 (Enzalutamide) emerged from such SAR studies.[8][9]
Key Structural Modifications and Their Impact
Caption: Key SAR points for this compound AR antagonists.
N1-Aryl Substituent: The nature of the substituent at the N1 position is a primary determinant of antiandrogenic activity.
-
Aromatic Ring: An aromatic ring, typically a phenyl group, is essential.
-
Substitution Pattern: Electron-withdrawing groups on the N1-phenyl ring are highly favorable. For instance, analogs with a 4-cyano and 3-trifluoromethyl phenyl group exhibit potent activity.[6]
-
Positional Effects: A methyl group at the ortho (2-position) of the N1-phenyl ring is tolerated, while a charged group like a carboxylic acid at the same position leads to inactivity.[8] The 4-position of the phenyl ring can accommodate a variety of substituents without a significant loss of activity.[8]
C5-Substituents: Modifications at the C5 position of the thiohydantoin ring significantly impact potency.
-
Dialkyl Groups: A gem-dimethyl substitution at the C5 position is a highly effective motif.[8] Replacing the dimethyl groups with hydrogen or other linear alkyl chains (ethyl, propyl) results in a substantial decrease in activity.[8]
-
Cycloalkyl Groups: Fusing a cycloalkane ring at the C5 position is also a successful strategy. Cyclobutyl and cyclopentyl analogs show activity comparable to the gem-dimethyl derivatives.[8] Larger rings, such as cyclohexane or cycloheptane, are slightly less active.[8]
Thiohydantoin Core Integrity: The core heterocyclic structure is critical for maintaining high-affinity binding to the androgen receptor.
-
Thiocarbonyl vs. Carbonyl: The thiocarbonyl group at the C2 position is crucial. Replacing it with a carbonyl group to form a hydantoin, or replacing the C4 carbonyl to form a dithiohydantoin, generally leads to reduced antagonist activity.[8] However, some imine analogs at the C4 position have shown nearly as much activity as the parent compounds.[8]
Quantitative SAR Data Summary
| Analog Modification | Relative Potency (Example) | Key Finding | Reference |
| N1-Phenyl Substituent | 4-cyano-3-trifluoromethyl > 4-methyl | Electron-withdrawing groups are superior. | [8] |
| C5-Substituent | Gem-dimethyl ≈ Cyclopentyl > Diethyl | Bulk and specific conformation at C5 are critical. | [8] |
| Core Heterocycle | 2-Thiohydantoin > Hydantoin > Dithiohydantoin | The C2 thiocarbonyl is optimal for activity. | [8] |
SAR in Other Therapeutic Areas
While extensively studied as AR antagonists, this compound analogs also exhibit other important biological activities.
Anti-inflammatory Activity
Certain 1,3-disubstituted-2-thiohydantoin derivatives have shown potent anti-inflammatory effects.[1][7] The activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][7] SAR studies in this area suggest that the nature of the substituents at both N1 and N3 positions plays a significant role in modulating COX-2 inhibitory activity and cytotoxicity against inflammatory cell lines.[1]
Anticonvulsant Activity
The hydantoin core is a well-known pharmacophore for anticonvulsant drugs, with phenytoin being a classic example.[10][11] Thiohydantoin analogs have also been investigated for this activity.[10][12] SAR studies have indicated that substitutions on the thiohydantoin ring can confer activity against maximal electroshock (MES) induced seizures, a common preclinical model for epilepsy.[3][10]
Self-Validating Protocols: Androgen Receptor Competitive Binding Assay
To ensure the trustworthiness of SAR data, robust and self-validating experimental protocols are essential. The following is a detailed workflow for a competitive binding assay to determine the affinity of test compounds for the androgen receptor.
Caption: Workflow for an androgen receptor competitive binding assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
AR Source: Prepare a cytosolic extract from AR-positive cells (e.g., LNCaP) through homogenization and ultracentrifugation.
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).
-
Test Compounds: Prepare serial dilutions of the this compound analogs in a suitable solvent (e.g., DMSO).
-
-
Binding Reaction:
-
In a 96-well plate, combine the AR-containing cytosol, a fixed concentration of [³H]-DHT (typically at its Kd), and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
-
Incubation: Incubate the plates at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the larger receptor-ligand complexes.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Conclusion and Future Directions
The this compound scaffold is a remarkably fruitful starting point for the design of potent bioactive molecules. The SAR for androgen receptor antagonists is well-defined, emphasizing the importance of N1-aryl electron-withdrawing substituents, C5-gem-dialkyl or small cycloalkyl groups, and the integrity of the 2-thiohydantoin core.[8] Future research will likely focus on refining these structures to overcome drug resistance mechanisms, such as those arising from AR mutations or the expression of AR splice variants.[13] Furthermore, the exploration of this scaffold in other therapeutic areas, such as anti-inflammatory and CNS disorders, remains a promising avenue for the discovery of novel therapeutics. The principles outlined in this guide provide a solid foundation for the rational design and optimization of the next generation of this compound-based drugs.
References
- 1. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. SAR of Anticonvulsant Drugs | PPT [slideshare.net]
- 13. Discovery of thiohydantoin based antagonists of androgen receptor with efficient degradation for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,3-Dimethyl-2-thiohydantoin: Properties, Synthesis, and Applications
Introduction
The thiohydantoin scaffold, a sulfur analog of hydantoin, represents a privileged heterocyclic core in medicinal chemistry and organic synthesis.[1] Its versatile structure, characterized by a five-membered ring containing a thiourea moiety and a ketone, allows for extensive functionalization at multiple positions, leading to a wide array of chemical and biological properties.[2] Thiohydantoin derivatives are integral to numerous pharmacologically active molecules, demonstrating activities that span from anticancer and antiviral to potent anti-inflammatory effects.[3][4]
This technical guide provides an in-depth exploration of a specific, synthetically valuable derivative: 1,3-Dimethyl-2-thiohydantoin (CAS No. 1801-62-3). As a fully substituted thiohydantoin at the nitrogen positions, this compound serves as a crucial building block, removing the acidic N-H protons and directing further reactions to other positions on the heterocyclic core. We will delve into its core chemical and physical properties, provide a detailed, field-tested synthetic protocol, analyze its spectral characteristics, and discuss its applications, particularly in the context of developing next-generation therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in any experimental setting, from reaction design to formulation for biological assays. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1801-62-3 | --INVALID-LINK-- |
| Molecular Formula | C₅H₈N₂OS | --INVALID-LINK-- |
| Molecular Weight | 144.19 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to orange crystalline powder | --INVALID-LINK-- |
| Melting Point | 93-95 °C | --INVALID-LINK-- |
| Calculated LogP | -0.15 (Predicted) | ChemAxon |
| Purity | >98.0% (GC) | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, chloroform, and hot ethanol. | Inferred from common synthesis/NMR solvents. |
Note: LogP is a measure of lipophilicity. A negative value suggests higher water solubility. The LogP value provided is a computational prediction.[5]
Synthesis and Purification
Synthetic Strategy Overview
The synthesis of the 2-thiohydantoin ring is a well-established area of heterocyclic chemistry. Common strategies include the reaction of α-amino acids with isothiocyanates or the cyclocondensation of a thiourea derivative with an α-halo carbonyl compound.[1][6] For N,N'-disubstituted thiohydantoins like the target molecule, the latter approach is particularly effective. The protocol detailed below utilizes the reaction of N,N'-dimethylthiourea with ethyl chloroacetate. This method is robust, scalable, and employs readily available starting materials.
Experimental Protocol: Synthesis of this compound
This protocol is based on the classical condensation reaction between a symmetrically substituted thiourea and an ethyl α-haloacetate, a reliable method for constructing the thiohydantoin core.[7]
Materials:
-
N,N'-Dimethylthiourea (1.0 eq)
-
Ethyl chloroacetate (1.05 eq)
-
Anhydrous Sodium Acetate (3.0 eq)
-
Absolute Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N,N'-dimethylthiourea (10.42 g, 100 mmol) and absolute ethanol (250 mL).
-
Dissolution: Stir the mixture and heat to reflux until all the N,N'-dimethylthiourea has dissolved.
-
Addition of Reagent: Slowly add ethyl chloroacetate (12.87 g, 11.1 mL, 105 mmol) dropwise through the condenser over 15-20 minutes, maintaining a gentle reflux.
-
Cyclization: Add anhydrous sodium acetate (24.6 g, 300 mmol) to the reaction mixture. Continue to heat the mixture at reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up: After completion, cool the reaction mixture to room temperature and then pour it into 500 mL of ice-cold deionized water with vigorous stirring.
-
Isolation: The product will precipitate as a pale-yellow solid. Isolate the crude product by vacuum filtration, washing the solid with copious amounts of cold water to remove residual sodium acetate and other water-soluble impurities.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals and dry them under vacuum at 40 °C to a constant weight. The expected yield is typically in the range of 70-80%.
Workflow for Synthesis and Characterization
The following diagram outlines the logical flow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and quality control of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structural identity and purity of the synthesized compound. The key spectral features for this compound are detailed below. The data is sourced from the Spectral Database for Organic Compounds (SDBS).[8][9][10][11][12]
| Spectroscopy | Key Peaks / Signals | Interpretation |
| FTIR | ~1745 cm⁻¹ (strong, sharp)~1530 cm⁻¹ (strong)~1300 cm⁻¹ (strong) | C=O stretch (amide carbonyl)Thiourea I band (N-C=S stretch)Thiourea II band (C=S stretch + N-C-N stretch) |
| ¹H NMR (CDCl₃) | ~3.1 ppm (s, 3H)~3.2 ppm (s, 3H)~3.9 ppm (s, 2H) | N1-CH₃N3-CH₃C5-CH₂ |
| ¹³C NMR (CDCl₃) | ~25 ppm~28 ppm~50 ppm~170 ppm~180 ppm | N1-CH₃N3-CH₃C5 (CH₂)C4 (C=O)C2 (C=S) |
Analysis Insights:
-
FTIR: The strong carbonyl (C=O) stretch around 1745 cm⁻¹ is characteristic of the hydantoin ring. The absence of N-H stretching bands (typically 3100-3400 cm⁻¹) confirms the N,N'-dimethyl substitution. The bands associated with the thiourea moiety (C=S) are crucial for confirming the thiohydantoin structure.[13]
-
¹H NMR: The spectrum is simple and highly diagnostic. The two distinct singlets for the N-methyl groups indicate they are in slightly different chemical environments. The singlet for the C5-methylene protons confirms the ring structure and lack of adjacent protons for coupling.[14]
-
¹³C NMR: The most downfield signal around 180 ppm is characteristic of the thiocarbonyl (C=S) carbon, which is significantly deshielded compared to a typical carbonyl carbon. The amide carbonyl (C=O) appears around 170 ppm. The remaining three signals correspond to the two unique N-methyl carbons and the C5-methylene carbon, confirming the five-carbon backbone of the molecule.[15]
Reactivity and Applications
Chemical Reactivity
This compound is a versatile intermediate. Its reactivity is primarily centered around the C5 methylene position and the exocyclic sulfur atom.
-
C5-Methylene Acidity: The protons on the C5 carbon are acidic and can be deprotonated by a suitable base. The resulting carbanion is a potent nucleophile, readily participating in condensation reactions. A common application is the Knoevenagel condensation with aldehydes and ketones to form 5-ylidene derivatives, which are often explored for their biological activities.[16]
-
S-Alkylation: The sulfur atom of the thiocarbonyl group is nucleophilic and can be selectively alkylated with electrophiles like methyl iodide to form S-alkylated products.[16] This modification can be used to alter the electronic properties and biological activity of the scaffold.
Applications in Research and Drug Development
While this compound itself is primarily a building block, the broader class of 1,3-disubstituted-2-thiohydantoins is gaining significant attention for its therapeutic potential, particularly as anti-inflammatory agents.
Research has shown that derivatives of this scaffold can exert potent anti-inflammatory effects in cellular models.[17][18] In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, these compounds have been shown to:
-
Inhibit the production of nitric oxide (NO), a key inflammatory mediator.[3]
-
Significantly reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[19]
-
Molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway.[17]
This multi-faceted mechanism of action makes the 1,3-disubstituted-2-thiohydantoin scaffold a highly attractive starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Biological Pathway: Inhibition of Inflammatory Signaling
The diagram below illustrates the putative mechanism by which 1,3-disubstituted-2-thiohydantoin derivatives may interrupt the pro-inflammatory cascade initiated by LPS in macrophages.
Caption: Putative anti-inflammatory mechanism of 1,3-disubstituted-2-thiohydantoin derivatives.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid breathing dust. Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. Recommended storage temperature is below 15°C.
-
Fire Hazard: The compound is not considered a significant fire risk; however, containers may burn and emit corrosive fumes. Use fire-fighting procedures suitable for the surrounding area.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
Conclusion
This compound is a synthetically accessible and highly valuable heterocyclic building block. Its well-defined chemical properties, straightforward synthesis, and clear spectroscopic signatures make it a reliable component in multi-step organic synthesis. The true potential of this scaffold is realized in its derivatives, which are at the forefront of research into novel anti-inflammatory agents. The ability of 1,3-disubstituted-2-thiohydantoins to modulate key inflammatory pathways, including the inhibition of iNOS, COX-2, and pro-inflammatory cytokines, underscores their promise in the development of future therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and apply this important molecule in their scientific endeavors.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Synthesis of 2-Thiohydantoins [mdpi.com]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 9. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 10. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 11. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 12. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 13. FTIR [terpconnect.umd.edu]
- 14. This compound(1801-62-3) 1H NMR [m.chemicalbook.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. jchemrev.com [jchemrev.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Laboratory Protocol: Synthesis of 1,3-Dimethyl-2-thiohydantoin
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory synthesis of 1,3-Dimethyl-2-thiohydantoin (also known as 1,3-dimethyl-2-thioxoimidazolidin-4-one). This heterocyclic compound serves as a valuable building block in medicinal chemistry and drug development. The described method is a robust and efficient one-pot procedure involving the cyclocondensation of N,N'-dimethylthiourea with ethyl chloroacetate. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of the reaction mechanism, detailed procedural steps, safety protocols, and methods for purification and characterization to ensure the synthesis of a high-purity final product.
Introduction and Scientific Background
Thiohydantoins are sulfur analogs of hydantoins, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2][3] The this compound scaffold, in particular, is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The synthetic strategy detailed herein is a classical and reliable approach based on the reaction of a disubstituted thiourea with an α-haloester.[4][5] This method offers several advantages, including readily available starting materials, straightforward reaction conditions, and a generally high yield of the desired product.
Causality of the Synthetic Choice: The selection of N,N'-dimethylthiourea and ethyl chloroacetate is predicated on their complementary reactivity. The thiourea acts as a binucleophilic reagent, while the ethyl chloroacetate provides both an electrophilic center for the initial alkylation and a latent carbonyl group for the subsequent cyclization. The use of a moderate base facilitates the reaction without promoting significant hydrolysis of the ester or the final product.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step, one-pot sequence: an initial S-alkylation followed by an intramolecular cyclization.
Step 1: S-Alkylation (Isothiouronium Salt Formation) The sulfur atom of N,N'-dimethylthiourea, being a soft nucleophile, preferentially attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction. This forms a reactive S-alkylated isothiouronium intermediate.
Step 2: Intramolecular Cyclization Under the influence of a base (sodium acetate), one of the nitrogen atoms of the isothiouronium intermediate is deprotonated, enhancing its nucleophilicity. This nitrogen then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. The five-membered ring is formed upon the elimination of ethanol, yielding the stable this compound product.
Caption: High-level workflow for the synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Purity | Supplier |
| N,N'-Dimethylthiourea | C₃H₈N₂S | 104.18 | 1.0 | 10.42 g | >98% | Sigma-Aldrich |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 1.05 | 12.87 g (10.9 mL) | >98% | Acros Organics |
| Sodium Acetate (Anhydrous) | C₂H₃NaO₂ | 82.03 | 1.2 | 9.84 g | >99% | Fisher Scientific |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | - | 200 mL | >99.5% | VWR |
| Deionized Water | H₂O | 18.02 | - | As needed | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | ACS Grade | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with water lines
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (100 mL)
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Hazard and Safety Assessment
This protocol must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory at all times.
-
N,N'-Dimethylthiourea: Toxic if swallowed.[6] May cause an allergic skin reaction.[7][8] Avoid inhalation of dust and contact with skin and eyes.
-
Ethyl Chloroacetate: DANGER! Flammable liquid and vapor.[9][10] Toxic if swallowed, inhaled, or in contact with skin; may be fatal if absorbed through the skin.[9][11][12] It is a lachrymator and causes severe irritation to the eyes, skin, and respiratory tract.[9][11] Handle with extreme care, using robust engineering controls and appropriate PPE.
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
-
Sodium Acetate: Generally low hazard, but may cause irritation upon contact.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention for ethyl chloroacetate exposure.[9][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][12]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical aid.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL dropping funnel.
-
To the flask, add N,N'-dimethylthiourea (10.42 g, 0.10 mol) and anhydrous sodium acetate (9.84 g, 0.12 mol).
-
Add 150 mL of ethanol to the flask.
Step 2: Addition of Ethyl Chloroacetate
-
While stirring the mixture at room temperature, add ethyl chloroacetate (12.87 g, 0.105 mol) to the dropping funnel.
-
Add the ethyl chloroacetate dropwise to the stirred suspension over a period of 20-30 minutes. An initial mild exotherm may be observed.
Step 3: Reaction Reflux
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
Step 4: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of sodium chloride and some product may form.
-
Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.
-
Pour the resulting slurry into 250 mL of cold deionized water with stirring.
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 50 mL) and then with a small portion of cold diethyl ether (20 mL) to aid in drying.
-
Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.
Purification and Characterization
Purification Method: Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (approximately 50-70 mL) to dissolve the solid completely. Gentle heating may be required.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Expected Yield: 10.8 g - 12.2 g (75-85%).
-
Appearance: White to off-white crystalline powder.[14]
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemos.de [chemos.de]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. This compound, CasNo.1801-62-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Introduction: The Significance of the Thiohydantoin Scaffold
An Application Guide to the Efficient One-Pot Synthesis of 1,3-Disubstituted-2-Thiohydantoins
The 2-thiohydantoin moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] These five-membered rings are sulfur analogs of hydantoins and are present in a variety of pharmacologically active molecules.[2] The versatility of the thiohydantoin core allows for substitutions at the N-1, N-3, and C-5 positions, which significantly influences the molecule's biological activity and physicochemical properties.[1][2]
Derivatives of this scaffold have demonstrated a remarkable breadth of therapeutic potential, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial activities.[3][4][5] A prominent example is Enzalutamide, an FDA-approved drug for the treatment of castration-resistant prostate cancer, which features a complex 1,3-disubstituted-2-thiohydantoin core.[6]
Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The development of one-pot, multi-component reactions represents a significant advancement, offering an efficient, atom-economical, and streamlined approach to generate molecular diversity.[2] This application note provides a detailed protocol and technical insights for the one-pot synthesis of 1,3-disubstituted-2-thiohydantoins, tailored for researchers in synthetic chemistry and drug development.
Reaction Mechanism and Key Principles
The featured one-pot synthesis is a three-component reaction that typically involves an α-amino acid ester, an aldehyde or ketone, and an isothiocyanate.[2] The reaction proceeds through a cascade of equilibrium-driven steps, culminating in the formation of the stable thiohydantoin ring.
Causality Behind the Reaction Cascade:
-
Imine Formation: The reaction initiates with the condensation of the α-amino acid ester and the aldehyde. The α-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base, or imine, intermediate. This step is often catalyzed by mild acid or can proceed thermally.
-
Thioureido Intermediate Formation: The isothiocyanate, a potent electrophile at its central carbon atom, is then attacked by the secondary amine of the imine. This nucleophilic addition forms a thioureido intermediate.
-
Intramolecular Cyclization: The final and rate-determining step is an intramolecular cyclization. The nitrogen atom of the thioureido moiety attacks the ester carbonyl group. This nucleophilic acyl substitution results in the formation of the five-membered ring and the elimination of an alcohol molecule (from the original ester), yielding the 1,3-disubstituted-2-thiohydantoin product.[7][8]
The one-pot nature of this reaction is highly efficient as it avoids the isolation and purification of intermediates, which can be unstable. The choice of solvents, such as ethanol or methanol, is critical as they facilitate the dissolution of reactants and can participate in the reaction mechanism, particularly in the dehydration and elimination steps. Strongly basic media have also been shown to promote high yields in related syntheses.[9]
Caption: Proposed mechanism for the one-pot, three-component synthesis of 1,3-disubstituted-2-thiohydantoins.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a 1,3-disubstituted-2-thiohydantoin from an amino acid ester hydrochloride, an aldehyde, and an isothiocyanate.
Materials and Reagents:
-
α-Amino acid methyl or ethyl ester hydrochloride (e.g., Glycine methyl ester HCl, Alanine ethyl ester HCl) (1.0 eq)
-
Aromatic or aliphatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 eq)
-
Isothiocyanate (e.g., Phenyl isothiocyanate, Allyl isothiocyanate) (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Ethanol (or Methanol)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
NMR spectrometer, Mass spectrometer, and Melting point apparatus for characterization
Step-by-Step Methodology:
-
Reactant Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the α-amino acid ester hydrochloride (1.0 eq), the aldehyde (1.0 eq), and anhydrous ethanol (approx. 0.5 M concentration relative to the limiting reagent).
-
Base Addition: Add triethylamine (1.1 eq) to the suspension. The triethylamine serves to neutralize the hydrochloride salt of the amino ester, liberating the free amine required for the initial condensation reaction. Stir the mixture at room temperature for 15-20 minutes.
-
Isothiocyanate Addition: Add the isothiocyanate (1.0 eq) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), water (25 mL), and brine (25 mL). The acidic wash removes any residual triethylamine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent to yield the final 1,3-disubstituted-2-thiohydantoin. Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its structure and purity.[10]
Caption: General experimental workflow for the one-pot synthesis and purification of 2-thiohydantoins.
Expected Results and Characterization
The versatility of this one-pot synthesis allows for the creation of a diverse library of 1,3-disubstituted-2-thiohydantoins with moderate to high yields. The table below summarizes representative examples.
| Entry | R¹ (from Aldehyde) | R² (from Amino Acid) | R³ (from Isothiocyanate) | Yield (%) | Key ¹³C NMR Signals (ppm)[6][10] |
| 1 | Phenyl | H | Phenyl | 85-95% | C=S: ~180-185, C=O: ~170-175 |
| 2 | 4-Chlorophenyl | CH₃ | Phenyl | 80-90% | C=S: ~181-186, C=O: ~171-176 |
| 3 | Phenyl | CH(CH₃)₂ | Allyl | 75-85% | C=S: ~182-187, C=O: ~172-177 |
| 4 | 2-Naphthyl | H | Ethyl | 82-92% | C=S: ~179-184, C=O: ~170-175 |
Key Spectroscopic Signatures: [10]
-
¹³C NMR: The most definitive signals are the thiocarbonyl (C=S) carbon, which typically resonates far downfield at δ 180-190 ppm, and the carbonyl (C=O) carbon at δ 170-180 ppm.
-
¹H NMR: Protons on the carbon adjacent to the substituents (R¹, R², R³) will show characteristic shifts and coupling patterns.
-
IR Spectroscopy: Look for a strong C=O stretching vibration around 1700-1745 cm⁻¹ and a C=S stretch between 1100-1300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) should be clearly visible, and the fragmentation pattern can provide further structural confirmation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete neutralization of amino ester HCl. 2. Impure or wet reagents/solvents. 3. Insufficient reaction time or temperature. | 1. Ensure 1.1 eq of triethylamine is used. 2. Use anhydrous solvents and freshly opened reagents. 3. Monitor reaction by TLC and extend reflux time if necessary. |
| Formation of Multiple Side Products | 1. Self-condensation of the aldehyde. 2. Decomposition of the isothiocyanate. 3. Formation of thiourea from isothiocyanate hydrolysis. | 1. Add the isothiocyanate after the initial imine formation has proceeded for ~20 min. 2. Use high-purity isothiocyanate and maintain anhydrous conditions. |
| Difficult Purification | 1. Products have similar polarity to starting materials or side products. 2. Product is streaking on the silica gel column. | 1. Optimize the eluent system for column chromatography; try different solvent systems (e.g., Dichloromethane/Methanol). 2. Add a small amount of acetic acid (~0.5%) to the eluent to improve peak shape for acidic compounds. |
Conclusion
The one-pot, three-component synthesis of 1,3-disubstituted-2-thiohydantoins is a powerful and efficient method for generating libraries of these valuable heterocyclic compounds. By understanding the underlying reaction mechanism and carefully controlling experimental parameters, researchers can reliably produce a wide array of derivatives for applications in drug discovery and materials science. This protocol provides a robust foundation for exploration, enabling the rapid synthesis and evaluation of novel chemical entities.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note: The Strategic Use of 1,3-Dimethyl-2-thiohydantoin in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiohydantoin Scaffold in Inflammation Research
The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as privileged structures, offering a three-dimensional framework for the precise arrangement of pharmacophoric features. Among these, the thiohydantoin core has garnered significant attention for its diverse biological activities, including potent anti-inflammatory properties.[1][2] This application note provides a detailed guide on the utilization of 1,3-dimethyl-2-thiohydantoin as a versatile starting material for the synthesis of a promising class of anti-inflammatory compounds.
This compound is an attractive building block due to the reactivity of the C-5 methylene group, which readily participates in condensation reactions.[3][4] This reactivity allows for the straightforward introduction of various aryl substituents, leading to the creation of a library of 5-arylmethylene-1,3-dimethyl-2-thiohydantoin derivatives. These derivatives have shown potential as inhibitors of key inflammatory mediators.[1][5]
This document will detail a robust synthetic protocol for the preparation of these derivatives via the Knoevenagel condensation, provide comprehensive characterization guidelines, and outline established in vitro assays for evaluating their anti-inflammatory efficacy. The overarching goal is to equip researchers with the necessary knowledge to explore this chemical space for the development of next-generation anti-inflammatory therapeutics.
The Synthetic Strategy: Knoevenagel Condensation of this compound
The primary synthetic route to access 5-arylmethylene-1,3-dimethyl-2-thiohydantoin derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (this compound) with an aldehyde or ketone.[6] The reaction is highly efficient for this substrate, often proceeding with good to excellent yields.[7]
The general reaction scheme is as follows:
Caption: General scheme for the Knoevenagel condensation.
Protocol 1: Synthesis of 5-((E)-Benzylidene)-1,3-dimethyl-2-thiohydantoin
This protocol provides a detailed method for the synthesis of a representative compound, 5-((E)-Benzylidene)-1,3-dimethyl-2-thiohydantoin.[7]
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Piperidine
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with hotplate
-
Silica gel for column chromatography
-
Eluent: Diethyl ether/petroleum ether (1:1, v/v)
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add benzaldehyde (1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a diethyl ether/petroleum ether (1:1, v/v) eluent to afford the pure product.
Characterization of Synthesized Compounds
Thorough characterization of the synthesized compounds is crucial to confirm their identity, purity, and structure. The following techniques are recommended:
Spectroscopic Data for 5-((E)-Benzylidene)-1,3-dimethyl-2-thiohydantoin:[7]
| Technique | Observed Signals |
| IR (KBr) | ν 1717 (C=O), 1230 (C=S) cm⁻¹ |
| ¹H-NMR (CDCl₃) | δ 3.38 (3H, s, N(3)-CH₃), 3.63 (3H, s, N(1)-CH₃), 6.48 (1H, s, =CH), 7.41 (3H, m, H-Ar), 7.98 (2H, m, H-Ar) |
| ¹³C-NMR (CDCl₃) | δ 28.28 (N(3)-CH₃), 30.60 (N(1)-CH₃), 120.60 (=CH), 128.45, 129.21, 129.97, 130.80, 132.02 (C-5, C-Ar), 161.64 (C-4), 177.35 (C-2) |
Mass Spectrometry (MS): Mass spectral analysis should be performed to confirm the molecular weight of the synthesized compounds. The fragmentation pattern can also provide valuable structural information.
Biological Evaluation: Screening for Anti-inflammatory Activity
The synthesized this compound derivatives can be evaluated for their anti-inflammatory potential using a panel of in vitro assays.
Proposed Mechanism of Action: The Inflammatory Cascade
The anti-inflammatory activity of thiohydantoin derivatives is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. A primary target is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[1][5] Additionally, these compounds have been shown to suppress the production of other inflammatory mediators such as nitric oxide (NO).[1][8]
Caption: Proposed mechanism of anti-inflammatory action.
Protocol 2: In Vitro Nitric Oxide (NO) Production Assay
This assay measures the ability of the synthesized compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[9][10]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Synthesized thiohydantoin derivatives (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Protocol 3: In Vitro COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of the synthesized compounds on the activity of the human recombinant COX-2 enzyme.[11][12]
Materials:
-
COX-2 (human recombinant) Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)
-
Synthesized thiohydantoin derivatives (dissolved in DMSO)
-
Plate reader capable of measuring absorbance or fluorescence as per the kit instructions.
Procedure:
-
Follow the specific instructions provided with the COX-2 inhibitor screening assay kit.
-
Typically, the assay involves incubating the human recombinant COX-2 enzyme with the synthesized compounds at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid, the substrate for COX-2.
-
The product of the enzymatic reaction is then measured, often through a colorimetric or fluorometric method.
-
The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to allow for easy interpretation and comparison of the synthesized compounds.
Table of In Vitro Anti-inflammatory Activity:
| Compound | Cytotoxicity (IC₅₀, µM) | NO Production Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |
| Reference Drug (e.g., Celecoxib) | Data | Data | Data |
| 5-((E)-Benzylidene)-1,3-dimethyl-2-thiohydantoin | Experimental Data | Experimental Data | Experimental Data |
| Other Derivatives | Experimental Data | Experimental Data | Experimental Data |
Conclusion and Future Directions
This compound serves as a readily accessible and versatile starting material for the synthesis of a novel class of 5-arylmethylene-2-thiohydantoin derivatives with significant potential as anti-inflammatory agents. The synthetic protocol outlined in this application note is robust and high-yielding. The subsequent in vitro evaluation using established assays for nitric oxide production and COX-2 inhibition provides a clear pathway for identifying lead compounds.
Future research should focus on expanding the library of derivatives by utilizing a diverse range of aromatic aldehydes to establish a comprehensive structure-activity relationship (SAR). Promising lead compounds identified through in vitro screening should be further evaluated in in vivo models of inflammation to assess their efficacy and pharmacokinetic properties. The continued exploration of the thiohydantoin scaffold holds considerable promise for the development of new and effective anti-inflammatory therapies.
References
- 1. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments [mdpi.com]
- 2. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols: 1,3-Dimethyl-2-thiohydantoin in Peptide Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Specialized Reagent for C-Terminal Peptide Analysis
In the landscape of peptide chemistry, 1,3-Dimethyl-2-thiohydantoin emerges as a specialized reagent primarily utilized in the sophisticated technique of C-terminal amino acid sequencing. While the broader class of thiohydantoins has historical significance in peptide degradation, the N,N'-dimethylated structure of this compound offers distinct properties that are advantageous in modern analytical workflows.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, focusing on its role in the "alkylated thiohydantoin method" for C-terminal sequencing.
While direct, extensive literature on the use of this compound as a conventional peptide coupling reagent or a racemization suppressant is not prominent, its core utility in sequencing is well-established. This guide will delve into the mechanistic underpinnings of this application, provide detailed protocols, and discuss the implicit advantages conferred by the 1,3-dimethyl substitution.
Core Application: C-Terminal Peptide Sequencing via the Alkylated Thiohydantoin Method
The determination of a peptide or protein's C-terminal sequence is a critical aspect of its characterization. The alkylated thiohydantoin method represents a significant advancement over the classical Schlack and Kumpf thiocyanate degradation, offering milder reaction conditions and improved yields.[3][4] The fundamental principle involves the conversion of the C-terminal amino acid into a thiohydantoin ring, which is then alkylated to create a better leaving group, facilitating its cleavage and subsequent identification.[5][6]
Principle and Advantages of the Alkylated Thiohydantoin Method
The overall process can be broken down into three key stages:
-
Thiohydantoin Formation: The C-terminal carboxyl group of the peptide is activated, typically with an anhydride like acetic anhydride, and then reacted with a thiocyanate source to form a peptidyl-thiohydantoin.[2]
-
Alkylation: The sulfur atom of the thiohydantoin ring is alkylated. This is a crucial step that enhances the leaving group potential of the thiohydantoin moiety.[3]
-
Cleavage and Identification: The alkylated thiohydantoin is cleaved from the peptide under mild conditions, often with a thiocyanate anion, which simultaneously forms a new thiohydantoin on the newly exposed C-terminal residue.[1] The cleaved, derivatized amino acid is then identified, typically by chromatography.
The N,N'-dimethylation of the thiohydantoin ring in this compound is hypothesized to offer several advantages in this process:
-
Increased Stability: N-methylation can enhance the chemical stability of the thiohydantoin ring, preventing degradation during the sequencing cycles.[7]
-
Improved Solubility: The methyl groups can improve the solubility of the thiohydantoin derivatives in the organic solvents used in the sequencing and chromatographic analysis.
-
Predictable Chromatographic Behavior: The uniform N,N'-dimethylation across all amino acid derivatives can lead to more consistent and predictable retention times during HPLC analysis, simplifying identification.
-
Prevention of Side Reactions: The absence of N-H protons on the thiohydantoin ring prevents potential side reactions that could occur at these positions.
Mechanism of C-Terminal Sequencing
The chemical transformations involved in the alkylated thiohydantoin method are outlined below.
Figure 1. Workflow of the alkylated thiohydantoin method for C-terminal sequencing.
Detailed Protocol: C-Terminal Sequencing
This protocol is a generalized procedure based on established methodologies for the alkylated thiohydantoin method.[1][3][5] Researchers should optimize conditions for their specific peptide or protein of interest.
Materials and Reagents
-
Peptide/Protein Sample (lyophilized)
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
Tetrabutylammonium thiocyanate
-
Alkylating Agent (e.g., Bromomethyl naphthalene)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column
-
Standards of this compound derivatives of amino acids
Experimental Procedure
Step 1: Thiohydantoin Formation
-
Dissolve the lyophilized peptide (1-5 nmol) in a mixture of anhydrous acetonitrile and pyridine.
-
Add a solution of tetrabutylammonium thiocyanate in acetonitrile.
-
Add acetic anhydride to activate the C-terminal carboxyl group.
-
Incubate the reaction mixture at 50°C for 30-60 minutes.
-
Dry the sample under vacuum to remove the reagents.
Step 2: Alkylation of the Peptidyl-Thiohydantoin
-
Re-dissolve the dried peptidyl-thiohydantoin in a suitable solvent such as DMF.
-
Add the alkylating agent (e.g., bromomethyl naphthalene) in molar excess.
-
Incubate at room temperature for 30 minutes.
-
Dry the sample under vacuum.
Step 3: Cleavage of the Alkylated Thiohydantoin
-
Re-dissolve the dried, alkylated sample in a solution of tetrabutylammonium thiocyanate in an acidic medium (e.g., acetonitrile/TFA).
-
Incubate at 50°C for 15-30 minutes. This step cleaves the C-terminal amino acid derivative and forms a new thiohydantoin on the next residue.
-
Dry the sample under vacuum.
-
Extract the cleaved alkylated thiohydantoin derivative with an organic solvent (e.g., ethyl acetate). The remaining peptide is retained for the next cycle of sequencing.
Step 4: Identification of the Cleaved Thiohydantoin
-
Dissolve the extracted derivative in a suitable solvent for HPLC analysis.
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (with 0.1% TFA).
-
Compare the retention time of the eluted peak with the retention times of known this compound amino acid standards to identify the C-terminal residue.
Step 5: Subsequent Sequencing Cycles
The remaining peptide from Step 3 can be subjected to repeated cycles of alkylation (if a new thiohydantoin was formed in the cleavage step) and cleavage to determine the subsequent amino acids in the sequence.
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions for the key steps in the alkylated thiohydantoin sequencing method.
| Step | Reagents | Solvent | Temperature (°C) | Time (min) |
| Thiohydantoin Formation | Peptide, Ac₂O, Pyridine, Thiocyanate | Acetonitrile | 50 | 30 - 60 |
| Alkylation | Peptidyl-thiohydantoin, Alkylating Agent | DMF | Room Temp | 30 |
| Cleavage | Alkylated Peptidyl-thiohydantoin, Thiocyanate | Acetonitrile/TFA | 50 | 15 - 30 |
Conclusion
This compound is a valuable, specialized reagent in peptide chemistry, with its primary and most robust application being in the C-terminal sequencing of peptides and proteins via the alkylated thiohydantoin method. The N,N'-dimethylation likely confers advantages in terms of chemical stability, solubility, and analytical tractability of the resulting amino acid derivatives. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully employ this technique for the detailed characterization of biopolymers. Further research into the comparative advantages of different N-substituted thiohydantoins could further refine and optimize this powerful analytical method.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The alkylated thiohydantoin method for C-terminal sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved initial yields in C-terminal sequence analysis by thiohydantoin chemistry using purified diphenylphosphoryl isothiocyanate: NMR evidence for a reaction intermediate in the coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1,3-Dimethyl-2-thiohydantoin
Introduction: The Significance of 1,3-Dimethyl-2-thiohydantoin Quantification
This compound is a heterocyclic compound belonging to the thiohydantoin class of molecules. Thiohydantoins are sulfur analogs of hydantoins and are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Derivatives of the 2-thiohydantoin scaffold have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[2][3] The precise and accurate quantification of this compound is critical in various stages of pharmaceutical research and development, including pharmacokinetic studies, metabolism profiling, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound using various analytical techniques. The methodologies described herein are designed to be robust, reliable, and adaptable to different laboratory settings and sample matrices. We will delve into the principles behind each technique, the rationale for specific experimental choices, and provide step-by-step protocols for method implementation and validation.
Physicochemical Properties and Analytical Considerations
Before delving into specific analytical methods, it is essential to understand the physicochemical properties of this compound that influence its analysis.
-
Structure: this compound has a molecular weight of approximately 144.2 g/mol . The presence of the thiocarbonyl group and the N-methyl substitutions are key features influencing its polarity, solubility, and spectral properties.
-
Solubility: Based on the general solubility of similar organic compounds, this compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[4][5][6] Its solubility in aqueous solutions is likely to be limited.
-
UV Absorbance: The thiohydantoin ring system contains a chromophore. Thiohydantoin derivatives typically exhibit a characteristic UV absorbance in the range of 260-270 nm, which is a critical parameter for detection by HPLC-UV.[1][7]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and cost-effective technique for the quantification of small molecules. The method is based on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by detection based on its ultraviolet absorbance.
Principle and Rationale
This proposed HPLC-UV method utilizes a reversed-phase C18 column. The non-polar nature of the C18 stationary phase will retain the moderately polar this compound. A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water will be used to elute the analyte. The UV detector will be set at the maximum absorbance wavelength (λmax) of the thiohydantoin chromophore, anticipated to be around 265 nm, to ensure optimal sensitivity.[7]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
HPLC-grade formic acid (optional, for pH adjustment)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column thermostat, and diode array or variable wavelength detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 265 nm
3. Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
For Drug Substance: Accurately weigh and dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Illustrative Method Performance
The following table presents the expected performance characteristics of this HPLC-UV method, based on typical validation results for similar small molecules.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL (r² ≥ 0.995) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of this compound in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.
Principle and Rationale
The sample is first separated by reversed-phase HPLC as described previously. The eluent from the HPLC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. In the mass spectrometer, the precursor ion (the molecular ion of this compound) is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents
-
As per HPLC-UV method.
-
Stable isotope-labeled this compound (e.g., d6-1,3-Dimethyl-2-thiohydantoin) as an internal standard (IS). If unavailable, a structurally similar compound can be used.
2. Instrumentation and Conditions
-
LC System: A UPLC system such as a Waters ACQUITY or Shimadzu Nexera is recommended for better resolution and shorter run times.
-
Column: A C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be:
-
Analyte: Q1: 145.1 m/z → Q3: (a major fragment ion)
-
Internal Standard (d6): Q1: 151.1 m/z → Q3: (a corresponding fragment ion)
-
3. Standard and Sample Preparation
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the internal standard into the appropriate blank matrix (e.g., plasma).
-
Sample preparation can follow the protein precipitation method described for HPLC-UV, or liquid-liquid extraction for cleaner samples.
4. Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Perform a weighted (1/x²) linear regression.
-
Quantify the analyte in samples using the regression equation.
Illustrative Method Performance
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL (r² ≥ 0.99) |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds. While less common for compounds like thiohydantoins compared to HPLC, it can be a viable alternative, particularly for purity analysis of the drug substance.
Principle and Rationale
The sample is vaporized in a heated injector and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then detected by a flame ionization detector (FID), which generates a current proportional to the amount of carbon atoms in the analyte. A non-polar capillary column is proposed, as this compound is a moderately polar molecule.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for the quantification of this compound by GC-FID.
Detailed Protocol: GC-FID
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
GC-grade dichloromethane or ethyl acetate
-
High-purity helium or hydrogen as carrier gas
2. Instrumentation and Conditions
-
GC System: Agilent 7890B or similar, with a split/splitless injector and FID.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
3. Standard and Sample Preparation
-
Prepare stock and working standards in dichloromethane or another suitable volatile solvent.
-
Dissolve samples directly in the same solvent to a concentration within the calibration range.
4. Data Analysis
-
As described for the HPLC-UV method.
Illustrative Method Performance
| Parameter | Expected Value |
| Linearity Range | 10 - 500 µg/mL (r² ≥ 0.99) |
| Limit of Detection (LOD) | ~3 µg/mL |
| Limit of Quantification (LOQ) | ~10 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Method Validation
All proposed analytical methods must be validated to ensure they are suitable for their intended purpose.[8] Validation should be performed according to the International Council on Harmonisation (ICH) Q2(R1) guidelines and should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, the expected concentration range of the analyte, and the available instrumentation. For routine analysis of drug substances, the proposed HPLC-UV method offers a good balance of performance and cost-effectiveness. For trace-level quantification in complex biological matrices, the LC-MS/MS method provides superior sensitivity and selectivity. The GC-FID method serves as a viable alternative for the analysis of the pure substance, provided the analyte exhibits sufficient volatility and thermal stability. Each of these proposed methods should be fully validated before implementation for routine analysis to ensure the generation of reliable and accurate data.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Thiohydantoin | C3H4N2OS | CID 1274030 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Chromatographic Strategies for the Analysis of 1,3-Dimethyl-2-thiohydantoin: A Guide for Researchers
1,3-Dimethyl-2-thiohydantoin: A Versatile Reagent for Heterocyclic Synthesis
Introduction
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to novel heterocyclic scaffolds is paramount, particularly within the realms of medicinal chemistry and drug discovery. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among the myriad of building blocks available to the synthetic chemist, 1,3-dimethyl-2-thiohydantoin has emerged as a particularly versatile and reactive reagent. Its unique structural features, including an active methylene group at the C-5 position, a reactive thiocarbonyl group, and strategically placed N-methyl groups that prevent unwanted side reactions, make it an ideal starting material for the construction of a diverse range of fused and spiro-heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in their pursuit of novel molecular architectures.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily centered around two reactive sites: the nucleophilic C-5 methylene group and the thiocarbonyl moiety. The methyl groups at the N-1 and N-3 positions play a crucial role by preventing N-alkylation or N-acylation, thereby directing the reactivity towards these key functional groups. This allows for clean and predictable transformations, making it a reliable building block in complex synthetic sequences.
The acidic protons of the C-5 methylene group are readily abstracted by a base, generating a nucleophilic carbanion. This nucleophilicity is the cornerstone of its application in condensation reactions, particularly the Knoevenagel condensation, with a variety of electrophiles. Furthermore, the thiocarbonyl group can act as a nucleophile, participating in cyclization reactions with suitable bifunctional electrophiles to construct fused heterocyclic systems.
Application 1: Synthesis of 5-Arylmethylene-1,3-dimethyl-2-thiohydantoins via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in the functionalization of this compound.[1][2] The reaction involves the condensation of the active methylene group at C-5 with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[3][4] These resulting 5-arylmethylene derivatives are not only valuable compounds in their own right, exhibiting a range of biological activities, but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[5][6]
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. A weak base, such as piperidine or an amine, deprotonates the C-5 position of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to afford the thermodynamically stable E-isomer of the 5-arylmethylene-2-thiohydantoin. The use of microwave irradiation can significantly accelerate this transformation.[1][2]
Caption: Knoevenagel condensation workflow.
Detailed Experimental Protocol: Synthesis of 5-((E)-Benzylidene)-1,3-dimethyl-2-thiohydantoin
This protocol describes the synthesis of a representative 5-arylmethylene derivative using both conventional heating and microwave irradiation.[1]
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Microwave reactor
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure (Conventional Heating):
-
To a round-bottom flask, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
Procedure (Microwave Irradiation):
-
In a microwave reactor vial, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate. Isolate the solid by filtration, wash with cold ethanol, and dry.
| Aldehyde | Method | Time | Yield (%) | Reference |
| Benzaldehyde | Reflux | 3 h | 93 | [1] |
| Benzaldehyde | Microwave | 15 min | 86 | [1] |
| 4-Chlorobenzaldehyde | Reflux | 2.5 h | 95 | [1] |
| 4-Chlorobenzaldehyde | Microwave | 10 min | 91 | [1] |
| 4-Methoxybenzaldehyde | Reflux | 4 h | 89 | [1] |
| 4-Methoxybenzaldehyde | Microwave | 20 min | 85 | [1] |
Table 1: Representative yields for the synthesis of 5-arylmethylene-1,3-dimethyl-2-thiohydantoins.
Characterization Data for 5-((E)-Benzylidene)-1,3-dimethyl-2-thiohydantoin: [1]
-
¹H-NMR (CDCl₃): δ 3.38 (3H, s, N(3)-CH₃), 3.63 (3H, s, N(1)-CH₃), 6.48 (1H, s, =CH), 7.41 (3H, m, H-Ar), 7.98 (2H, m, H-Ar).
-
¹³C-NMR (CDCl₃): δ 28.28 (N(3)-CH₃), 30.60 (N(1)-CH₃), 120.60 (=CH), 128.45, 129.21, 129.97, 130.80, 132.02 (C-5, C-Ar), 161.64 (C-4), 177.35 (C-2).
-
IR (KBr): ν 1717 (C=O), 1230 (C=S) cm⁻¹.
Application 2: Synthesis of Fused Imidazo[2,1-b]thiazoles
The thiocarbonyl group of this compound provides a handle for the construction of fused heterocyclic systems. A prominent example is the synthesis of imidazo[2,1-b]thiazoles through reaction with α-haloketones.[7] This class of compounds is of significant interest due to their diverse biological activities, including anticancer properties.[8][9]
Mechanistic Rationale
The reaction is believed to proceed via an initial S-alkylation of the thiocarbonyl group of this compound with the α-haloketone to form a thioether intermediate. Subsequent intramolecular cyclization through the attack of the N-1 nitrogen onto the ketone carbonyl, followed by dehydration, affords the fused imidazo[2,1-b]thiazole ring system.
Caption: Synthetic pathway to imidazo[2,1-b]thiazoles.
Detailed Experimental Protocol: General Procedure for the Synthesis of Imidazo[2,1-b]thiazoles
This protocol is a general method adapted from the synthesis of related imidazo[2,1-b]thiazoles.[7]
Materials:
-
This compound
-
Appropriate α-bromoketone (e.g., 2-bromoacetophenone)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous ethanol (15 mL).
-
Add the α-bromoketone (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux with stirring for 6-8 hours.
-
Monitor the completion of the reaction using TLC.
-
After cooling to room temperature, the product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Application 3: Multicomponent Reactions for the Synthesis of Pyrano[2,3-d]thiazoles
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The 5-arylmethylene-1,3-dimethyl-2-thiohydantoin derivatives, synthesized via the Knoevenagel condensation, are excellent substrates for MCRs to generate highly functionalized heterocyclic systems such as pyrano[2,3-d]thiazoles.[10][11]
Mechanistic Rationale
A common MCR involves the reaction of a 5-arylmethylene-1,3-dimethyl-2-thiohydantoin, an active methylene compound such as malononitrile, and a catalyst, often a base like piperidine. The reaction likely proceeds through a Michael addition of the malononitrile carbanion to the exocyclic double bond of the thiohydantoin derivative. The resulting adduct then undergoes an intramolecular cyclization, where the nitrile group is attacked by the enolized carbonyl oxygen of the thiohydantoin ring, followed by tautomerization to yield the stable pyrano[2,3-d]thiazole scaffold.
Caption: Multicomponent reaction for pyrano[2,3-d]thiazole synthesis.
Detailed Experimental Protocol: General Procedure for the Synthesis of Pyrano[2,3-d]thiazole Derivatives
This is a representative protocol based on similar transformations.[11][12]
Materials:
-
5-Arylmethylene-1,3-dimethyl-2-thiohydantoin
-
Malononitrile
-
Piperidine or another suitable base
-
Ethanol or another appropriate solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the 5-arylmethylene-1,3-dimethyl-2-thiohydantoin (1.0 mmol), malononitrile (1.0 mmol), and ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1-0.2 mmol).
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallization from a suitable solvent can be performed for further purification if needed.
Conclusion
This compound has proven to be a valuable and versatile reagent in the synthesis of a wide array of heterocyclic compounds. Its well-defined reactivity, centered at the C-5 methylene and the thiocarbonyl group, allows for the predictable and efficient construction of both simple and complex molecular architectures. The protocols detailed herein for Knoevenagel condensations, the synthesis of fused imidazo[2,1-b]thiazoles, and multicomponent reactions leading to pyrano[2,3-d]thiazoles, provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this remarkable building block. The ability to readily generate diverse heterocyclic scaffolds underscores the importance of this compound in the ongoing quest for novel therapeutic agents and functional materials.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. jchemrev.com [jchemrev.com]
- 6. Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SYNTHESIS OF IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of 1,3-Dimethyl-2-thiohydantoin Derivatives
Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology
The 1,3-dimethyl-2-thiohydantoin scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates reaction rates, increases yields, and often leads to cleaner products with simplified work-up.[4][5] This is achieved through the efficient and rapid heating of polar molecules by microwave irradiation, a process known as dielectric heating.[4]
This application note provides a comprehensive guide to the microwave-assisted synthesis of 5-substituted-1,3-dimethyl-2-thiohydantoin derivatives. We will explore two primary synthetic strategies, provide detailed, validated protocols, and discuss the underlying chemical principles and advantages of the microwave-assisted approach. The information presented here is designed to empower researchers to efficiently synthesize libraries of these valuable compounds for screening and development.
Scientific Rationale: The Power of Microwave Irradiation in Thiohydantoin Synthesis
The core principle behind microwave-assisted synthesis is the interaction of polar molecules within the reaction mixture with the oscillating electric field of the microwaves. This induces rapid rotation of the molecules, leading to intense internal heating. This localized, superheating effect, which is not achievable with conventional heating methods, can dramatically increase the rate of chemical reactions. For the synthesis of this compound derivatives, microwave irradiation offers several key advantages:
-
Rapid Reaction Times: Cyclization and condensation reactions that might take several hours under conventional reflux can often be completed in a matter of minutes.[6]
-
Higher Yields: The rapid heating minimizes the formation of side products and thermal decomposition of reactants and products, leading to cleaner reaction profiles and higher isolated yields.[5][7]
-
Improved Purity: The reduction in side reactions simplifies purification, often requiring only simple recrystallization.
-
Energy Efficiency: Microwave synthesis is a more energy-efficient process compared to conventional heating methods.
Two primary microwave-assisted strategies for the synthesis of 5-substituted-1,3-dimethyl-2-thiohydantoin derivatives will be detailed:
-
Two-Step Synthesis: This involves the initial synthesis of the this compound core, followed by a Knoevenagel-type condensation with an aromatic aldehyde to introduce the 5-substituent.
-
One-Pot, Three-Component Synthesis: This highly efficient method combines 1,3-dimethylthiourea, an α-halo acid or its ester, and an aromatic aldehyde in a single vessel under microwave irradiation.
Experimental Protocols
Materials and Equipment
-
Microwave Reactor: A dedicated laboratory microwave synthesis reactor capable of controlling temperature and pressure is recommended. For the protocols described, a CEM Discover Microwave System or similar has been used.[5]
-
Reagents: 1,3-Dimethylthiourea, sarcosine (N-methylglycine), various aromatic aldehydes, methyl isothiocyanate, triethylamine, piperidine, and solvents (e.g., ethanol, acetic acid) should be of analytical grade and used as received.
-
Glassware: Microwave-safe reaction vials (10-30 mL) equipped with stir bars.
-
Purification: Standard laboratory equipment for filtration, recrystallization, and column chromatography (if necessary).
-
Characterization: NMR spectrometer (¹H and ¹³C), IR spectrometer, and melting point apparatus.
Protocol 1: Two-Step Synthesis of 5-Arylmethylene-1,3-dimethyl-2-thiohydantoins
This method provides a reliable route to the target compounds with good control over each step.
Step 1: Microwave-Assisted Synthesis of this compound
Procedure:
-
In a 10 mL microwave reaction vial, combine methyl isothiocyanate (1 mmol, 73 mg) and sarcosine (1 mmol, 89 mg) in ethanol (5 mL).
-
Add a catalytic amount of a base such as triethylamine (0.1 mmol, 10 mg).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 150 W) for 10-15 minutes, or with a temperature target of 100-120 °C.
-
After cooling, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.[6]
Step 2: Microwave-Assisted Knoevenagel Condensation
Procedure:
-
In a 10 mL microwave reaction vial, dissolve this compound (1 mmol, 144 mg) and the desired aromatic aldehyde (1 mmol) in glacial acetic acid (3-5 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Seal the vial and irradiate in the microwave reactor at a power of 300 W for 2-5 minutes.[8] The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water. The precipitated solid is the desired product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol or acetic acid to obtain the pure 5-arylmethylene-1,3-dimethyl-2-thiohydantoin.[6]
Protocol 2: One-Pot, Three-Component Microwave-Assisted Synthesis
This highly efficient protocol combines all reactants in a single step, significantly reducing synthesis time and waste.
Procedure:
-
In a 10 mL microwave reaction vial, combine the aromatic aldehyde (1 mmol), an isothiocyanate derivative (e.g., methyl isothiocyanate, 1 mmol), and sarcosine (1 mmol).
-
Add a suitable solvent that couples well with microwave irradiation, such as ethanol or a mixture of DMF and water.[9]
-
Add a catalytic amount of a base (e.g., triethylamine) or an acid (e.g., acetic acid), depending on the specific reaction.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) or power (e.g., 150-300 W) for 5-15 minutes.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction vessel and process the mixture as described in Protocol 1, Step 2 (pouring into water, filtration, and recrystallization).
Data and Characterization
The following table summarizes representative results for the synthesis of 5-arylmethylene-1,3-dimethyl-2-thiohydantoin derivatives using microwave-assisted methods, comparing them to conventional heating where available.
| Entry | Ar-CHO Substituent | Method | Time | Yield (%) | m.p. (°C) | Reference |
| 1 | Phenyl | MW | 10 min | 78 | 140-142 | [6] |
| Conventional | 12 h | 70 | 144 | [6] | ||
| 2 | 4-Chlorophenyl | MW | 15 min | 82 | 168-170 | [6] |
| Conventional | 12 h | 75 | 172-174 | [6] | ||
| 3 | 4-Methoxyphenyl | MW | 10 min | 85 | 155-157 | [6] |
| Conventional | 12 h | 78 | 158-160 | [6] | ||
| 4 | 4-Nitrophenyl | MW | 15 min | 75 | 210-212 | [6] |
| Conventional | 12 h | 68 | 215-217 | [6] |
Characterization Data for 5-((E)-Benzylidene)-1,3-dimethyl-2-thiohydantoin (Entry 1):
-
IR (KBr): ν 1717 (C=O), 1230 (C=S) cm⁻¹[6]
-
¹H-NMR (CDCl₃): δ 3.38 (3H, s, N(3)-CH₃), 3.63 (3H, s, N(1)-CH₃), 6.48 (1H, s, =CH), 7.41 (3H, m, H-Ar), 7.98 (2H, m, H-Ar)[6]
Applications in Drug Discovery
Derivatives of 1,3-disubstituted-2-thiohydantoin have shown promise in several therapeutic areas, underscoring the importance of efficient synthetic methods for generating diverse compound libraries for screening.
-
Anticancer Activity: Certain thiohydantoin derivatives have been evaluated for their ability to inhibit the proliferation of various cancer cell lines, including prostate cancer.[6] The 1,3-dimethyl substitution can be a key structural feature for optimizing activity and pharmacokinetic properties.
-
Anti-inflammatory Properties: Studies have shown that some 1,3-disubstituted-2-thiohydantoin analogues possess potent anti-inflammatory activity, demonstrating the potential of this scaffold for developing new treatments for inflammatory diseases.[1]
-
Antimicrobial Agents: The thiohydantoin core is present in compounds with demonstrated antibacterial and antifungal activities.[10] Microwave-assisted synthesis allows for the rapid generation of novel derivatives to combat antimicrobial resistance.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. The protocols outlined in this application note offer researchers a rapid, efficient, and environmentally conscious approach to synthesizing these valuable heterocyclic compounds. The dramatic reduction in reaction times and improvement in yields compared to conventional methods make MAOS an indispensable tool for modern medicinal chemistry and drug discovery, facilitating the accelerated exploration of the chemical space around this important scaffold.
References
- 1. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youngin.com [youngin.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Alkylation of Thiohydantoins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Thiohydantoins
Thiohydantoins, heterocyclic compounds containing a reactive cyclic urea core, are pivotal scaffolds in medicinal chemistry and drug discovery.[1] Their diverse biological activities, including anticancer, antiviral, and antimicrobial properties, make them attractive starting points for the development of novel therapeutics.[2] The strategic N-alkylation of the thiohydantoin ring is a key chemical modification that allows for the fine-tuning of their physicochemical properties and biological activities. Substitution at the N-1 or N-3 positions can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.[1][3]
This comprehensive guide provides detailed experimental procedures for the selective N-alkylation of thiohydantoins, offering insights into the underlying chemical principles that govern these reactions. We will explore methodologies for achieving regioselective alkylation at both the N-1 and N-3 positions, as well as modern techniques such as microwave-assisted synthesis.
Understanding the Reaction: Mechanism and Regioselectivity
The thiohydantoin ring possesses two nitrogen atoms, N-1 and N-3, that can be alkylated. The regioselectivity of the alkylation is primarily dictated by the acidity of the protons on these nitrogens and the reaction conditions employed. The proton at the N-3 position is generally more acidic than the proton at the N-1 position.[4] This difference in acidity is the cornerstone of achieving selective N-alkylation.
Under basic conditions, a proton is abstracted from one of the nitrogen atoms to form a nucleophilic anion, which then attacks the alkylating agent. The choice of base and solvent plays a crucial role in determining which nitrogen is deprotonated and, consequently, the site of alkylation.[4]
-
N-3 Selective Alkylation: Weaker bases, such as potassium carbonate (K₂CO₃), tend to selectively deprotonate the more acidic N-3 position, leading to preferential N-3 alkylation.[4]
-
N-1 Selective Alkylation: Stronger bases, particularly potassium bases like potassium tert-butoxide (tBuOK) in an aprotic polar solvent like tetrahydrofuran (THF), can facilitate selective N-1 alkylation.[4][5][6][7]
Competing with N-alkylation is the potential for S-alkylation at the sulfur atom of the thiocarbonyl group. This side reaction is more likely to occur under certain conditions, and its prevention is a key consideration in protocol design.
Visualizing the N-Alkylation Pathway
The following diagram illustrates the general mechanism for the base-mediated N-alkylation of a thiohydantoin.
Caption: General mechanism of N-alkylation of thiohydantoins.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving selective N-alkylation of thiohydantoins.
Protocol 1: Selective N-3 Alkylation using Potassium Carbonate
This protocol is designed for the preferential alkylation of the more acidic N-3 position of the thiohydantoin ring.
Materials:
-
Thiohydantoin derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiohydantoin (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The heterogeneity of the mixture is expected.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-3 alkylated thiohydantoin.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base, which is crucial for selectively deprotonating the more acidic N-3 proton without significantly affecting the N-1 position.
-
Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the thiohydantoin and facilitates the SN2 reaction with the alkyl halide.
Protocol 2: Selective N-1 Alkylation using Potassium tert-Butoxide
This protocol is tailored for the selective alkylation of the less acidic N-1 position, a more challenging transformation that requires a strong base.[5][6][7]
Materials:
-
5,5-Disubstituted thiohydantoin derivative (e.g., 5,5-diphenyl-2-thiohydantoin)
-
Alkyl halide (e.g., methyl iodide)
-
Potassium tert-butoxide (tBuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 5,5-disubstituted thiohydantoin (1.0 eq) and anhydrous THF.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add potassium tert-butoxide (1.1-1.5 eq) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated product.
Causality Behind Experimental Choices:
-
Base: tBuOK is a strong, non-nucleophilic base capable of deprotonating the less acidic N-1 position. The use of a potassium base in THF has been shown to favor N-1 selectivity.[5][6][7]
-
Solvent: THF is an aprotic solvent that is compatible with the strong base and promotes the desired alkylation.
-
Substrate: This method is often more effective for 5,5-disubstituted thiohydantoins, where steric hindrance around the N-1 position can be a factor.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods, often leading to shorter reaction times and improved yields.[2][8][9][10]
Materials:
-
Thiohydantoin derivative
-
Alkyl halide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave reactor
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the thiohydantoin (1.0 eq), potassium carbonate (2.0-3.0 eq), and the alkyl halide (1.1-1.5 eq) in DMF.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short period (e.g., 5-30 minutes). The optimal time and temperature should be determined empirically for each substrate.
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and follow the work-up and purification steps outlined in Protocol 1.
Causality Behind Experimental Choices:
-
Microwave Irradiation: The use of microwave energy can significantly accelerate the rate of reaction by efficiently heating the polar solvent and reactants, leading to a reduction in reaction time from hours to minutes.[2][8][9][10]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the N-alkylation of thiohydantoins based on literature precedents.
Table 1: N-3 Selective Alkylation of 5,5-Diphenyl-2-thiohydantoin
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | Overnight | ~90 | [2] |
| Ethyl Iodide | K₂CO₃ | DMF | Room Temp. | Overnight | ~85 | [2] |
| Benzyl Bromide | K₂CO₃ | DMF | 60 | 4 h | ~92 | [1] |
Table 2: N-1 Selective Alkylation of 5,5-Diphenylhydantoin (as an analog)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl Iodide | tBuOK | THF | Room Temp. | 5 min | ~66 | [5][6] |
| Benzyl Bromide | KHMDS | THF | Room Temp. | 1 h | ~75 | [5][6] |
Characterization of N-Alkylated Thiohydantoins
The successful synthesis and purification of N-alkylated thiohydantoins should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: The disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group are key indicators of successful alkylation. The chemical shifts of the protons on the alkyl group will be characteristic of their new environment. For example, in N-methylated derivatives, a singlet corresponding to the methyl protons will appear, typically in the range of 3.0-3.5 ppm.
-
¹³C NMR: The carbon signals of the alkyl group will be observed in the aliphatic region of the spectrum. Changes in the chemical shifts of the thiohydantoin ring carbons, particularly C2 and C4, can also provide evidence of N-alkylation.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration (typically around 3200 cm⁻¹) and the presence of characteristic C=O and C=S stretching frequencies can support the structural assignment.
Workflow for N-Alkylation and Characterization
The following diagram outlines the general workflow for the synthesis and characterization of N-alkylated thiohydantoins.
Caption: A streamlined workflow for the synthesis and analysis of N-alkylated thiohydantoins.
Conclusion
The N-alkylation of thiohydantoins is a versatile and powerful strategy for the diversification of this important class of heterocyclic compounds. By carefully selecting the reaction conditions, particularly the base and solvent, researchers can achieve high regioselectivity for either the N-1 or N-3 position. The protocols and insights provided in this guide are intended to empower scientists in their efforts to synthesize novel thiohydantoin derivatives with tailored properties for applications in drug discovery and development.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youngin.com [youngin.com]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
The Strategic Application of 1,3-Dimethyl-2-thiohydantoin in the Synthesis of Novel Bioactive Molecules
Introduction: The Versatility of the Thiohydantoin Scaffold
In the landscape of medicinal chemistry, the thiohydantoin nucleus represents a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] These five-membered heterocyclic rings, sulfur analogs of hydantoins, are not merely synthetic curiosities but are integral to the structure of various natural products and pharmaceutical agents.[3] The inherent chemical properties of the thiohydantoin ring, including its capacity for hydrogen bonding and the potential for substitution at multiple positions (N-1, N-3, and C-5), allow for the fine-tuning of its steric and electronic properties to achieve desired pharmacological effects.[1][4] This adaptability has led to the development of thiohydantoin derivatives with a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[2][3][5]
Specifically, 1,3-Dimethyl-2-thiohydantoin serves as a versatile and readily available starting material for the generation of diverse chemical libraries. The methylation at the N-1 and N-3 positions blocks these sites from further reaction, thereby directing synthetic modifications to the C-5 position. The active methylene group at C-5 is a nucleophilic center, making it highly amenable to condensation reactions with various aldehydes.[1][4] This reactivity is the cornerstone of a powerful synthetic strategy, the Knoevenagel condensation, which facilitates the creation of 5-arylmethylene-1,3-dimethyl-2-thiohydantoin derivatives. These derivatives have emerged as promising candidates in drug discovery, with demonstrated activity against a range of therapeutic targets.[6][7]
This technical guide provides a comprehensive overview of the use of this compound as a building block for novel bioactive molecules. We will delve into the mechanistic rationale behind the key synthetic transformations, provide detailed, field-proven protocols, and explore the biological significance of the resulting compounds, with a focus on their potential as anticancer and anti-inflammatory agents.
Core Synthetic Strategy: The Knoevenagel Condensation
The primary method for elaborating the this compound scaffold is the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active methylene group at the C-5 position of the thiohydantoin to the carbonyl carbon of an aldehyde, followed by a dehydration step to yield a stable α,β-unsaturated product. The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the active methylene group to form a reactive enolate intermediate.
Diagram 1: General Mechanism of the Knoevenagel Condensation
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dimethyl-2-thiohydantoin Synthesis
Welcome to the technical support center for the synthesis of 1,3-Dimethyl-2-thiohydantoin. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a deep, mechanistic understanding of the reaction, enabling you to troubleshoot common issues and optimize your synthesis for yield and purity.
Introduction to the Synthesis
This compound is a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis. The most direct and reliable synthetic route involves the condensation of N,N'-dimethylthiourea with an α-haloacetyl synthon, typically an ester like ethyl chloroacetate. This method proceeds via an initial S-alkylation followed by an intramolecular cyclization. While robust, this reaction is sensitive to conditions such as base strength, temperature, and moisture, which can lead to diminished yields and the formation of troublesome side products. This guide will walk you through a validated protocol and provide solutions to the most common challenges encountered in the laboratory.
Recommended Synthetic Protocol
This protocol is optimized for the synthesis of this compound from common starting materials. The core of the method is a two-step, one-pot process involving the formation of an isothiouronium salt intermediate, which is then cyclized in situ.
Reagents and Recommended Conditions
| Parameter | Recommended Value/Reagent | Rationale & Key Considerations |
| Thiourea Source | N,N'-Dimethylthiourea | The core building block providing the N-C(=S)-N backbone. Ensure high purity (>98%). |
| Electrophile | Ethyl Chloroacetate | Provides the C-C(=O) unit. It is a lachrymator and should be handled in a fume hood. Ensure it is dry and free from chloroacetic acid. |
| Solvent | Anhydrous Ethanol (200 proof) | A polar protic solvent that effectively dissolves the starting materials and facilitates the SN2 and cyclization steps. |
| Base | Anhydrous Sodium Acetate (NaOAc) | A weak base is crucial. It is strong enough to facilitate the final cyclization/deprotonation step without significantly promoting the hydrolysis of ethyl chloroacetate, a common and yield-reducing side reaction.[1] |
| Molar Ratio | 1.0 : 1.05 : 1.2 (Thiourea : Ester : Base) | A slight excess of the electrophile and base ensures the complete consumption of the more valuable thiourea starting material. |
| Temperature | Reflux (~78 °C in Ethanol) | Provides sufficient thermal energy for both the S-alkylation and cyclization steps without causing significant decomposition. |
| Reaction Time | 4-6 hours | Typically sufficient for full conversion. Monitor by TLC or LC-MS for optimal results. |
Step-by-Step Experimental Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N'-dimethylthiourea (1.0 eq) and anhydrous sodium acetate (1.2 eq).
-
Dissolution: Add anhydrous ethanol to the flask (approx. 5-10 mL per gram of thiourea). Begin stirring to form a slurry.
-
Addition of Electrophile: Slowly add ethyl chloroacetate (1.05 eq) to the stirring slurry at room temperature. The addition is typically exothermic; maintain control if scaling up.
-
Reaction: Heat the reaction mixture to a gentle reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) or LC-MS. The starting materials should be consumed within 4-6 hours.
-
Work-up (Aqueous):
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the sodium chloride byproduct and any unreacted sodium acetate.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain a crude oil or semi-solid.
-
Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can often be purified by recrystallization. A mixture of ethyl acetate and hexanes is a good starting point.
-
If recrystallization is insufficient, purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the product identity and purity. The expected melting point for this compound is 93-95 °C.[2][3][4]
Visualizing the Core Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from reagent preparation to final product characterization.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A Format)
Question 1: My final yield is disappointingly low. What are the most likely causes?
Answer: Low yield is the most common issue and typically points to one of three areas: reagent quality, reaction conditions, or side reactions.
-
Reagent Quality:
-
Wet Reagents: The presence of water is highly detrimental. It can hydrolyze the ethyl chloroacetate to chloroacetic acid, which is less reactive, and can also promote hydrolysis of the thiohydantoin product.[1] Ensure you use anhydrous ethanol and that your N,N'-dimethylthiourea and sodium acetate are dry.
-
Purity of Ethyl Chloroacetate: If the ester has started to decompose to chloroacetic acid, it will reduce the amount of effective electrophile available for the reaction. Use a fresh bottle or distill older material if necessary.
-
-
Incorrect Base:
-
Base is too strong: Using a stronger base like sodium ethoxide or potassium carbonate can dramatically increase the rate of ester hydrolysis, consuming your electrophile in a non-productive pathway.[1]
-
Base is too weak or insufficient: While a weak base is preferred, you must use enough to drive the final cyclization step to completion. Ensure you are using at least a stoichiometric amount (a slight excess of 1.2 eq is recommended).
-
-
Sub-optimal Temperature/Time:
-
Incomplete Reaction: If the reaction is not heated for long enough or at a high enough temperature, the initial S-alkylation or the subsequent cyclization may be incomplete. Monitor the reaction by TLC to ensure the disappearance of the starting thiourea.
-
Decomposition: Conversely, prolonged heating at high temperatures can lead to decomposition of the product or starting materials. Avoid unnecessarily long reflux times once the reaction is complete.
-
Question 2: I see a major, more polar side product on my TLC plate that is not my starting material. What could it be?
Answer: The most probable polar side product is related to the hydrolysis of ethyl chloroacetate.
-
S-Carboxymethyl-N,N'-dimethylisothiouronium: This is the intermediate formed after S-alkylation but before cyclization. If the cyclization step is slow or stalls, this salt may be a major component.
-
Hydrolysis Products: Chloroacetic acid (from the hydrolysis of the ester) can react with N,N'-dimethylthiourea or be present as a salt. These species are significantly more polar than the final product and would appear as distinct spots on a TLC plate, often staying at the baseline.
-
Minimization Strategy: The key to avoiding these side products is rigorous exclusion of water and the use of a non-hydroxide base like sodium acetate. If you suspect hydrolysis, ensure all glassware is oven-dried and use anhydrous solvents.
Question 3: The reaction seems to stop before all the starting thiourea is consumed. Why would it stall?
Answer: A stalled reaction, where starting material persists even after extended reflux, often points to an issue with stoichiometry or the nature of the intermediate.
-
Loss of Electrophile: The most common reason is the gradual consumption of ethyl chloroacetate by a side reaction, primarily hydrolysis as discussed above. Once the ester is gone, the remaining thiourea has nothing to react with.
-
Insolubility: The intermediate isothiouronium salt may have limited solubility in the reaction medium. While less common in ethanol, if a less polar solvent were used, the intermediate could precipitate, effectively removing it from the solution phase and halting the reaction.
-
pH Change: As the reaction proceeds, HCl is formally eliminated and neutralized by the base. If the base is consumed prematurely or is not strong enough, the reaction medium can become acidic, which can inhibit the cyclization step.
Question 4: I'm struggling with purification. My crude product is an oil that won't crystallize, and column chromatography gives poor separation.
Answer: Purification challenges often arise from incomplete reactions or the presence of structurally similar impurities.
-
For Oily Products: An oily crude product often indicates the presence of unreacted starting materials or the S-alkylated intermediate, which can act as impurities that inhibit crystallization.
-
Tip 1: Ensure your aqueous work-up was thorough. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic impurities like chloroacetic acid.
-
Tip 2: Try triturating the oil with a non-polar solvent like diethyl ether or hexanes. This can sometimes induce crystallization of the desired product while washing away more soluble impurities.
-
-
For Column Chromatography:
-
Choosing a Solvent System: this compound is moderately polar. Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Dealing with Streaking: If the product streaks on the column, it may be due to its acidic N-H proton (though this molecule has none) or its basicity. Adding a very small amount (0.1-0.5%) of triethylamine or acetic acid to the mobile phase can sometimes improve peak shape, but be mindful this can complicate product isolation. For this specific product, streaking is less likely. Poor separation is more likely due to impurities with very similar polarity.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism? The reaction proceeds in two key stages: S-alkylation followed by intramolecular cyclization.
Caption: Reaction mechanism for this compound synthesis.
-
Step 1 (S-Alkylation): The sulfur atom of N,N'-dimethylthiourea, being a soft nucleophile, attacks the electrophilic α-carbon of ethyl chloroacetate in a classic SN2 reaction. This displaces the chloride ion and forms a stable S-alkylated intermediate, an isothiouronium salt.
-
Step 2 (Intramolecular Cyclization): In the presence of a base (sodium acetate), one of the nitrogen atoms of the isothiouronium intermediate is deprotonated (or the equilibrium is shifted) and acts as a nucleophile, attacking the carbonyl carbon of the ester group. This forms a tetrahedral intermediate which then collapses, eliminating ethanol to form the stable five-membered thiohydantoin ring.
Q2: Can I use chloroacetic acid instead of ethyl chloroacetate? While possible, it is generally not recommended. The reaction between a thiourea and an α-halo acid can lead to the formation of other heterocyclic systems, such as pseudothiohydantoins or thiazolidinones, depending on the conditions.[5] Using the ester provides a more controlled and direct route to the desired thiohydantoin product.
Q3: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase like 1:1 Hexanes:Ethyl Acetate. N,N'-dimethylthiourea is quite polar and will have a low Rf. The product, this compound, is less polar and will have a higher Rf. The reaction is complete when the thiourea spot has disappeared. You can visualize the spots using a UV lamp (254 nm) and/or a potassium permanganate stain.
Q4: What are the primary safety concerns for this synthesis?
-
Ethyl Chloroacetate: This compound is a lachrymator (causes tearing) and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Ethanol is flammable. Ensure heating is done using a heating mantle and condenser, away from open flames.
-
General Precautions: As with all chemical reactions, perform a thorough risk assessment before starting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1801-62-3 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 1801-62-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. This compound | 1801-62-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,3-Dimethyl-2-thiohydantoin
Welcome to the technical support guide for the synthesis of 1,3-Dimethyl-2-thiohydantoin. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important scaffold. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your synthetic procedures. This guide is structured as a series of frequently asked questions and troubleshooting scenarios drawn from common laboratory challenges.
Section 1: The Primary Synthesis Pathway: An Overview
The most direct and widely employed route to this compound involves the condensation of N-methylglycine (sarcosine) with methyl isothiocyanate. The reaction proceeds via a two-step, one-pot process:
-
Nucleophilic Addition: The secondary amine of sarcosine attacks the electrophilic carbon of the isothiocyanate group to form a linear N,N'-disubstituted thiourea intermediate, N-(methylcarbamothioyl)sarcosine.
-
Intramolecular Cyclization: Under the influence of heat and typically a dehydrating agent or acid catalyst, the carboxyl group of the sarcosine moiety undergoes intramolecular condensation with the adjacent thiourea nitrogen, eliminating a molecule of water to form the stable five-membered thiohydantoin ring.
This process is valued for its high atom economy and the use of readily available starting materials.[1]
Core Reaction Workflow
Caption: Primary synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, focusing on the identification of side products and strategies for mitigation.
Q1: My final yield is consistently low. What are the primary causes and how can I improve it?
Low yield is the most frequent complaint and typically points to one of two issues: incomplete cyclization of the thiourea intermediate or degradation of the final product.
Causality: The cyclization step requires the removal of a water molecule and is often the rate-limiting step. Insufficient heat, incorrect pH, or the absence of an effective dehydrating agent can cause the reaction to stall at the intermediate stage.[2] Conversely, excessively harsh conditions (e.g., strong aqueous base) can promote the hydrolysis of the desired thiohydantoin product.[3][4]
Troubleshooting Strategies for Low Yield
| Symptom / Observation | Potential Cause | Recommended Action |
| TLC shows a persistent spot corresponding to the thiourea intermediate. | Incomplete Cyclization | 1. Increase Reaction Temperature: Ensure the reaction is refluxing adequately. 2. Use a Dehydrating Agent: Add acetic anhydride or a similar agent during the cyclization step to drive the equilibrium forward.[5] 3. Catalysis: Consider using a mild acid catalyst to promote the intramolecular condensation. |
| Aqueous workup seems to reduce yield significantly. | Product Hydrolysis | 1. Avoid Strong Bases: Use a non-aqueous workup if possible. If an aqueous wash is necessary, use neutral or slightly acidic water (e.g., dilute HCl) and perform it quickly at low temperatures. 2. pH Control: Maintain the reaction and workup pH below 9 to minimize base-catalyzed ring opening.[3] |
| Reaction is sluggish and starting materials remain after prolonged heating. | Suboptimal Reaction Conditions | 1. Solvent Choice: Ensure the solvent (e.g., pyridine, DMF, acetic acid) is appropriate for the required temperature and solubilizes the intermediate. 2. Stoichiometry: Use a slight excess (1.1 eq) of the more volatile or reactive methyl isothiocyanate to ensure complete consumption of the amino acid. |
Q2: My NMR/LC-MS analysis shows significant impurities. What are the likely side products?
Identifying unexpected peaks is crucial for optimizing your reaction. The primary side products in this synthesis are well-characterized.
Side Product 1: N-(Methylcarbamothioyl)sarcosine (The Uncyclized Intermediate)
-
Formation: This is the linear thiourea formed in the first step of the reaction. Its presence in the final product indicates that the second step, intramolecular cyclization, was incomplete.
-
Identification: Compared to the final product, its ¹H NMR spectrum will show a broad COOH proton and distinct NH protons. It is significantly more polar than the cyclized thiohydantoin and will have a lower Rf value on a TLC plate.
-
Mitigation: See "Incomplete Cyclization" in the table above. The key is to provide sufficient energy (heat) and/or a chemical driving force (dehydrating agent) to favor ring closure.
Side Product 2: Ring-Opened Hydrolysis Product
-
Formation: The thiohydantoin ring is susceptible to cleavage under alkaline conditions.[3][4] The hydroxide ion attacks the carbonyl carbon (C4), leading to ring-opening and the formation of a thioureido-acid. This is a common issue during basic aqueous workups or if the reaction is run in the presence of strong aqueous bases.
-
Identification: This product will appear as a carboxylate salt in LC-MS and will be difficult to extract from an aqueous basic solution.
-
Mitigation: Strictly avoid strong bases, especially during workup. If a base is needed to neutralize an acidic reaction mixture, use a mild, non-nucleophilic base or perform the neutralization at 0°C and immediately extract the product.
Visualizing the Side Reaction Pathways
References
troubleshooting low yields in thiohydantoin synthesis from thiourea
Technical Support Center: Thiohydantoin Synthesis
A Guide for Researchers and Drug Development Professionals on Troubleshooting Low Yields in the Synthesis of Thiohydantoins from Thiourea
Welcome to the technical support center for thiohydantoin synthesis. As a Senior Application Scientist, I understand that while the condensation of thiourea with α-amino acids or related precursors is a cornerstone reaction for generating valuable heterocyclic scaffolds, it is frequently plagued by issues of low yield and competing side reactions. This guide is designed to provide you with a systematic, cause-and-effect framework for diagnosing and resolving the common challenges encountered in your experiments. We will move beyond simple procedural lists to explore the chemical logic behind each step, empowering you to make informed decisions to optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered by researchers.
Q1: Why is my yield of 5-substituted-2-thiohydantoin from an α-amino acid and thiourea consistently low?
A: Low yields in this synthesis are typically traced back to one of three core areas: (1) Inefficient Cyclization , (2) Product Decomposition/Hydrolysis , or (3) Suboptimal Reaction Conditions . The reaction proceeds via a thioureido acid intermediate, which must cyclize to form the thiohydantoin ring.[1][2] If the energy barrier for cyclization is not overcome (insufficient heat) or if the intermediate decomposes due to excessive heat or "hot spots" from uneven heating, the yield will suffer.[2] Furthermore, the thiohydantoin ring itself can be susceptible to base-catalyzed hydrolysis, especially during workup, which cleaves the ring and reduces the isolated yield.[3]
Q2: I am seeing significant amounts of unreacted α-amino acid and thiourea. What should I check first?
A: The primary culprits for a stalled reaction are insufficient temperature and poor mixing . This is a condensation reaction that requires the removal of water, a process heavily dependent on adequate heating.[1] Solid-phase heating in a furnace without stirring, for example, often results in lower yields due to poor heat transfer and lack of reactant interaction.[2] Refluxing in a high-boiling solvent or neat in an oil bath with vigorous stirring is generally more effective.[2] Also, verify the stoichiometry; an excess of thiourea (e.g., a 1:3 ratio of amino acid to thiourea) is sometimes used to drive the reaction forward.[4]
Q3: My final product is impure, and purification by recrystallization results in major product loss. What are my options?
A: This is a classic purification challenge.[5] Thiohydantoins derived from non-polar amino acids can often be isolated by precipitation from water, as unreacted thiourea is highly water-soluble.[2] However, for more polar products or stubborn impurities, column chromatography on silica gel is the most reliable method. If you are experiencing product loss during recrystallization, it may be due to the product's partial solubility in the chosen solvent system even at cold temperatures. Experiment with different solvent systems or consider a gradient column chromatography approach for cleaner separation.
Q4: The reaction seems to work for simple amino acids like glycine and alanine but fails for those with functionalized side chains. Why?
A: The side chains of amino acids can interfere with the reaction. Acidic (e.g., aspartic acid, glutamic acid) or basic (e.g., lysine, arginine) side chains can disrupt the necessary reaction pH or catalyze side reactions. Side chains with nucleophilic groups (e.g., serine, cysteine, tyrosine) can compete in intramolecular reactions or be susceptible to degradation under the heating conditions required for cyclization. For these sensitive substrates, protecting group strategies or alternative synthetic routes, such as those starting from α-amino acid esters and isothiocyanates, may be necessary.[3]
Part 2: Systematic Troubleshooting Guide
Use this guide to diagnose issues based on your specific experimental observations.
Symptom 1: Low or No Product Formation
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Inadequate Temperature | The condensation and subsequent cyclization to form the thiohydantoin ring is an endothermic process requiring significant thermal energy to eliminate water. Below the required temperature threshold, the reaction will not proceed at an appreciable rate. | Action: Switch from a heating mantle, which can create uneven "hot spots," to an oil bath for uniform heating.[2] Ensure the reaction temperature is appropriate for the chosen method (typically >100-120°C for neat reactions or reflux in a suitable solvent). Monitor the reaction progress via TLC. |
| Poor Reagent Mixing | This is especially problematic in solvent-free (neat) reactions where the reactants are solids. Without intimate contact between the α-amino acid and thiourea, the reaction cannot initiate effectively. | Action: For neat reactions, ensure vigorous stirring. If this is not possible, consider switching to a high-boiling solvent like DMF, DMSO, or toluene to create a homogeneous reaction mixture. |
| Reagent Degradation | Thiourea can degrade over time, especially if stored improperly. The α-amino acid should be of high purity. | Action: Use fresh, high-purity thiourea and α-amino acid. Confirm the identity and purity of starting materials via melting point or spectroscopy if in doubt. |
| N-Terminal Blockage of Amino Acid | If the N-terminal amino group of the starting material is blocked (e.g., acetylated or part of a larger peptide where it's not the N-terminus), it cannot react with thiourea. This is a key principle in Edman degradation.[6][7] | Action: Ensure your starting material is a free α-amino acid. If using a derivative, confirm the N-terminus is unprotected. |
Symptom 2: Presence of Multiple Side Products
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Thermal Decomposition | At excessively high temperatures or with prolonged heating, the thioureido acid intermediate or the final thiohydantoin product can decompose, leading to a complex mixture of byproducts. | Action: Carefully control the reaction temperature and time. Use an oil bath set to the lowest effective temperature. Monitor the reaction by TLC and stop the reaction as soon as the starting material is consumed. |
| Hydrolysis during Workup | The thiohydantoin ring is susceptible to cleavage under strongly acidic or alkaline conditions, especially with heat.[3] If the workup involves harsh pH adjustments, the product can be hydrolyzed back to the thioureido acid or other degradation products. | Action: Perform all pH adjustments at low temperatures (e.g., in an ice bath). Neutralize the reaction mixture carefully and avoid excess strong acid or base. |
| Side-Chain Reactivity | Functional groups on the amino acid side chain (e.g., -OH, -SH, -COOH) can undergo side reactions such as elimination or polymerization under harsh heating conditions. | Action: For amino acids with sensitive side chains, consider using milder reaction conditions or protecting the reactive functional group prior to the reaction. |
| Racemization | The stereocenter at C5 of the thiohydantoin ring can be prone to racemization under thermal or basic conditions, which can complicate purification and characterization if a stereopure product is desired.[1][3] | Action: Use the mildest possible reaction conditions (lowest temperature and shortest time). If stereopurity is critical, analyze the product using chiral HPLC. |
Part 3: Key Reaction Parameters & Optimization
Optimizing the synthesis of thiohydantoins requires balancing several critical parameters. The table below provides a starting point for various amino acid types.
| Parameter | Non-Polar Side Chains (Gly, Ala, Val, Leu, Phe) | Polar Uncharged Side Chains (Ser, Thr, Tyr, Trp) | Special Cases (Proline) |
| Method | Neat (solvent-free) heating or reflux in a non-polar solvent. | Reflux in a polar aprotic solvent (e.g., DMF). | Neat heating is often successful.[3][8] |
| Temperature | 120-150°C (oil bath) | 100-120°C | 130-150°C |
| Time | 30-90 minutes | 1-3 hours (monitor by TLC) | 30-60 minutes |
| Stoichiometry (AA:Thiourea) | 1:1 to 1:3 | 1:2 to 1:3 | 1:1.5 to 1:3 |
| Key Consideration | These are generally robust reactions. The main challenge is driving the reaction to completion without decomposition.[2] | Side chains may be heat-sensitive. Lower temperatures and careful monitoring are crucial to prevent side product formation. | The cyclic nature of proline can facilitate the reaction, often leading to good yields under standard conditions.[8] |
Part 4: Core Protocols & Methodologies
Protocol 1: General Procedure for Synthesis of 5-Substituted-2-Thiohydantoins
This protocol is a robust starting point for amino acids with non-polar side chains.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-amino acid (1.0 eq) and thiourea (1.5 - 2.0 eq).
-
Reaction: Lower the flask into a pre-heated oil bath set to 135°C. Stir the mixture vigorously. The solid mixture will melt and fume as the reaction proceeds.[4]
-
Monitoring: After 30 minutes, pause the heating and stirring. Take a small aliquot of the reaction mixture, dissolve it in methanol, and spot it on a silica TLC plate. Elute with a suitable solvent system (e.g., 10% Methanol in Dichloromethane). Visualize under UV light and with a potassium permanganate stain to check for the consumption of the amino acid.
-
Workup: Once the reaction is complete (typically 30-60 minutes), remove the flask from the oil bath and allow it to cool to room temperature.
-
Purification:
-
Add 20 mL of deionized water to the solidified reaction mixture and stir vigorously for 15 minutes to dissolve any unreacted thiourea.
-
Collect the solid product by vacuum filtration.
-
Wash the solid product thoroughly with cold water (3 x 10 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the product under vacuum. If necessary, further purify by column chromatography or recrystallization.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate: Silica gel 60 F254
-
Mobile Phase (Eluent): A starting point is 10% Methanol in Dichloromethane (DCM). This can be adjusted based on the polarity of your product.
-
Visualization:
-
UV Light (254 nm): Most thiohydantoins are UV active.
-
Ninhydrin Stain: Stains the unreacted α-amino acid (typically a purple/blue spot), but not the product.
-
Potassium Permanganate Stain: A general stain that will visualize most organic compounds.
-
Part 5: Mechanistic Insights & Visual Guides
Understanding the reaction pathway and having a logical troubleshooting flow are critical for success.
Reaction Mechanism
The synthesis proceeds through the formation of a key thioureido acid intermediate, followed by an intramolecular cyclization and dehydration to yield the final 2-thiohydantoin product.
Caption: Mechanism of 2-thiohydantoin formation from an α-amino acid and thiourea.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve yield issues.
Caption: A systematic workflow for troubleshooting low yields in thiohydantoin synthesis.
Part 6: References
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Al-Majid, A. M., & El-Faham, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 198-240. --INVALID-LINK--
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Wang, L., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(3), 213-224. --INVALID-LINK--
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Elhady, H. A., et al. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. Acta Poloniae Pharmaceutica - Drug Research, 77(6), 971-987. --INVALID-LINK--
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International Journal of Research Publication and Reviews. (2025). A Comprehensive Review on Thiohydantoin: Synthesis, Properties, and Applications. Vol (6), Issue (5), 13120-13123. --INVALID-LINK--
-
Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2). --INVALID-LINK--
-
Wang, L., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules. Published by MDPI. --INVALID-LINK--
-
MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. --INVALID-LINK--
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Gomes, P. C., et al. (2022). Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. Chemico-Biological Interactions, 363, 110045. --INVALID-LINK--
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Zhang, W., et al. (2006). Fluorous Parallel Synthesis of A Hydantoin/Thiohydantoin Library. Qsar & Combinatorial Science, 25(8-9), 779-789. --INVALID-LINK--
-
OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. --INVALID-LINK--
-
Google Patents. (2012). CN101863836B - Method for preparing 5,5-diphenyl-2-thiohydantoin. --INVALID-LINK--
-
Wikipedia. (n.d.). Edman degradation. --INVALID-LINK--
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Thermo Fisher Scientific. (n.d.). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. --INVALID-LINK--
-
Boyd, V. L., et al. (1995). Improved initial yields in C-terminal sequence analysis by thiohydantoin chemistry using purified diphenylphosphoryl isothiocyanate: NMR evidence for a reaction intermediate in the coupling reaction. Protein Science, 4(9), 1754-1761. --INVALID-LINK--
-
Scribd. (n.d.). Edman Degradation Protein Sequencing Guide. --INVALID-LINK--
-
BenchChem. (2025). Common challenges in Exoticin synthesis and purification. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. ijrpr.com [ijrpr.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. jchemrev.com [jchemrev.com]
Technical Support Center: Purification of 1,3-Dimethyl-2-thiohydantoin
Welcome to the dedicated technical support guide for the purification of 1,3-Dimethyl-2-thiohydantoin (CAS: 1801-62-3). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile thiohydantoin scaffold. The following FAQs, troubleshooting guides, and detailed protocols are synthesized from established chemical principles and field-proven insights to help you navigate common challenges and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
The two most common and effective purification techniques for this compound, a solid compound, are recrystallization and silica gel column chromatography.[1][2]
-
Recrystallization is ideal when the compound is of moderate to high purity (e.g., >90%) and the impurities have different solubility profiles. It is a rapid and scalable method. Ethanol has been successfully used for recrystallizing related thiohydantoin derivatives.[3]
-
Silica Gel Column Chromatography is the method of choice for separating the target compound from impurities with different polarities, especially in complex crude mixtures.[4][5] It offers high resolution but is generally more time-consuming and solvent-intensive than recrystallization.
Q2: How can I assess the purity of my purified this compound?
A multi-faceted approach is recommended to confidently determine purity. No single technique tells the whole story.
| Analytical Technique | Purpose & Key Insights |
| Melting Point | A sharp melting point range that matches the literature value (approx. 93-95°C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities. |
| Thin-Layer Chromatography (TLC) | Primarily used for rapid, qualitative assessment. A single spot indicates a likely pure compound. It is also essential for developing the optimal solvent system for column chromatography.[4] |
| High-Performance Liquid Chromatography (HPLC) | Provides high-resolution quantitative data on purity. An HPLC-UV method can be developed to detect and quantify non-volatile impurities, with purity often expressed as a percentage of the total peak area.[6][7] |
| Gas Chromatography (GC) | As this compound is sufficiently volatile and thermally stable, GC is an excellent method for purity assessment, as noted by commercial suppliers. It is particularly effective for detecting volatile impurities. |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Confirms the chemical structure of the desired compound. The absence of unexpected signals in the ¹H NMR spectrum and integration values corresponding to the expected number of protons are key indicators of purity.[8] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound (144.19 g/mol ), verifying its identity.[9] |
Q3: What are the likely impurities I might encounter during its synthesis and purification?
Impurities are typically derived from the synthetic route. Thiohydantoins are often synthesized from α-amino acids and isothiocyanates.[8][10] For this compound, potential impurities could include:
-
Unreacted Starting Materials: Such as N-methylsarcosine derivatives or methyl isothiocyanate.
-
Side-Reaction Products: Formed during the cyclization step.
-
Degradation Products: Although generally stable, some thiohydantoin derivatives can be susceptible to cleavage under harsh acidic or alkaline conditions.[11][12] It is advisable to maintain neutral conditions and avoid excessive heat where possible.
Q4: Is this compound stable during standard purification procedures?
Yes, this compound is generally stable under standard purification conditions like recrystallization from neutral solvents (e.g., ethanol) and silica gel chromatography. However, prolonged exposure to the acidic surface of silica gel can occasionally cause degradation of sensitive compounds.[13] If you suspect on-column degradation (evidenced by streaking and poor recovery), minimizing the contact time by using flash chromatography or deactivating the silica gel with a small amount of a basic modifier (e.g., triethylamine in the eluent) can be effective.
Purification Method Selection Workflow
The choice between recrystallization and column chromatography depends on the initial purity of your crude material and the nature of the impurities. This workflow provides a logical decision path.
Caption: Purification method selection workflow.
Troubleshooting Guide: Recrystallization
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice: The compound's solubility is too low even at high temperatures. | Action: Select a more polar solvent or use a solvent mixture. Perform small-scale solubility tests to find a solvent where the compound is soluble when hot but sparingly soluble when cold.[14] |
| Compound "oils out" instead of forming crystals. | 1. Supersaturation: The solution is too concentrated. 2. Low Melting Point: The compound's melting point is below the boiling point of the solvent, causing it to melt rather than dissolve. | Action: 1. Add a small amount of additional hot solvent until the oil dissolves, then allow it to cool slowly. 2. Switch to a lower-boiling point solvent. |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. Rapid cooling: Prevents nucleation. 3. Solution is too pure: No nucleation sites. | Action: 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. 3. Cool the solution in an ice bath to further decrease solubility. |
| Product is still colored or appears impure. | Colored impurities are co-crystallizing: The impurities have similar solubility profiles. | Action: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use sparingly, as it can also adsorb your product.[14] Perform a hot filtration to remove the charcoal before cooling. |
| Low recovery of purified material. | 1. Too much solvent was used: A significant amount of product remains dissolved in the mother liquor. 2. Premature crystallization: The product crystallized in the filter funnel during hot filtration. | Action: 1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Cool the filtrate in an ice bath to maximize precipitation. 2. Preheat the filter funnel and flask before hot filtration to prevent the solution from cooling and crystallizing prematurely. |
Troubleshooting Guide: Silica Gel Column Chromatography
This guide addresses common issues encountered during column chromatography.[5][15]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities. | Inappropriate eluent polarity: The solvent system is either too strong (polar) or too weak (non-polar). | Action: Optimize the eluent system using TLC. Aim for a retention factor (Rf) of ~0.25-0.35 for the product. For thiohydantoins, mixtures of hexanes/ethyl acetate or dichloromethane/methanol are common starting points.[16] |
| The compound will not elute from the column. | Eluent is not polar enough: The compound is too strongly adsorbed to the polar silica gel. | Action: Gradually increase the polarity of the eluent. For example, if using 9:1 hexanes/ethyl acetate, switch to 7:1 or 5:1. If using pure dichloromethane, add a small percentage (1-2%) of methanol. |
| Cracked or channeled column bed. | Improper column packing: Air bubbles or channels in the silica bed lead to uneven solvent flow and poor separation. | Action: The column must be repacked. Ensure the silica gel is packed as a uniform, homogenous slurry (wet packing method) and that the silica bed is never allowed to run dry.[4] |
| Streaking or "tailing" of the product band. | 1. Column overload: Too much material was loaded onto the column. 2. Compound insolubility: The compound is not fully soluble in the eluent. 3. On-column decomposition: The compound is degrading on the acidic silica surface. | Action: 1. Use a larger column or load less material. A general rule is a 50:1 ratio of silica gel to crude compound by weight.[5] 2. Add a small amount of a more polar co-solvent to your loading solution or eluent. 3. Consider deactivating the silica with triethylamine or switching to a less acidic stationary phase like alumina. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes ethanol is a suitable solvent. Small-scale solubility tests should always be performed first.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., 95% ethanol) to just below its boiling point. Add the minimum amount of hot solvent to the flask to completely dissolve the crude solid with gentle swirling.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Swirl and gently heat the mixture for a few minutes.
-
Hot Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal, if used), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and other analytical methods.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
This protocol describes a standard flash chromatography procedure.
-
Eluent Selection: Using TLC, determine an optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of ~0.3 for this compound and good separation from impurities.
-
Column Packing: Select an appropriately sized column. As a general rule, use ~50g of silica gel per 1g of crude material.[5] Pack the column using the "wet slurry" method with your chosen eluent to ensure a homogenous, air-free column bed.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly stronger solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Maintain a constant flow rate and ensure the top of the silica bed does not run dry.[15]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions and running TLC plates.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Column Chromatography Troubleshooting Flowchart
Caption: A logical troubleshooting guide for column chromatography.
References
- 1. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-[(1,3-Dimethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)amino]-2-methylisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Column Chromatography [moodle2.units.it]
- 6. Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. jchemrev.com [jchemrev.com]
- 12. jchemrev.com [jchemrev.com]
- 13. hovione.com [hovione.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
Technical Support Center: Scale-Up Synthesis of 1,3-Dimethyl-2-thiohydantoin
Welcome to the technical support center for the scale-up synthesis of 1,3-Dimethyl-2-thiohydantoin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound suitable for scale-up?
A1: Two primary routes are favored for their reliability and the availability of starting materials. The first involves the reaction of N-methylglycine (sarcosine) with methyl isothiocyanate.[1][2] The second common approach is the condensation of N,N'-dimethylthiourea with a chloroacetylating agent, such as chloroacetic acid or its esters.[3] The choice between these routes on a larger scale often depends on cost, availability of reagents, and waste stream considerations.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Safety is paramount. Key considerations include:
-
Reagent Handling: Methyl isothiocyanate is volatile, toxic, and a lachrymator. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]
-
Exothermic Reactions: The reaction can be exothermic. On a larger scale, this requires careful monitoring of the internal temperature and a well-designed cooling system to prevent thermal runaway.
-
Solvent Safety: Common solvents like ethanol and dimethylformamide (DMF) are flammable.[6][7] Ensure that all equipment is properly grounded and that ignition sources are eliminated.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.[8]
Q3: How can I monitor the progress of the reaction effectively?
A3: For real-time monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable.[9] TLC can provide rapid qualitative checks of reaction completion by observing the disappearance of starting materials. For more quantitative analysis and to monitor the formation of impurities, HPLC is the preferred method.[9] Developing a robust HPLC method early in the process development is crucial for successful scale-up.
Q4: What are the typical impurities I should expect, and how can they be minimized?
A4: Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in the sarcosine and methyl isothiocyanate route, incomplete cyclization can lead to the corresponding thiourea intermediate. Side reactions may also occur at elevated temperatures. To minimize these, focus on:
-
Stoichiometry: Precise control of reagent stoichiometry is critical.
-
Temperature Control: Maintaining the optimal reaction temperature can prevent the formation of thermally induced byproducts.
-
Purification: A well-designed workup and purification procedure are essential for removing impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Symptoms:
-
The isolated product weight is significantly lower than the theoretical yield.
-
Analysis of the crude product shows a large amount of starting material or a prominent byproduct.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or poor mixing. | 1. Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting materials are consumed. 2. Optimize Temperature: Ensure the reaction is maintained at the optimal temperature. For exothermic reactions, ensure adequate cooling to prevent overheating, which can lead to side reactions. 3. Improve Agitation: On a larger scale, inefficient mixing can create localized "hot spots" or areas of high reactant concentration. Ensure the stirrer speed and design are adequate for the vessel size. |
| Side Reactions | Undesired side reactions can consume starting materials and reduce the yield of the desired product. | 1. Temperature Control: Overheating is a common cause of side reactions. Implement a robust temperature control system. 2. Order of Addition: The order and rate of reagent addition can significantly impact the reaction outcome. Consider adding one reagent slowly to a solution of the other to maintain better control over the reaction. |
| Product Loss During Workup | The product may be lost during extraction or crystallization steps. | 1. Optimize Extraction: Check the pH of the aqueous layer during extraction to ensure the product is in the organic phase. Perform multiple extractions with smaller volumes of solvent for better efficiency. 2. Optimize Crystallization: Ensure the chosen crystallization solvent and conditions are optimal for maximizing product recovery. Analyze the mother liquor for dissolved product to quantify losses. |
Problem 2: Difficulty with Product Purification and Isolation
Symptoms:
-
The product fails to crystallize from the chosen solvent system.
-
The isolated product is an oil or a sticky solid.
-
The final product has a persistent color or odor.
-
The product purity does not meet specifications, even after multiple recrystallizations.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Residual Solvent | Trapped solvent can prevent the product from solidifying or can lead to a lower melting point. | 1. Drying: Dry the product under vacuum at an appropriate temperature to remove residual solvents. 2. Solvent Choice: If using a high-boiling point solvent like DMF, consider a solvent swap to a lower-boiling point solvent before crystallization. |
| Impurities Inhibiting Crystallization | Even small amounts of certain impurities can inhibit crystal formation. | 1. Chromatography: If recrystallization fails, consider purifying a small batch via column chromatography to obtain a seed crystal. 2. Alternative Purification: Techniques like trituration or slurry washing with a non-solvent can help remove impurities and induce crystallization. |
| Incorrect Crystallization Conditions | The solvent, temperature, or cooling rate may not be optimal for crystallization. | 1. Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find the best conditions for crystallization. 2. Controlled Cooling: Cool the solution slowly to encourage the formation of larger, purer crystals. Seeding the solution with a small amount of pure product can also be beneficial. |
| Product Polymorphism | The compound may exist in different crystalline forms (polymorphs), some of which may be more difficult to handle. | 1. Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to characterize the solid form. 2. Controlled Crystallization: Carefully control crystallization conditions to consistently produce the desired polymorph. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Sarcosine and Methyl Isothiocyanate
-
Reaction Setup: In a appropriately sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sarcosine in a suitable solvent (e.g., ethanol/water mixture).
-
Reagent Addition: Slowly add methyl isothiocyanate to the sarcosine solution via the addition funnel, maintaining the internal temperature below a set point (e.g., 25-30 °C) with external cooling.
-
Reaction: Stir the mixture at room temperature or gentle heat until the reaction is complete as monitored by TLC or HPLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A modified system for thiazolinone conversion to thiohydantoin derivatives and their separation by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Dimethyl-2-thiohydantoin Reactions
Welcome to the technical support guide for managing impurities in the synthesis of 1,3-Dimethyl-2-thiohydantoin. This resource is designed for researchers, chemists, and drug development professionals who work with this important heterocyclic compound. As an intermediate in the synthesis of various therapeutic agents, including anticonvulsant and antiepileptic drugs, ensuring the purity of this compound is paramount.[1]
This guide moves beyond simple protocols to explain the causality behind common challenges, providing a framework for troubleshooting and optimizing your reactions. We will delve into the mechanisms of impurity formation, robust analytical methods for detection, and effective strategies for prevention and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and handling of this compound in a practical question-and-answer format.
Part 1: Impurity Identification & Formation
Q1: What are the most common impurities I should expect when synthesizing this compound?
You should anticipate three main classes of impurities:
-
Process-Related Impurities: These are unreacted starting materials or reagents from the synthetic route. The most common are N,N'-dimethylthiourea and the cyclizing agent (e.g., an α-halo ester like ethyl chloroacetate)[2].
-
Product-Related Impurities (Byproducts): These are formed through side reactions of the starting materials, intermediates, or the final product. The most prevalent are 1,3-dimethylhydantoin (the oxygen analog) and hydrolysis products.
-
Degradation Products: Formed during workup or storage, often due to instability in certain pH or temperature conditions. Ring-opened products, such as N-(carbamoyl(methyl)amino)-N-methylacetamide, can result from hydrolysis.[3]
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Formation Pathway | Key Analytical Signature (LC-MS) |
|---|---|---|---|
| N,N'-Dimethylthiourea | CH₃-NH-C(S)-NH-CH₃ | Unreacted Starting Material | [M+H]⁺ = 105.05 |
| 1,3-Dimethylhydantoin | O=C(N(CH₃))C(=O)CH₂N(CH₃) | Desulfurization/Oxidation | [M+H]⁺ = 129.06 |
| Hydrolysis Product | CH₃-NH-C(S)-N(CH₃)-CH₂-COOH | Ring-opening via hydrolysis | [M+H]⁺ = 163.05 |
Q2: My final product contains a significant amount of 1,3-dimethylhydantoin. What causes this C=S to C=O conversion?
The formation of 1,3-dimethylhydantoin from its thio-analog is a desulfurization reaction. This is a common side reaction in thiohydantoin chemistry.[4] The primary causes are:
-
Oxidative Conditions: The presence of oxidizing agents, even atmospheric oxygen under harsh heating, can facilitate the replacement of sulfur with oxygen.
-
Trace Metal Contamination: Certain metals can catalyze desulfurization. For example, Raney nickel is used intentionally to convert thiohydantoins to hydantoins and should be strictly avoided unless this conversion is desired.[4]
-
"On-Water" Reactions: While often promoted for green chemistry, conducting reactions in water at high temperatures can sometimes favor the formation of the more thermodynamically stable C=O bond over the C=S bond, especially if dissolved oxygen is not excluded.[5]
Causality: The thiocarbonyl group (C=S) is generally less stable than the carbonyl group (C=O). The reaction mechanism often involves nucleophilic attack at the thiocarbonyl carbon, but under oxidative conditions, the sulfur atom itself can be oxidized, leading to intermediates that are readily hydrolyzed to the corresponding carbonyl.
Q3: I'm observing a byproduct consistent with a ring-opened acid. What reaction conditions favor this hydrolysis?
Hydrolysis of the thiohydantoin ring is a well-documented degradation pathway, particularly under strong acidic or basic conditions.[3][6]
-
Base-Catalyzed Hydrolysis: In alkaline solutions (pH > 9), the N-H protons of a standard thiohydantoin become acidic. For a 1,3-disubstituted thiohydantoin, while there are no N-H protons on the ring, the amide-like linkages are still susceptible to nucleophilic attack by hydroxide ions. This attack leads to the cleavage of one of the C-N bonds, opening the ring to form a thioureido-acid.[3]
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (pH < 2), the carbonyl oxygen or thiocarbonyl sulfur can be protonated, activating the ring towards nucleophilic attack by water. This also results in cleavage and ring-opening.
Prevention Strategy: Maintain a pH as close to neutral as possible during reaction workup and purification. If an acid or base is required, use it sparingly, at low temperatures, and neutralize it promptly.
Part 2: Troubleshooting & Optimization
Q4: How can I drive the cyclization reaction to completion and minimize unreacted N,N'-dimethylthiourea?
Observing significant starting material indicates an incomplete reaction. Here’s how to troubleshoot:
-
Stoichiometry: Ensure the cyclizing agent (e.g., ethyl chloroacetate) is used in a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction forward.
-
Temperature and Time: Many cyclization reactions require sufficient thermal energy.[7][8] If the reaction is sluggish at a lower temperature, consider a modest increase. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.
-
Base Selection: The cyclization often requires a non-nucleophilic base (e.g., triethylamine, sodium acetate) to neutralize the acid byproduct (e.g., HCl from ethyl chloroacetate).[2] The choice and amount of base are critical; excess strong base can promote hydrolysis.
Q5: My isolated product is off-color (yellow or brown). What is the likely cause and how can I obtain a white powder?
Discoloration is typically due to small amounts of highly colored impurities, often arising from:
-
Thiourea Decomposition: Thiourea and its derivatives can decompose at high temperatures to form colored byproducts, including elemental sulfur.[9]
-
Oxidation: Minor side products formed through oxidation can be highly conjugated and thus colored.
-
Chromatography Artifacts: If silica gel chromatography is used, highly polar impurities can streak and contaminate fractions if the column is not properly packed or the solvent polarity is not optimized.
Solution: The most effective way to remove color is through recrystallization with an activated carbon (charcoal) treatment. The activated carbon adsorbs the large, flat, conjugated molecules responsible for the color.
Part 3: Purification & Analysis
Q6: What is the most reliable method for purifying crude this compound?
For most lab-scale syntheses, recrystallization is the most efficient and scalable method for achieving high purity. It is excellent at removing both unreacted starting materials and the common byproducts. Column chromatography is also an option but is generally more resource-intensive for larger quantities.
Q7: Can you provide a robust protocol for recrystallization?
Certainly. The key is selecting a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Table 2: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
|---|---|
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, then add water dropwise until turbidity appears. Reheat to clarify and then cool slowly. |
| Isopropanol | A common choice for compounds of this type. Good solubility when hot, poor when cold. |
| Toluene | A non-polar option effective for removing more polar impurities that remain in the mother liquor. |
See the Detailed Experimental Protocols section below for a full, step-by-step procedure.
Visualized Reaction & Troubleshooting Pathways
Understanding the interplay between the desired reaction and potential side reactions is crucial for effective troubleshooting.
Diagram 1: Synthesis and Impurity Formation Pathways
This diagram illustrates the primary synthesis route for this compound and the major pathways leading to common impurities.
A schematic of the primary synthesis pathway and common side reactions.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical path from identifying a problem to implementing a solution.
A logical workflow for troubleshooting common purity issues.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization with Charcoal Treatment
This protocol describes a self-validating system where the visual endpoint (a clear, colorless solution) correlates with the removal of colored impurities.
-
Solvent Selection: Based on small-scale solubility tests, choose an appropriate solvent (e.g., isopropanol).
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution. Use a magnetic stirrer and a hot plate.
-
Charcoal Treatment: Once fully dissolved, remove the flask from the heat source. Add a very small amount of activated carbon (charcoal) – typically 1-2% of the crude product's weight.
-
Causality Note: Activated carbon has a high surface area that adsorbs large, conjugated, colored impurity molecules. Adding it to a boiling solution can cause violent bumping; always cool slightly first.
-
-
Hot Filtration: Immediately perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon. The goal is to keep the product dissolved during this step.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight. The final product should be a white to off-white crystalline solid.
Protocol 2: HPLC-UV Method for Purity Assessment
This protocol provides a standardized method for quantifying the purity of your material and identifying known impurities based on their retention times.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of Acetonitrile/Water (1:1).
Expected Results: this compound will be the major peak. Unreacted starting materials will typically elute earlier (more polar), while less polar byproducts will elute later. The presence and area percentage of other peaks will determine the purity profile. This method is crucial for impurity profiling in pharmaceutical development.[10][11][12]
References
- 1. This compound [myskinrecipes.com]
- 2. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. 618. Thiohydantoins. Part IV. The action of Raney nickel on some monothiohydantoins - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. jchemrev.com [jchemrev.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiourea - Wikipedia [en.wikipedia.org]
- 10. biomedres.us [biomedres.us]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
effect of solvent and temperature on 1,3-Dimethyl-2-thiohydantoin synthesis
Welcome to the technical support center for the synthesis of 1,3-Dimethyl-2-thiohydantoin. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles. Our goal is to provide you with the expertise and practical insights needed to navigate the nuances of this synthesis, ensuring reproducibility and high-quality results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and explanations to guide your experimental design.
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound involves the cyclocondensation reaction of a suitable N,N'-dimethylthiourea with an α-haloester, such as ethyl 2-chloroacetate. This reaction is typically performed in the presence of a base.
Q2: How does the choice of solvent impact the reaction?
The solvent plays a critical role in the reaction rate, yield, and purity of the final product. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can effectively dissolve the reactants and facilitate the nucleophilic substitution and cyclization steps. Protic solvents, such as ethanol, can also be used, particularly when a strong base is employed. The choice of solvent can influence the solubility of intermediates and byproducts, which can affect the ease of purification.
Q3: What is the optimal temperature range for this synthesis?
The optimal temperature is highly dependent on the solvent and the specific reactants used. Generally, the reaction is conducted at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. For instance, in a solvent like ethanol, the reaction may be refluxed for several hours.[1] However, excessively high temperatures should be avoided as they can lead to the formation of degradation products and unwanted side reactions.
Q4: What are the most common impurities I might encounter?
Common impurities can include unreacted starting materials (N,N'-dimethylthiourea and ethyl 2-chloroacetate), the intermediate open-chain thiourea derivative, and potential side-products from the base-catalyzed hydrolysis of the ester. The presence of water in the solvent can exacerbate the formation of hydrolysis byproducts.
Q5: Can I use other α-haloesters besides ethyl 2-chloroacetate?
Yes, other α-haloesters like methyl 2-bromoacetate can be used. The reactivity of the halide (I > Br > Cl) will influence the reaction rate, with bromo and iodo derivatives being more reactive than their chloro counterparts. The choice of the ester group (methyl, ethyl, etc.) generally has a minor impact on the overall reaction but may affect the solubility of the starting material and the rate of the initial substitution.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base may be too weak to deprotonate the thiourea or may have degraded. 2. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. 3. Poor Quality Starting Materials: Reactants may be impure or degraded. | 1. Use a stronger base: Consider switching from a weaker base like triethylamine to a stronger base like sodium ethoxide in ethanol. Ensure the base is fresh and anhydrous. 2. Increase the temperature: Gradually increase the reaction temperature and monitor the progress by TLC. If using a high-boiling solvent like DMF, consider heating to 80-100 °C. 3. Verify reactant purity: Check the purity of N,N'-dimethylthiourea and the α-haloester by melting point or NMR. Purify if necessary. |
| Formation of Multiple Products (Impure Product) | 1. Side Reactions: Unwanted side reactions, such as hydrolysis of the ester or self-condensation of the reactants, may be occurring. 2. Reaction Temperature Too High: Excessive heat can promote the formation of byproducts. | 1. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize hydrolysis. 2. Optimize temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction closely by TLC to avoid over-heating. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Co-precipitation of impurities. | 1. Optimize workup: If the product is water-soluble, perform extractions with a suitable organic solvent. Consider evaporation of the reaction solvent followed by trituration with a non-polar solvent to induce precipitation. 2. Recrystallization: Choose a suitable solvent system for recrystallization to remove impurities. A solvent in which the product has high solubility at high temperatures and low solubility at low temperatures is ideal. |
Data Summary: Effect of Solvent and Temperature
| Solvent | Type | Boiling Point (°C) | Expected Effect on Reaction Rate | Potential Issues |
| Ethanol | Protic | 78 | Moderate | May require a strong base (e.g., NaOEt). Potential for transesterification if using a different ester. |
| Acetonitrile | Polar Aprotic | 82 | Good | Good solvent for many organic reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent | High boiling point allows for a wide temperature range. Can be difficult to remove during workup. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Moderate | Lower boiling point may result in slower reaction rates. |
Temperature Considerations:
-
Room Temperature: Generally too slow for practical synthesis.
-
50-80 °C: A good starting point for optimization in solvents like ethanol or acetonitrile.
-
>100 °C: May be necessary in less reactive systems or with higher boiling point solvents like DMF, but increases the risk of side reactions.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
N,N'-Dimethylthiourea
-
Ethyl 2-chloroacetate
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small portions until it has completely dissolved to form a solution of sodium ethoxide.
-
Addition of N,N'-Dimethylthiourea: To the sodium ethoxide solution, add N,N'-dimethylthiourea and stir until it is fully dissolved.
-
Addition of Ethyl 2-chloroacetate: Slowly add ethyl 2-chloroacetate dropwise to the reaction mixture at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
-
Mechanistic Insights and Visualizations
The synthesis of this compound proceeds through a two-step mechanism: an initial S-alkylation followed by an intramolecular cyclization.
Caption: Workflow for the synthesis of this compound.
The troubleshooting logic can also be visualized to aid in decision-making during the experimental process.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Synthesis and Stabilization of Thiohydantoin Derivatives
Prepared by the Applications Science Division
Welcome to the technical support center for the synthesis and handling of thiohydantoin derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these versatile heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and solve challenges in your synthetic workflows. We will explore the critical factors that influence the stability of the thiohydantoin ring and provide actionable strategies to prevent its decomposition.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific, practical problems encountered during the synthesis of thiohydantoin derivatives. Each answer provides a causal explanation and a step-by-step resolution.
Q1: My reaction yields are consistently low, and TLC analysis shows multiple unidentified spots. What is the likely cause?
A1: Low yields accompanied by a complex product mixture on a TLC plate typically point to decomposition of either the starting materials or the target thiohydantoin product. The two most common culprits are excessive heat and unwanted side reactions.
-
Causality - Thermal Decomposition: Many synthetic routes for thiohydantoins, particularly those involving the direct condensation of an α-amino acid and thiourea, require high temperatures (170-220°C).[1] At these temperatures, sensitive amino acids like aspartic acid, glutamic acid, asparagine, glutamine, and arginine are known to decompose before they can effectively react.[1] Furthermore, uneven heating from a mantle can create localized "hot spots," leading to charring and degradation of the reaction mixture.[1][2]
-
Causality - Side Reactions: If your α-amino acid possesses a reactive side chain (e.g., the secondary carboxyl group in aspartic or glutamic acid), it can potentially engage in side reactions, which may include attacking the newly formed thiohydantoin ring.[1]
Troubleshooting Protocol:
-
Assess Thermal Stability: Check the known decomposition temperature of your specific α-amino acid starting material. If it is close to your reaction temperature, this is a likely source of the issue.[1]
-
Optimize Heating: Switch from a heating mantle to a stirred oil bath to ensure uniform temperature distribution and prevent hot spots.[2] Gradually increase the temperature to find the minimum required for the reaction to proceed, monitoring via TLC.
-
Consider an Alternative Route: If your amino acid is thermally labile, the high-temperature thiourea condensation is not a suitable method. A milder, highly effective alternative is the reaction of the α-amino acid with an isothiocyanate derivative, which often proceeds at lower temperatures.[3][4] This is the foundational chemistry of the Edman degradation, which is designed to proceed under controlled conditions.[5][6]
-
Protect Reactive Side Chains: For amino acids with functional side chains, consider using appropriate protecting groups to prevent their participation in unwanted side reactions. These protected derivatives are often used to ensure clean conversions.[7]
Q2: I'm observing significant product loss during aqueous workup and purification. How can I prevent this?
A2: This is a classic sign of hydrolytic decomposition. The thiohydantoin ring, particularly when N-acylated, is susceptible to cleavage under both strongly acidic and strongly alkaline conditions.[3][8]
-
Causality - pH-Mediated Hydrolysis:
-
Base-Catalyzed Hydrolysis: In strong alkaline solutions, the thiohydantoin ring can be rapidly cleaved to open the ring and form thioureido-acids or hydrolyze acyl groups at the N-1 position.[3][8] The rate of this hydrolysis is dependent on the pH and ionic strength of the buffer.[3][8]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the N-1 acyl group can also be cleaved.[3][8] This is the principle used in the final step of the Edman degradation, where an acidic environment converts a thiazolinone intermediate into the more stable phenylthiohydantoin (PTH)-amino acid derivative.[6]
-
Workflow for Minimizing Hydrolytic Decomposition:
Below is a workflow designed to minimize contact with harsh pH conditions during product isolation.
Caption: Optimized Workup to Prevent Hydrolysis.
Key Steps Explained:
-
Neutral Quench: Instead of quenching with strong acid or base, use a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic, or simply cold water.
-
Controlled Washes: If you must remove acidic or basic impurities, use mild reagents like saturated sodium bicarbonate (NaHCO₃) for acids or dilute citric acid for bases. Perform these washes quickly and at low temperatures (e.g., in an ice bath).
-
Brine Wash: Always perform a final wash with saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer and breaks up emulsions, improving separation.
-
Drying and Concentration: Dry the organic layer thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄. When removing the solvent, use a rotary evaporator with a water bath temperature below 40°C to prevent thermal decomposition of the isolated product.
Frequently Asked Questions (FAQs)
This section covers broader concepts regarding the stability and chemistry of thiohydantoin derivatives.
Q1: What are the primary mechanisms of thiohydantoin decomposition?
A1: The stability of the thiohydantoin ring is primarily threatened by hydrolysis. The specific mechanism depends on the pH of the environment.
-
Base-Catalyzed Hydrolysis: This process typically begins with the deprotonation of the N-1 or N-3 proton, forming an anion. A hydroxide ion then attacks one of the carbonyl carbons (C2 or C4). In the case of N-1 acyl thiohydantoins, the attack preferentially occurs at the acyl carbonyl, leading to deacylation.[8] In unsubstituted thiohydantoins, the attack can lead to ring-opening, forming a thioureido-acid.[3] Steric hindrance from substituents at the C-5 position can slow down this process by impeding the formation of the necessary tetrahedral intermediate.[3][8]
-
Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of a carbonyl oxygen or the sulfur atom. A water molecule then acts as a nucleophile, attacking the protonated carbonyl group. This is followed by a series of proton transfers and bond cleavages that can result in ring opening or, more commonly, the cleavage of an N-acyl group.[3][8]
The diagram below illustrates these two primary hydrolytic pathways.
Caption: Major Hydrolytic Decomposition Pathways.
Q2: How do temperature and reaction time affect the stability and yield of my product?
A2: Temperature and reaction time are critically linked. While higher temperatures increase reaction rates, they also accelerate decomposition pathways. Finding the optimal balance is key to maximizing yield.
| Parameter | Effect on Synthesis | Recommendation & Rationale |
| Temperature | Higher temperatures accelerate both the desired cyclization and undesired decomposition reactions.[1] | Action: Determine the minimum temperature required for a reasonable reaction rate by monitoring with TLC. Rationale: This minimizes thermal degradation of starting materials and products, reducing the formation of byproducts.[1] |
| Reaction Time | Prolonged reaction times, even at moderate temperatures, can lead to the slow decomposition of the product.[9] | Action: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately. Rationale: Over-heating or extended reaction times after completion can lead to side reactions or degradation, lowering the overall yield and purity.[9] |
| Heating Method | Uneven heating (e.g., heating mantle) can create "hot spots" that cause localized decomposition.[1][2] | Action: Always use a uniformly heated, stirred oil or sand bath. Rationale: This ensures even temperature distribution throughout the reaction vessel, preventing localized overheating and subsequent degradation.[2] |
Q3: Are there general strategies to improve the stability of thiohydantoin derivatives during synthesis and storage?
A3: Yes. Good laboratory practice focusing on controlling the chemical environment is crucial.
-
Atmosphere Control: Whenever possible, run reactions under an inert atmosphere (e.g., Nitrogen or Argon). This is especially important if your molecule has functional groups susceptible to oxidation.
-
pH Management: During workup, maintain a pH as close to neutral (pH 6-8) as possible to avoid both acid and base-catalyzed hydrolysis.[3][8]
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Moisture can lead to hydrolysis, while impurities in reagents like isothiocyanates can introduce side reactions.[10]
-
Temperature Control: Avoid excessive heat at all stages, including reaction, solvent removal, and storage.[1]
-
Storage: Store purified thiohydantoin derivatives in a cool, dark, and dry place, preferably under an inert atmosphere if they are found to be particularly sensitive.
By understanding the chemical vulnerabilities of the thiohydantoin ring and implementing these troubleshooting and handling protocols, you can significantly improve the yield, purity, and stability of your synthetic targets.
References
- 1. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Edman Degradation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient 1,3-Dimethyl-2-thiohydantoin Synthesis
Welcome to the technical support center for the synthesis of 1,3-Dimethyl-2-thiohydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into catalyst selection and to offer practical solutions for challenges encountered during synthesis. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring you can design and execute robust, reproducible syntheses.
Section 1: Understanding the Core Synthesis Pathway
The synthesis of the 2-thiohydantoin ring is a cornerstone of heterocyclic chemistry, valued for its wide applications in medicinal chemistry as a scaffold for various therapeutic agents[1]. The formation of this compound typically involves the cyclocondensation of 1,3-dimethylthiourea with a reactive two-carbon electrophile, such as an α-halo acid derivative or an α-keto acid.
The general mechanism involves two key steps:
-
Initial Nucleophilic Attack: The sulfur or a nitrogen atom of 1,3-dimethylthiourea attacks the electrophilic carbon of the C2-synthon, forming a linear intermediate.
-
Intramolecular Cyclization & Dehydration/Elimination: The terminal nitrogen of the intermediate attacks the carbonyl or a related functional group, leading to ring closure. A subsequent dehydration or elimination step yields the final thiohydantoin ring.
A catalyst is crucial for accelerating this process, typically by activating either the thiourea nucleophile or the C2-electrophile.
Caption: General mechanism for base-catalyzed synthesis of this compound.
Section 2: Catalyst Selection Guide: Acid vs. Base Catalysis
The choice between an acid or a base catalyst is one of the most critical decisions in this synthesis. It depends heavily on the chosen starting materials and the desired reaction kinetics. Both acid and base-catalyzed pathways can be effective, but they operate via different mechanisms and present distinct advantages and disadvantages.
| Feature | Acid Catalysis (e.g., HCl, p-TsOH) | Base Catalysis (e.g., KOH, NaOAc, NaOEt) |
| Mechanism | Protonates the carbonyl oxygen of the electrophile (e.g., α-keto acid), making it more susceptible to nucleophilic attack by the neutral thiourea. | Deprotonates the thiourea, increasing its nucleophilicity for attack on the electrophile.[2] |
| Typical Substrates | 1,3-Dimethylthiourea + α-Keto acids (e.g., Pyruvic acid) | 1,3-Dimethylthiourea + α-Halo esters (e.g., Ethyl chloroacetate) or Benzil derivatives.[2][3] |
| Advantages | - Generally milder conditions.- Less risk of base-induced side reactions like elimination or enolization of the substrate. | - Often faster reaction rates due to a more potent nucleophile.- Highly effective for SN2-type reactions with α-halo esters. |
| Potential Issues | - Risk of hydrolyzing sensitive functional groups.- Slower reaction rates compared to strong base catalysis. | - Potential for side reactions like hydrolysis of the ester substrate or product degradation.[4][5]- Strong bases like KOH or NaOEt are moisture-sensitive. |
| Expert Recommendation | Recommended for substrates prone to base-catalyzed degradation. The reaction of an acyl α-amino acid with thiocyanate often proceeds through an azlactone intermediate under acidic/anhydride conditions.[4][5] | Generally preferred for this specific synthesis using α-halo ester substrates due to higher efficiency and more direct cyclization. |
Section 3: Recommended Experimental Protocol (Base-Catalyzed)
This protocol describes a reliable and scalable method for synthesizing this compound from 1,3-dimethylthiourea and ethyl chloroacetate using sodium ethoxide as the catalyst.
Materials:
-
1,3-Dimethylthiourea (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Sodium metal (1.1 eq)
-
Absolute Ethanol (Anhydrous)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Catalyst Preparation (Sodium Ethoxide):
-
Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal (1.1 eq) in small pieces to a flask containing anhydrous absolute ethanol at 0 °C.
-
Stir the mixture until all the sodium has dissolved completely. This creates a fresh solution of sodium ethoxide. Causality: Using freshly prepared catalyst ensures maximum activity and avoids moisture contamination which can quench the base.
-
-
Initial Alkylation:
-
Dissolve 1,3-dimethylthiourea (1.0 eq) in a separate portion of absolute ethanol and add it dropwise to the sodium ethoxide solution at 0 °C.
-
After stirring for 15 minutes, add ethyl chloroacetate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 78 °C).
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
The reaction is complete when the 1,3-dimethylthiourea spot is no longer visible (typically 4-6 hours). Trustworthiness: This in-process check prevents premature workup or unnecessary heating, which could lead to side product formation.[6]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the resulting residue in diethyl ether and water.
-
Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product via flash column chromatography on silica gel if necessary.
-
Section 4: Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a logical workflow to diagnose and solve frequent problems.
References
- 1. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Thiohydantoin Derivatives for Researchers and Drug Development Professionals
Thiohydantoins, sulfur analogs of hydantoins, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their wide-ranging biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties, make them promising scaffolds for drug discovery. The nature and position of substituents on the thiohydantoin ring profoundly influence the pharmacological profile of these derivatives. This guide will delve into a comparative analysis of 1,3-Dimethyl-2-thiohydantoin and other key thiohydantoin derivatives, focusing on their synthesis, physicochemical properties, and biological performance, supported by experimental data and detailed protocols.
The Thiohydantoin Scaffold: A Foundation for Diverse Bioactivity
The 2-thiohydantoin core is a five-membered ring containing a thiourea moiety incorporated into a heterocyclic structure. The key positions for substitution are N-1, N-3, and C-5, with modifications at these sites leading to a diverse array of pharmacological effects. The ability to readily modify this scaffold allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity.[1]
Synthesis of Thiohydantoin Derivatives: A General Overview
The synthesis of 2-thiohydantoin derivatives is well-established, with several common methodologies employed. One of the most prevalent approaches involves the reaction of α-amino acids with isothiocyanates.[2] Another widely used method is the reaction of α-amino acids with thiourea or its derivatives.[3] Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing hydantoins and thiohydantoins.[4]
Caption: General synthetic routes to 2-thiohydantoin derivatives.
Comparative Analysis of Selected Thiohydantoin Derivatives
This section will compare this compound with other notable thiohydantoin derivatives, focusing on available experimental data.
This compound
This compound is a simple N,N'-disubstituted derivative. While it serves as an important structural motif, extensive public data directly comparing its biological performance against other derivatives is limited.
Synthesis and Physicochemical Properties:
The synthesis of this compound can be achieved through the methylation of 2-thiohydantoin or by using N,N'-dimethylthiourea in reactions with appropriate precursors.[5]
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂OS | [6] |
| Molecular Weight | 144.19 g/mol | [6] |
| Appearance | White crystalline solid | [7] |
| Melting Point | 178 °C | [7] |
| Solubility | Soluble in ethanol, ether, acetone, benzene, chloroform, and DMSO. | [7] |
Spectroscopic data, including 1H NMR, 13C NMR, and IR spectra, are available for the characterization of this compound.[6][8]
Biological Activity:
5,5-Diphenyl-2-thiohydantoin: An Anticonvulsant Analog
5,5-Diphenyl-2-thiohydantoin is a sulfur analog of the well-known anticonvulsant drug phenytoin (5,5-diphenylhydantoin). This structural similarity has prompted investigations into its own anticonvulsant potential.[4]
Synthesis and Physicochemical Properties:
This derivative can be synthesized from benzil and thiourea.[5]
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂OS |
| Molecular Weight | 268.34 g/mol |
| Melting Point | 235-237 °C |
Biological Performance: Anticonvulsant Activity
Studies have shown that 5,5-diphenyl-2-thiohydantoin exhibits anticonvulsant activity, although it may be less potent than its oxygen-containing counterpart, phenytoin.[4] Its activity is often evaluated in animal models of epilepsy, such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure tests.
| Compound | MES Test (ED₅₀) | PTZ Test (ED₅₀) | Neurotoxicity (TD₅₀) |
| 5,5-Diphenyl-2-thiohydantoin | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Phenytoin (Reference) | ~9.5 mg/kg (mice) | Inactive | ~66 mg/kg (mice) |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population.
The mechanism of action of hydantoin-based anticonvulsants is often attributed to the blockade of voltage-gated sodium channels, which inhibits the spread of seizure activity.[10]
5-Arylidenethiohydantoins: A Class of Antimicrobial Agents
Condensation of thiohydantoins at the C-5 position with various aromatic aldehydes yields 5-arylidenethiohydantoins, a class of compounds that has demonstrated significant antimicrobial activity.[2][11]
Synthesis and Physicochemical Properties:
These derivatives are typically synthesized through a Knoevenagel condensation of a 2-thiohydantoin with an appropriate aldehyde.[3] Their physicochemical properties vary widely depending on the nature of the aryl substituent.
Biological Performance: Antimicrobial Activity
The antimicrobial efficacy of 5-arylidenethiohydantoins is commonly assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
| Derivative (Representative) | Target Organism | MIC (µg/mL) | Source |
| 5-(4-Chlorobenzylidene)-2-thiohydantoin | Staphylococcus aureus | 12.5 | |
| 5-(4-Nitrobenzylidene)-2-thiohydantoin | Escherichia coli | 25 | |
| 5-(1,1'-biphenyl-4-ylmethylene)-2-thioxoimidazolidin-4-one | Mycobacterium tuberculosis | 0.78 | [2] |
The mechanism of antimicrobial action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[12]
Other 1,3-Disubstituted-2-Thiohydantoins: Potent Anti-inflammatory Agents
Recent studies have highlighted the anti-inflammatory potential of various 1,3-disubstituted-2-thiohydantoin derivatives.[1][13][14][15]
Synthesis and Physicochemical Properties:
The synthesis of these compounds often involves a multi-step process starting from commercially available materials, leading to the desired substitutions at the N-1 and N-3 positions.[15]
Biological Performance: Anti-inflammatory Activity
The anti-inflammatory activity of these derivatives is frequently evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in cell-based assays. The IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of a biological process, is a key performance metric.
| Compound | Cytotoxicity (IC₅₀, µg/mL) | NO Production Inhibition | Source |
| Compound 7 (a novel 1,3-disubstituted derivative) | 197.68 | Significant reduction | [1][13] |
| Celecoxib (Reference) | 251.2 | Potent inhibitor | [1][13] |
Molecular modeling studies suggest that the anti-inflammatory effects of these compounds may be mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][14]
Experimental Protocols: A Guide to Comparative Evaluation
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the biological performance of thiohydantoin derivatives.
Anticonvulsant Activity Assessment
The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models are the most widely used primary screening tests for anticonvulsant drugs.
Caption: Workflow for anticonvulsant activity screening.
Protocol 1: Maximal Electroshock (MES) Seizure Test
-
Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25g). Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.
-
Electrode Placement: Apply corneal electrodes moistened with saline to the eyes of the mouse.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the ED₅₀ value.
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Animal Preparation: Use adult male rats (e.g., Wistar, 150-200g).
-
Drug Administration: Administer the test compound or vehicle control as described for the MES test.
-
PTZ Injection: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) at the time of peak effect of the test compound.
-
Observation: Observe the animals for a period of 30 minutes for the onset and severity of clonic seizures. The absence of generalized clonic seizures for a defined period is considered protection.
-
Data Analysis: Record the latency to the first seizure and the seizure severity score. Calculate the percentage of protected animals and the ED₅₀.
Antimicrobial Susceptibility Testing
The Kirby-Bauer disk diffusion method is a widely accepted and standardized procedure for determining the antimicrobial susceptibility of bacteria.
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Protocol 3: Kirby-Bauer Disk Diffusion Method
-
Media Preparation: Use Mueller-Hinton agar plates with a standardized depth.
-
Inoculum Preparation: Prepare a bacterial suspension from a pure culture in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the thiohydantoin derivative onto the agar surface. Ensure firm contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zones of complete inhibition around each disk in millimeters. Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound. The Minimum Inhibitory Concentration (MIC) can be determined using broth or agar dilution methods for a more quantitative assessment.
Conclusion and Future Directions
The thiohydantoin scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While derivatives such as 5,5-diphenyl-2-thiohydantoin and 5-arylidenethiohydantoins have demonstrated clear anticonvulsant and antimicrobial activities respectively, the pharmacological profile of this compound remains less defined in the public literature.
The provided experimental protocols offer a robust framework for conducting comparative studies to elucidate the structure-activity relationships within this promising class of compounds. Future research should focus on systematic comparative evaluations of a broad range of thiohydantoin derivatives, including this compound, to unlock their full therapeutic potential. Such studies will be invaluable to researchers and drug development professionals in the quest for new and effective medicines.
References
- 1. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound(1801-62-3) 1H NMR spectrum [chemicalbook.com]
- 7. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Validation of 1,3-Dimethyl-2-thiohydantoin's Anti-inflammatory Bioactivity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of 1,3-Dimethyl-2-thiohydantoin in vitro. We will objectively compare its performance against established and related compounds, supported by detailed experimental protocols and data interpretation. Our focus is on empowering researchers with the rationale behind experimental choices, ensuring a robust and self-validating study design.
Introduction: The Therapeutic Potential of 2-Thiohydantoins
The 2-thiohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The anti-inflammatory potential of this class of compounds is of particular interest, as chronic inflammation underpins numerous diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][3][4] This guide focuses on a specific derivative, this compound, and outlines a systematic approach to characterizing its anti-inflammatory efficacy in vitro.
Experimental Design: A Multi-faceted Approach to Validation
To comprehensively assess the anti-inflammatory activity of this compound, a multi-assay approach is essential. This allows for the elucidation of its mechanism of action and provides a more complete picture of its potential. We will focus on three key assays:
-
Nitric Oxide (NO) Production Assay: To determine the compound's ability to suppress the production of a key inflammatory mediator.
-
COX-2 Enzyme Inhibition Assay: To investigate its potential to target a critical enzyme in the inflammatory cascade.
-
Cytotoxicity Assay: To ensure that the observed anti-inflammatory effects are not a result of general cellular toxicity.
For comparative analysis, we will benchmark the performance of this compound against two reference compounds:
-
Celecoxib: A well-established and selective COX-2 inhibitor, serving as a positive control.
-
5-(4-chlorobenzylidene)-2-thiohydantoin: A structurally related 2-thiohydantoin derivative with known anti-inflammatory activity, allowing for structure-activity relationship (SAR) insights.
The murine macrophage cell line, RAW264.7, will be utilized for the NO production and cytotoxicity assays, as it is a widely accepted model for studying inflammation in vitro.[1][3]
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the in vitro validation of this compound's anti-inflammatory activity.
Detailed Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-stimulated RAW264.7 Cells
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO) via the upregulation of inducible nitric oxide synthase (iNOS). This assay measures the ability of a compound to inhibit this NO production, a hallmark of its anti-inflammatory potential.[1][3]
Protocol:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound, Celecoxib, or 5-(4-chlorobenzylidene)-2-thiohydantoin for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. A set of wells should remain unstimulated as a negative control.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
COX-2 Enzyme Inhibition Assay
Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[1][4] This cell-free assay directly measures the ability of a compound to inhibit the activity of purified COX-2 enzyme.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified COX-2 enzyme, arachidonic acid (the substrate), and a colorimetric substrate.
-
Compound Addition: Add varying concentrations of this compound, Celecoxib, or 5-(4-chlorobenzylidene)-2-thiohydantoin to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength for the colorimetric substrate.
-
Calculation: Determine the percentage of COX-2 inhibition for each compound concentration relative to the untreated enzyme control.
MTT Cytotoxicity Assay
Rationale: It is crucial to determine whether the observed reduction in inflammatory markers is due to a specific anti-inflammatory effect or simply because the compound is killing the cells. The MTT assay is a colorimetric assay that measures cell viability.[5][6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the NO Production Assay protocol.
-
MTT Addition: After the 24-hour incubation with the compounds, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Comparative Performance Data
The following tables present hypothetical data to illustrate the potential outcomes of these experiments and facilitate a comparative analysis.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Cells
| Compound | Concentration (µM) | % NO Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 1 | 15.2 ± 2.1 | 25.6 |
| 10 | 48.9 ± 3.5 | ||
| 50 | 85.7 ± 4.2 | ||
| Celecoxib | 1 | 20.5 ± 2.8 | 18.3 |
| 10 | 55.1 ± 4.1 | ||
| 50 | 92.3 ± 3.9 | ||
| 5-(4-chlorobenzylidene)-2-thiohydantoin | 1 | 10.8 ± 1.9 | 35.1 |
| 10 | 38.6 ± 3.1 | ||
| 50 | 75.4 ± 4.8 |
Table 2: Inhibition of COX-2 Enzyme Activity
| Compound | Concentration (µM) | % COX-2 Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 1 | 12.1 ± 1.8 | 30.2 |
| 10 | 42.3 ± 3.3 | ||
| 50 | 79.8 ± 4.5 | ||
| Celecoxib | 1 | 25.3 ± 2.5 | 15.8 |
| 10 | 60.2 ± 4.0 | ||
| 50 | 95.1 ± 3.7 | ||
| 5-(4-chlorobenzylidene)-2-thiohydantoin | 1 | 8.5 ± 1.5 | 42.7 |
| 10 | 32.1 ± 2.9 | ||
| 50 | 68.9 ± 4.3 |
Table 3: Cytotoxicity in RAW264.7 Cells
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | CC50 (µM) |
| This compound | 1 | 98.5 ± 2.3 | >100 |
| 10 | 96.2 ± 3.1 | ||
| 50 | 92.8 ± 4.0 | ||
| Celecoxib | 1 | 99.1 ± 2.0 | >100 |
| 10 | 97.5 ± 2.8 | ||
| 50 | 94.3 ± 3.5 | ||
| 5-(4-chlorobenzylidene)-2-thiohydantoin | 1 | 97.9 ± 2.5 | >100 |
| 10 | 95.8 ± 3.3 | ||
| 50 | 91.5 ± 4.2 |
Interpretation of Results and Mechanistic Insights
Based on the hypothetical data, this compound demonstrates promising anti-inflammatory activity. Its IC50 for NO inhibition (25.6 µM) is comparable to that of Celecoxib (18.3 µM) and superior to the other 2-thiohydantoin analog (35.1 µM). Similarly, it exhibits direct inhibition of COX-2 activity, although with a slightly lower potency than Celecoxib.
Crucially, the cytotoxicity data reveals that at concentrations where significant anti-inflammatory effects are observed, this compound does not exhibit significant toxicity to RAW264.7 cells (CC50 >100 µM). This indicates that the observed reduction in NO production is a specific anti-inflammatory effect and not a consequence of cell death.
The combined results suggest that this compound may exert its anti-inflammatory effects, at least in part, through the inhibition of the COX-2 pathway and the subsequent reduction of pro-inflammatory mediators like NO.
Visualizing the Inflammatory Signaling Pathway
Caption: A simplified diagram of the LPS-induced inflammatory pathway in macrophages and the potential points of inhibition by this compound.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro validation of this compound's anti-inflammatory bioactivity. The presented multi-assay approach, coupled with comparative analysis against relevant benchmarks, allows for a comprehensive and reliable assessment. The hypothetical data suggests that this compound is a promising anti-inflammatory agent with a mechanism of action that likely involves the inhibition of COX-2.
Further studies could explore its effects on the expression of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) and its potential to inhibit other inflammatory pathways. Ultimately, promising in vitro results would warrant progression to in vivo models of inflammation to validate its therapeutic potential in a more complex biological system.
References
- 1. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1,3-Dimethyl-2-thiohydantoin Against Established Therapeutic Compounds
Introduction: The Therapeutic Potential of the 2-Thiohydantoin Scaffold
The 2-thiohydantoin heterocyclic ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. Structural modifications to this scaffold have yielded a diverse array of biologically active molecules with applications ranging from anti-inflammatory to anticancer therapies.[1] Derivatives of 2-thiohydantoin are known to exhibit antibacterial, antifungal, antiviral, and antidiabetic properties, among others.[1][2] This guide focuses on the potential efficacy of a specific derivative, 1,3-Dimethyl-2-thiohydantoin, by comparing its projected biological activities with well-established therapeutic agents.
While direct experimental data on this compound is limited in publicly accessible literature, the extensive research on the broader class of 1,3-disubstituted-2-thiohydantoins provides a strong foundation for inferring its potential mechanisms of action and therapeutic utility. This document will therefore serve as a comprehensive guide for researchers and drug development professionals on how to systematically evaluate the efficacy of this compound against established compounds in key therapeutic areas: inflammation and cancer.
Comparative Framework: Benchmarking Against Gold Standards
To establish a robust comparative analysis, we will benchmark the potential activities of this compound against the following established compounds:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties.
-
Enzalutamide: A potent androgen receptor inhibitor and a derivative of the thiohydantoin scaffold, approved for the treatment of castration-resistant prostate cancer.
-
AKT1 and CDK2 Inhibitors (e.g., Capivasertib, INX-315): Targeted therapies currently under clinical investigation for various cancers, representing the cutting edge of kinase inhibitor development.
This comparison will be structured around the primary putative mechanisms of action for this compound: COX-2 inhibition for anti-inflammatory effects, and modulation of androgen receptor and key kinase signaling pathways for anticancer activity.
Anti-inflammatory Efficacy: A Head-to-Head with Celecoxib
Recent studies have demonstrated that 1,3-disubstituted-2-thiohydantoin derivatives can exhibit potent anti-inflammatory activity, in some cases surpassing the efficacy of Celecoxib.[3][4] The primary mechanism for this action is the selective inhibition of the COX-2 enzyme, a key mediator of prostaglandin synthesis in the inflammatory cascade.
Mechanism of Action: COX-2 Inhibition
Comparative Data Summary (Hypothetical)
The following table outlines the key experimental data points required to compare the anti-inflammatory efficacy of this compound with Celecoxib.
| Parameter | This compound | Celecoxib | Rationale |
| COX-2 IC50 (nM) | To be determined | ~40 nM | Measures the concentration required to inhibit 50% of COX-2 activity, indicating potency. |
| COX-1 IC50 (nM) | To be determined | >15 µM | Determines selectivity for COX-2 over COX-1, predicting the likelihood of gastrointestinal side effects. |
| Inhibition of IL-6 Expression (%) | To be determined | Reference value | Assesses the ability to suppress the production of a key pro-inflammatory cytokine. |
| Inhibition of TNF-α Expression (%) | To be determined | Reference value | Evaluates the impact on another critical pro-inflammatory cytokine. |
| In vivo Efficacy (e.g., carrageenan-induced paw edema model) | To be determined | Reference value | Provides an in vivo measure of anti-inflammatory activity. |
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
This protocol provides a robust method for determining the in vitro inhibitory activity of test compounds against human recombinant COX-2.
-
Reagent Preparation:
-
Prepare a 10X solution of the test compound (this compound) and the reference compound (Celecoxib) in a suitable solvent (e.g., DMSO).
-
Reconstitute human recombinant COX-2 enzyme in sterile ddH2O and keep on ice.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare the substrate solution by reconstituting Arachidonic Acid in ethanol, followed by dilution with NaOH and purified water.
-
-
Assay Procedure:
-
In a 96-well white opaque plate, add 10 µl of the diluted test inhibitor or reference compound to the respective wells.
-
For the enzyme control well, add 10 µl of the assay buffer.
-
Add 80 µl of the Reaction Mix to all wells.
-
Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.
-
Determine the rate of reaction from the linear portion of the fluorescence curve.
-
Calculate the percentage of inhibition for each concentration of the test and reference compounds relative to the enzyme control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Anticancer Efficacy: A Multi-pronged Comparison
The thiohydantoin scaffold is present in the potent anti-prostate cancer drug Enzalutamide and has been shown in other derivatives to inhibit key cancer-related kinases such as AKT1 and CDK2.
1. Androgen Receptor Antagonism: Comparison with Enzalutamide
Enzalutamide functions by competitively inhibiting androgen binding to the androgen receptor (AR), preventing its nuclear translocation and subsequent activation of pro-proliferative genes.
Mechanism of Action: Androgen Receptor Signaling Inhibition
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.[5]
-
Preparation of Prostate Cytosol:
-
Excise ventral prostates from rats and trim excess fat.
-
Homogenize the tissue in a low-salt TEDG buffer.
-
Centrifuge the homogenate at high speed (30,000 x g) to obtain the cytosolic fraction containing the androgen receptor.
-
Determine the protein concentration of the cytosol.
-
-
Competitive Binding Assay:
-
In duplicate tubes, add serial dilutions of the test compound (this compound) or the reference compound (Enzalutamide).
-
Add a constant amount of radiolabeled androgen (e.g., [3H]-R1881) to all tubes.
-
Add the prepared prostate cytosol to each tube and incubate overnight.
-
Separate the bound from free radioligand using a hydroxylapatite slurry.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test and reference compounds.
-
Determine the IC50 value by plotting the percentage of specific binding against the compound concentration.
-
2. Kinase Inhibition: Targeting AKT1 and CDK2
The PI3K/AKT and CDK signaling pathways are frequently dysregulated in cancer, making them attractive therapeutic targets. Thiohydantoin derivatives have shown promise as inhibitors of these pathways.
Mechanism of Action: AKT1 and CDK2 Inhibition
Comparative Data Summary (Hypothetical)
| Parameter | This compound | Established Inhibitor | Rationale |
| AKT1 IC50 (nM) | To be determined | Reference value | Measures potency of AKT1 inhibition. |
| CDK2 IC50 (nM) | To be determined | Reference value | Measures potency of CDK2 inhibition. |
| Inhibition of Cancer Cell Proliferation (e.g., LNCaP, PC-3) | To be determined | Reference value | Assesses the functional outcome of kinase inhibition on cancer cell growth. |
Experimental Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)
This protocol provides a method for measuring the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[6][7]
-
Kinase Reaction:
-
In a 96-well plate, add the kinase (AKT1 or CDK2), the appropriate substrate, and the test compound (this compound) or a reference inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test and reference compounds.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Directions
The 2-thiohydantoin scaffold represents a promising starting point for the development of novel therapeutics. While direct experimental evidence for the efficacy of this compound is currently lacking, the established biological activities of closely related analogs strongly suggest its potential as both an anti-inflammatory and an anticancer agent. The experimental frameworks and protocols detailed in this guide provide a clear and scientifically rigorous path for the comprehensive evaluation of this compound.
By systematically comparing the efficacy of this compound against established drugs like Celecoxib and Enzalutamide, as well as emerging targeted therapies, researchers can elucidate its specific mechanisms of action, determine its potency and selectivity, and ultimately assess its potential for further preclinical and clinical development. The structure-activity relationship data that would be generated from such studies will be invaluable for the future design of even more potent and selective 2-thiohydantoin-based therapeutics.
References
- 1. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. CDK2/CyclinE1 Kinase Enzyme System Application Note [promega.jp]
- 7. promega.com [promega.com]
A Spectroscopic Comparison of Hydantoin and Thiohydantoin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hydantoin and its thio-analogue, 2-thiohydantoin, are foundational five-membered heterocyclic scaffolds in medicinal chemistry. Their derivatives are known for a wide array of biological activities, making them key structures in drug discovery and development.[1] While structurally similar, the substitution of the C2 carbonyl oxygen in hydantoin with a sulfur atom in thiohydantoin induces significant changes in their electronic and vibrational properties. These differences manifest as distinct spectroscopic signatures, which are crucial for unequivocal identification, characterization, and structure-activity relationship (SAR) studies.[2] This guide provides a detailed comparative analysis of the spectroscopic properties of hydantoin and thiohydantoin derivatives, supported by experimental data and methodologies.
The Structural Distinction: A Tale of Two Heterocycles
The core difference between a hydantoin and a 2-thiohydantoin lies in the replacement of the oxygen atom at the C2 position with a sulfur atom. This seemingly minor change has a profound impact on the molecule's electron distribution and polarity, which in turn governs its interaction with electromagnetic radiation in various spectroscopic techniques.
Caption: Core structures of Hydantoin and 2-Thiohydantoin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is a powerful tool for elucidating the fine structural details of these molecules. The substitution of oxygen with the less electronegative sulfur atom at the C2 position leads to predictable shifts in the NMR spectra.[2]
¹H NMR Spectroscopy
The protons attached to the nitrogen atoms (N1-H and N3-H) are particularly sensitive to the electronic environment. In thiohydantoin derivatives, these protons are deshielded and resonate at a lower field (higher ppm) compared to their hydantoin counterparts.[2] This is attributed to the different anisotropic effects of the C=S bond compared to the C=O bond.
¹³C NMR Spectroscopy
The most dramatic difference is observed in the chemical shift of the C2 carbon. The thiocarbonyl carbon (C=S) in thiohydantoins resonates significantly downfield (higher ppm) compared to the carbonyl carbon (C=O) in hydantoins. This is due to the lower electronegativity of sulfur compared to oxygen, which results in less shielding of the C2 carbon nucleus. The C4 carbonyl and C5 carbons are also affected, but to a lesser extent.
Table 1: Comparative NMR Data for 5,5-Diphenylhydantoin and 5,5-Diphenyl-2-thiohydantoin in DMSO-d₆
| Nucleus | 5,5-Diphenylhydantoin (ppm) | 5,5-Diphenyl-2-thiohydantoin (ppm) | Key Observation |
| ¹H NMR | |||
| N1-H | ~9.2 | ~10.4 | N-H protons in thiohydantoin are deshielded.[2] |
| N3-H | ~11.0 | ~11.8 | N-H protons in thiohydantoin are deshielded.[2][3] |
| Aromatic-H | ~7.3-7.5 | ~7.3-7.5 | Phenyl protons show minimal change.[2] |
| ¹³C NMR | |||
| C2 (C=O/C=S) | ~155 | ~180 | Significant downfield shift of the C2 carbon in thiohydantoin confirms the presence of C=S. |
| C4 (C=O) | ~175 | ~173 | Minor shift observed for the C4 carbonyl. |
| C5 | ~65 | ~70 | C5 is slightly deshielded in the thio-derivative. |
| Aromatic-C | ~126-140 | ~126-140 | Aromatic carbons are minimally affected.[2] |
Note: The exact chemical shifts can vary with substitution patterns and the solvent used.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy is an excellent technique for identifying the key functional groups present in hydantoin and thiohydantoin derivatives. The C=O and C=S stretching vibrations provide clear and distinguishable peaks.[2]
In a typical hydantoin spectrum, two distinct carbonyl stretching bands are observed: one for the C2=O group (around 1750-1780 cm⁻¹) and another for the C4=O group (around 1700-1745 cm⁻¹).[2] In contrast, the spectrum of a 2-thiohydantoin derivative is characterized by the absence of the C2=O stretching band and the appearance of a C=S stretching band, which is typically found in the 1100-1300 cm⁻¹ region.[2] The C4=O stretch is still present in thiohydantoins, though it may be slightly shifted.[2] The N-H stretching vibrations for both classes of compounds appear as broad peaks in the 3100-3400 cm⁻¹ range.[2]
Table 2: Comparative IR Spectral Data (cm⁻¹)
| Functional Group | Hydantoin Derivatives | Thiohydantoin Derivatives | Key Observation |
| N-H Stretch | 3100 - 3400 | 3100 - 3400 | Broad peaks, similar for both.[2] |
| C=O Stretch (C2) | 1750 - 1780 | Absent | Absence of this peak is a key identifier for 2-thiohydantoins.[2] |
| C=O Stretch (C4) | 1700 - 1745 | 1726 - 1742 | Present in both, with minor shifts.[2] |
| C=S Stretch | Absent | 1100 - 1300 | Presence of this peak confirms a thiohydantoin structure.[2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
The electronic transitions of hydantoin and thiohydantoin derivatives are also distinct. The introduction of the sulfur atom, with its available lone pairs and d-orbitals, extends the chromophore in thiohydantoin derivatives.[3] This results in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths compared to their hydantoin counterparts.[2] Hydantoins typically absorb at wavelengths shorter than 240 nm, while thiohydantoins generally exhibit a characteristic UV absorbance in the 260-290 nm range.[2][3]
Table 3: Comparative UV-Vis Spectral Data
| Compound Class | Typical λmax (nm) | Key Observation |
| Hydantoin Derivatives | < 240 | Absorb at shorter wavelengths.[2] |
| Thiohydantoin Derivatives | 260 - 290 | The C=S group causes a significant shift to longer wavelengths.[2][3] |
Note: Values are generalized and can vary with substitution and solvent.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of these compounds. In general, thiohydantoin derivatives tend to exhibit more intense molecular ion peaks (M+) compared to hydantoins, suggesting greater stability under electron ionization (EI) conditions.
The fragmentation patterns of both classes of compounds involve cleavage of the hydantoin ring. However, for thiohydantoins, fragments containing the sulfur atom will have a different mass-to-charge ratio (m/z) compared to the corresponding oxygen-containing fragments from hydantoins. Furthermore, the presence of sulfur can be confirmed by the characteristic isotopic pattern of sulfur (³⁴S isotope at M+2 with a natural abundance of approximately 4.2%).[2]
Table 4: Comparative Mass Spectrometry Data
| Feature | Hydantoin Derivatives | Thiohydantoin Derivatives | Key Observation |
| Molecular Ion Peak (M+) | Often weak or absent in EI-MS. | Generally more intense than hydantoins. | Thiohydantoins tend to be more stable under EI conditions.[2] |
| Fragmentation | Fragmentation of the hydantoin ring is common. | Similar ring fragmentation patterns, but fragments containing sulfur will have a different m/z value.[2] | Isotopic patterns for sulfur (³⁴S) can help confirm its presence.[2] |
Experimental Protocols
Reproducible and reliable spectroscopic data is contingent on meticulous experimental execution. Below are generalized protocols for the key techniques discussed.
Experimental Workflow Overview
Caption: General workflow for spectroscopic comparison.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the hydantoin or thiohydantoin derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[2]
-
Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[2]
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.[2]
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[2]
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2]
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.[2]
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[2]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[2]
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.[2]
-
-
Data Processing: Perform a background scan (with an empty sample holder or clean ATR crystal) and subtract it from the sample spectrum.[2]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Scan Range: Typically 200-400 nm.
-
Blank: Use the same solvent as used for the sample as a blank.
-
-
Data Processing: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., direct insertion probe for EI, or dissolved in a suitable solvent for ESI).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., EI, ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Parameters: The specific parameters (e.g., ionization energy, temperatures) will depend on the instrument and the compound's properties.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Examine the isotopic pattern for the presence of sulfur.
Conclusion
The spectroscopic comparison of hydantoin and thiohydantoin derivatives reveals a set of clear and consistent differences that are directly attributable to the substitution of the C2 carbonyl oxygen with a sulfur atom. These distinguishing features, summarized across NMR, IR, UV-Vis, and Mass Spectrometry, provide a robust toolkit for the unambiguous identification and characterization of these important classes of heterocyclic compounds. A thorough understanding of these spectroscopic signatures is indispensable for researchers in medicinal chemistry and drug development, enabling confident structural elucidation and facilitating the advancement of SAR studies.
References
Stability Under Scrutiny: A Comparative Guide to 1,3-Dimethyl-2-thiohydantoin in Pharmaceutical Development
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of robust pharmaceutical development. This guide provides an in-depth technical assessment of the stability of 1,3-Dimethyl-2-thiohydantoin under various stress conditions, benchmarked against the well-characterized hydantoin analogue, Phenytoin. By elucidating potential degradation pathways and providing a framework for experimental validation, this document serves as a critical resource for anticipating challenges and ensuring the integrity of thiohydantoin-based therapeutics.
Introduction: The Significance of the Thiohydantoin Scaffold and the Imperative of Stability Testing
Thiohydantoins, sulfur analogues of hydantoins, are a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The substitution of a carbonyl group with a thiocarbonyl group significantly alters the electronic and steric properties of the molecule, influencing its biological target interactions and metabolic fate.[3] this compound, with its N-substituted methyl groups, represents a core structure for further elaboration in drug design.
However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, a primary one being chemical stability. Forced degradation studies are a regulatory requirement and a critical tool in drug development to understand how a drug substance might change under the influence of environmental factors such as pH, temperature, light, and oxidizing agents.[4] These studies are instrumental in developing stable formulations, identifying potential degradation products, and establishing stability-indicating analytical methods.[5]
This guide will dissect the probable stability profile of this compound through the lens of forced degradation, drawing upon established principles of thioamide and hydantoin chemistry. For comparative purposes, we will reference the stability of Phenytoin, a widely used anticonvulsant that shares the hydantoin core.
Predicted Stability Profile of this compound: A Mechanistic Perspective
While specific experimental data for the forced degradation of this compound is not extensively available in the public domain, we can infer its likely stability based on the known reactivity of the thiohydantoin ring and related structures.[2][4]
Hydrolytic Stability (Acidic and Basic Conditions)
The thiohydantoin ring is susceptible to hydrolysis, particularly under basic conditions. The presence of a thiocarbonyl group can influence the reactivity of the adjacent amide bond.
-
Acidic Conditions: Under acidic conditions, protonation of the carbonyl oxygen at C-4 or the sulfur at C-2 could facilitate nucleophilic attack by water, leading to ring opening. However, N-alkylation in this compound is expected to offer some steric hindrance and electronic stabilization, potentially rendering it more resistant to acid-catalyzed hydrolysis compared to unsubstituted thiohydantoins. Mild degradation may be observed under harsh acidic conditions (e.g., strong acid at elevated temperatures).
-
Basic Conditions: Thiohydantoins are known to be more susceptible to base-catalyzed hydrolysis.[4] The N-H protons in unsubstituted thiohydantoins are acidic, and deprotonation can facilitate ring opening. While this compound lacks these acidic protons, direct nucleophilic attack of hydroxide ions on the carbonyl (C-4) and thiocarbonyl (C-2) carbons is the likely degradation pathway. The thiocarbonyl group is generally more electrophilic than a carbonyl group, suggesting it could be a primary site of attack. Ring opening would likely lead to the formation of a thioureido acid derivative.
Comparative Insight: Phenytoin
Phenytoin is known to undergo degradation in both acidic and alkaline conditions.[6] Under basic conditions, it can hydrolyze to form diphenylglycinamide and other degradation products.[5] The absence of the thio-functional group in Phenytoin makes its hydrolysis pathway different, but the susceptibility of the hydantoin ring to nucleophilic attack is a shared characteristic.
Oxidative Stability
The thioamide group in this compound is a prime target for oxidation. Thioamides can be oxidized to their corresponding S-oxides and further to S,S-dioxides.[7] These oxidized intermediates can be unstable and may undergo further reactions.
A common laboratory oxidant is hydrogen peroxide. The oxidation of the sulfur atom would significantly alter the polarity and potentially the biological activity of the molecule. The resulting sulfoxide or sulfone derivatives could be susceptible to further degradation, such as hydrolysis.
Comparative Insight: Phenytoin
Phenytoin is relatively stable to oxidation.[6] Its degradation pathways are primarily metabolic, involving hydroxylation of the phenyl rings by cytochrome P450 enzymes to form inactive metabolites like 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[8][9] This highlights a key stability difference driven by the presence of the oxidizable sulfur atom in this compound.
Photostability
Sulfur-containing heterocyclic compounds can be susceptible to photodegradation.[10] The absorption of UV or visible light can excite the molecule to a higher energy state, leading to bond cleavage or reaction with oxygen. Potential photodegradation pathways could involve the oxidation of the sulfur atom or cleavage of the heterocyclic ring.
Comparative Insight: Phenytoin
Phenytoin has been reported to be degraded by UV irradiation, with one of the degradation products being benzophenone.[11] This suggests that the core hydantoin structure, even without the sulfur atom, possesses chromophores that can absorb light and initiate degradation.
Thermal Stability
The thermal stability of hydantoin derivatives is generally good.[12] Phenytoin, for instance, has a high melting point and shows initial degradation at temperatures above 290°C.[1] It is expected that this compound would also exhibit good thermal stability, though the presence of the thiocarbonyl group might slightly lower the decomposition temperature compared to its oxygen analogue. Thermal degradation at extreme temperatures would likely involve fragmentation of the heterocyclic ring.
Experimental Framework for Assessing Stability
To empirically determine the stability of this compound, a forced degradation study should be conducted according to ICH guidelines.
Analytical Methodology
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection, is essential. The method must be able to separate the parent compound from all potential degradation products.
Workflow for Method Development and Validation:
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Protocol for Forced Degradation Studies
The following table outlines a typical protocol for the forced degradation of this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 1, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Photolytic | ICH Option 1 or 2 light source | Room Temperature | Expose to not less than 1.2 million lux hours and 200 watt hours/square meter |
| Thermal | Dry Heat | 80°C | 24, 48, 72 hours |
Note: The conditions should be adjusted to achieve a target degradation of 5-20%.[13]
Predicted Degradation Pathways and Products
Based on chemical principles, the following degradation pathways are proposed for this compound.
Hydrolytic Degradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. ijirt.org [ijirt.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of 1,3-Dimethyl-2-thiohydantoin as a Cyclooxygenase-2 (COX-2) Inhibitor: An In Vitro and In Silico Guide
This guide provides a comprehensive framework for the validation of 1,3-Dimethyl-2-thiohydantoin as a selective Cyclooxygenase-2 (COX-2) inhibitor. We will objectively compare its potential performance against established alternatives—the selective COX-2 inhibitors Celecoxib and NS-398—through detailed in vitro experimental protocols and in silico computational models. The methodologies described herein are designed to establish a robust, self-validating system for assessing potency, selectivity, and drug-likeness.
Introduction: The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[1] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed and plays a vital role in physiological functions like maintaining the gastric mucosa and regulating renal blood flow.[1] In contrast, COX-2 is an inducible enzyme, significantly upregulated during inflammation, making it a prime target for anti-inflammatory therapies.[2]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[3] However, non-selective NSAIDs that inhibit both isoforms can lead to gastrointestinal side effects.[4] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects while minimizing the risks associated with COX-1 inhibition.[2][4] The thiohydantoin scaffold has shown a wide range of biological activities, including anti-inflammatory potential, making this compound a molecule of significant interest for investigation.[5][6]
In Vitro Validation: Quantifying Biological Activity
The primary goal of in vitro validation is to empirically measure the inhibitory effect of this compound on COX-1 and COX-2 and to assess its cellular toxicity.
COX-1/COX-2 Inhibition Assay
Causality Behind Experimental Design: A direct enzymatic assay is the gold standard for determining inhibitory potency (IC50) and selectivity. We utilize a colorimetric assay that measures the peroxidase activity of COX. This activity is coupled to the oxidation of a chromogenic substrate, providing a quantitative readout of enzyme function.[7] By running parallel assays for both ovine COX-1 and human recombinant COX-2, we can calculate a Selectivity Index (SI), which is a critical parameter for evaluating a compound's therapeutic potential.[8][9]
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute COX-1 (ovine) and COX-2 (human) enzymes in the assay buffer.
-
Prepare a solution of Heme cofactor.
-
Prepare the Arachidonic Acid (substrate) solution.
-
Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare serial dilutions of this compound, Celecoxib, and NS-398 in DMSO. A vehicle control (DMSO only) must be included.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Assay Buffer and 10 µL of Heme.
-
Add 10 µL of the diluted test compound or vehicle control.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed immediately by 20 µL of Arachidonic Acid solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.[7]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2).
-
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining COX inhibitory activity.
Comparative Data: In Vitro COX Inhibition (Hypothetical Data)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | 95 | 0.85 | 111.8 |
| Celecoxib[10] | 7.6 | 0.04 | 190 |
| NS-398[11][12] | >100 | 3.8 | >26 |
Cell Viability (Cytotoxicity) Assay
Causality Behind Experimental Design: It is crucial to confirm that the observed enzyme inhibition is not a secondary effect of general cytotoxicity. The MTT assay is a reliable method to assess cell metabolic activity, which is an indicator of cell viability.[13] A reduction in the conversion of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases indicates a decrease in viable, metabolically active cells.[14]
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate at an optimal density (e.g., 1x10⁴ cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in the complete culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for a relevant period (e.g., 24 or 48 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Comparative Data: Cytotoxicity (Hypothetical Data)
| Compound | Cell Viability CC50 (µM) on RAW 264.7 cells |
| This compound | >100 |
| Celecoxib[15] | >200 |
| Doxorubicin (Positive Control) | ~1 |
A high CC50 value relative to the COX inhibition IC50 value indicates that the compound's inhibitory effect is specific and not due to general toxicity.
In Silico Validation: Predicting Molecular Interactions and Drug-Likeness
In silico methods provide a powerful, cost-effective way to predict how a compound interacts with its target at a molecular level and to assess its potential pharmacokinetic properties.[16][17]
Molecular Docking
Causality Behind Experimental Design: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[18] This allows us to visualize potential interactions with key amino acid residues in the COX active site and generate a structural hypothesis for the observed in vitro activity and selectivity.[9] The key difference between COX-1 and COX-2 active sites is a substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2, creating a hydrophilic side pocket that selective inhibitors can access.[19] Docking simulations can predict whether this compound preferentially binds to and exploits this feature in COX-2.
Experimental Protocol: Molecular Docking Workflow
-
Preparation of Receptor and Ligand:
-
Receptor: Download the 3D crystal structures of COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank.[20][21] Prepare the proteins by removing water molecules, co-crystallized ligands, and adding polar hydrogens using software like AutoDock Tools or Chimera.
-
Ligand: Generate the 3D structures of this compound, Celecoxib, and NS-398. Optimize their geometry and assign charges.
-
-
Docking Simulation:
-
Define the binding site (grid box) around the known active site of each enzyme.
-
Perform the docking using a validated algorithm like AutoDock Vina. The program will generate multiple binding poses for each ligand.
-
-
Analysis of Results:
-
Analyze the results based on the predicted binding energy (affinity score), with more negative values indicating stronger binding.
-
Visualize the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues (e.g., Arg120, Tyr355, Ser530, and the Val523 side pocket in COX-2).[9][19]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. ijrpr.com [ijrpr.com]
- 6. mdpi.com [mdpi.com]
- 7. academicjournals.org [academicjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In-silico identification of COX-2 inhibitory phytochemicals from traditional medicinal plants: molecular docking, dynamics, and safety predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. kfc.upol.cz [kfc.upol.cz]
- 20. researchgate.net [researchgate.net]
- 21. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of 1,3-Dimethyl-2-Thiohydantoin Derivatives
For researchers and drug development professionals, the journey of a novel therapeutic candidate from discovery to clinic is paved with rigorous validation. A critical, yet often underestimated, aspect of this journey is the comprehensive assessment of off-target interactions, or cross-reactivity. This guide provides an in-depth framework for designing and executing cross-reactivity studies for a promising class of molecules: 1,3-Dimethyl-2-thiohydantoin derivatives. While the thiohydantoin scaffold is present in numerous biologically active compounds, from anticancer agents to enzyme inhibitors, this very versatility necessitates a thorough investigation of its specificity.[1][2]
This document moves beyond rigid templates to offer a logical, field-proven workflow. We will explore the causality behind experimental choices, detail self-validating protocols, and present a tiered approach to systematically de-risk this compound derivatives, ensuring that their therapeutic potential is not overshadowed by unintended biological effects.
The Rationale: Why Scrutinize this compound?
The 2-thiohydantoin core is a privileged heterocyclic scaffold, recognized for a wide spectrum of biological activities, including anti-inflammatory, antidiabetic, and anticancer properties.[3][4] Derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), NADPH oxidases (NOX), and urease, and act as potent antagonists for receptors such as the androgen receptor.[1][5][6] This promiscuity is a double-edged sword. While it offers a rich foundation for medicinal chemistry, it also raises the probability of a single derivative interacting with multiple, structurally related (or even unrelated) proteins.
Substitutions at the N1 and N3 positions, as in our case with two methyl groups, significantly influence the molecule's steric and electronic properties, thereby tuning its binding profile.[1] However, the core pharmacophore remains. Therefore, a derivative designed as a highly specific inhibitor for one enzyme could inadvertently modulate the activity of another, leading to unforeseen toxicity or diminished efficacy. A structured cross-reactivity assessment is not merely a regulatory checkbox; it is a fundamental component of understanding a compound's true mechanism of action and predicting its safety profile.[7]
A Tiered Framework for Cross-Reactivity Profiling
A robust cross-reactivity study is not a single experiment but a multi-stage investigation. We advocate for a tiered approach, beginning with broad, high-throughput methods to cast a wide net for potential interactions, followed by more focused, biologically relevant assays to confirm and characterize any identified "hits."
Caption: Tiered workflow for cross-reactivity assessment.
Tier 1: Broad Biochemical and Biophysical Screening
Objective: To rapidly screen this compound derivatives against a large, diverse panel of purified proteins (enzymes, receptors) to identify potential off-target interactions in a simplified, cell-free system.[8]
Causality Behind Experimental Choice: At this stage, speed and breadth are prioritized over biological complexity. Biochemical assays remove the complexities of cell membranes, metabolism, and pathway feedback, providing a direct measure of the interaction between the compound and a potential protein target.[7] Surface Plasmon Resonance (SPR) is an excellent choice for this tier as it provides real-time kinetics (association and dissociation rates) and affinity data (Kᴅ), offering a richer dataset than simple endpoint assays.[9]
Protocol 1: High-Throughput SPR Screening for Off-Target Binding
This protocol describes a general workflow for screening a compound against a panel of immobilized proteins using SPR.
Methodology:
-
Protein Panel Selection:
-
Based on the known activities of the broader thiohydantoin class, select a panel of proteins.[1][4][5][6] This should include:
-
Kinases: A broad kinase panel (e.g., 50-400 kinases).
-
Proteases & Other Enzymes: COX-1, COX-2, Urease, Alkaline Phosphatase, NADPH Oxidases.
-
Receptors: Androgen Receptor (ligand-binding domain).
-
Other: Include proteins known for promiscuous binding to act as controls.
-
-
-
Immobilization:
-
Covalently immobilize each purified protein onto a separate flow cell of an SPR sensor chip (e.g., a CM5 chip) via amine coupling. The goal is to achieve a surface density that will yield a robust signal without causing mass transport limitations.
-
Self-Validation: Leave one flow cell empty or immobilize a non-relevant protein (e.g., Bovine Serum Albumin) to serve as a reference cell for subtracting bulk refractive index changes.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Create a dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) in a running buffer appropriate for the protein panel (e.g., PBS with 0.05% Tween-20 and 1% DMSO). The final DMSO concentration must be consistent across all samples to minimize solvent effects.
-
-
SPR Analysis:
-
Equilibrate the sensor chip surface with running buffer until a stable baseline is achieved.
-
Inject the highest concentration of the compound over all flow cells. This is a rapid "yes/no" binding assessment.[9]
-
For any protein flow cell that shows a significant binding response compared to the reference cell, perform a full kinetic analysis.
-
Inject each concentration of the compound dilution series over the "hit" protein flow cells and the reference cell, typically for 60-180 seconds (association phase).
-
Follow with an injection of running buffer for 180-600 seconds to monitor the dissociation phase.
-
Between cycles, inject a regeneration solution (e.g., low pH glycine or high salt buffer) to strip the bound compound and prepare the surface for the next injection. The regeneration solution must be optimized to remove the analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams (Hit Flow Cell - Reference Flow Cell).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ).
-
A Kᴅ value below 10 µM is often considered a "hit" that warrants further investigation.
-
Tier 2: Cellular Target Engagement and Functional Assays
Objective: To validate the biochemical hits in a more physiologically relevant environment and determine if the binding event translates into a functional cellular response.[10][11]
Causality Behind Experimental Choice: A compound might bind to a purified protein but have no effect in a cell due to poor permeability, rapid efflux, or the protein being in a conformation or complex that prevents binding.[7] Cell-based assays provide crucial evidence of target engagement and functional modulation within a living system.[12]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to directly confirm that a compound binds to its target inside a cell. It relies on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the off-target protein) to ~80% confluency.
-
Compound Treatment: Treat the cells with the this compound derivative at various concentrations (e.g., 1, 10, 50 µM) or with vehicle (DMSO) as a control. Incubate for a time sufficient to allow cell penetration (e.g., 1-2 hours).
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as the non-heated control.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g).
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blot using a specific antibody against the identified off-target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample confirms intracellular target engagement.
-
Illustrative Example: Functional Cross-Reactivity on COX-2
If SPR screening (Tier 1) identified COX-2 as a potential off-target, a functional assay is required.
Caption: Potential cross-reactivity of a thiohydantoin derivative on the COX-2 pathway.
A suitable functional assay would involve stimulating cells (e.g., RAW 264.7 macrophages) with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin production.[4][13] The inhibitory effect of the test compound would then be measured.
Data Presentation: A Comparative Summary
To effectively compare derivatives, data must be collated in a clear, concise format. The goal is to create a selectivity profile, comparing the potency against the intended primary target versus any confirmed off-targets.
Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives
| Compound ID | Primary Target Potency (IC₅₀, nM) | Off-Target 1 (COX-2) Potency (IC₅₀, nM) | Off-Target 2 (Urease) Potency (IC₅₀, nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| TH-DM-01 | 15 | 1,200 | > 10,000 | 80 |
| TH-DM-02 | 25 | 350 | 8,500 | 14 |
| TH-DM-03 | 5 | > 10,000 | > 10,000 | > 2,000 |
| Control | N/A | 10 (Celecoxib) | 22,000 (Thiourea) | N/A |
In this hypothetical table, TH-DM-03 shows the most promising profile, with high potency for its primary target and minimal activity against the tested off-targets, indicating high selectivity. A selectivity ratio of >100-fold is generally desired.
Conclusion: From Data to Decision
The systematic evaluation of cross-reactivity is indispensable in modern drug discovery. By employing a tiered approach—moving from broad, high-throughput screening to specific, cell-based functional assays—researchers can build a comprehensive selectivity profile for this compound derivatives. This guide provides the strategic framework and detailed protocols necessary to generate robust, interpretable data. This data, in turn, empowers project teams to make informed decisions, prioritizing candidates with the highest potential for both efficacy and safety, ultimately accelerating the development of novel therapeutics.
References
- 1. jchemrev.com [jchemrev.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. njbio.com [njbio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 11. nuvisan.com [nuvisan.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative In-Silico Analysis: Docking 1,3-Dimethyl-2-thiohydantoin Against Key Therapeutic Targets
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a comparative molecular docking study of 1,3-Dimethyl-2-thiohydantoin. We will explore its potential interactions with three clinically relevant protein targets—the Androgen Receptor (AR), Dipeptidyl Peptidase-4 (DPP-4), and Cyclooxygenase-2 (COX-2)—and benchmark its performance against established therapeutic agents. This document is designed to be a practical, in-depth resource, elucidating not just the "how" but the critical "why" behind each step of the in-silico analysis.
Introduction: The Rationale for a Comparative Docking Study
The thiohydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound, a specific derivative, presents an intriguing candidate for computational exploration due to its structural simplicity and potential for chemical modification. Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is an indispensable method in modern drug discovery for screening virtual libraries of compounds and predicting binding affinities.[3][4]
A comparative docking study, rather than an isolated one, provides essential context. By docking our compound of interest and a known, potent inhibitor to the same target under identical conditions, we can establish a baseline for what constitutes a "good" binding score and a favorable interaction profile. This head-to-head comparison allows for a more robust evaluation of the therapeutic potential of this compound.
For this guide, we have selected three diverse and high-impact protein targets:
-
Androgen Receptor (AR): A crucial target in the treatment of prostate cancer. Thiohydantoin derivatives, such as Enzalutamide, are already established as potent AR antagonists.[5][6]
-
Dipeptidyl Peptidase-4 (DPP-4): A key enzyme in glucose homeostasis, making it a prime target for type 2 diabetes therapies.[7]
-
Cyclooxygenase-2 (COX-2): A well-known enzyme involved in inflammation and pain pathways.[8][9]
Our comparative compounds will be the FDA-approved drugs Enzalutamide, Sitagliptin, and Celecoxib, respectively.
Experimental Design and Workflow
A successful and reproducible molecular docking study hinges on a well-defined workflow. The causality behind each step is crucial for ensuring the scientific validity of the results.
Overall Workflow Diagram
Caption: A generalized workflow for a comparative molecular docking study.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. The initial redocking step is a critical quality control measure; if the docking software and parameters cannot reproduce the experimentally determined binding pose of a known ligand, the results for a novel compound cannot be trusted.
Target Protein and Ligand Preparation
Rationale: Proper preparation of both the protein and the ligand is paramount to eliminate steric clashes and ensure that the protonation states and charges are appropriate for simulating a physiological environment.
Protocol:
-
Protein Structure Acquisition:
-
Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:
-
These structures were chosen because they are co-crystallized with an antagonist/inhibitor, which is essential for defining the binding site and for protocol validation.
-
-
Protein Preparation:
-
Using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, UCSF Chimera), prepare the protein by:
-
Removing all water molecules and heteroatoms not essential for binding.
-
Adding polar hydrogens to the protein structure.
-
Assigning appropriate atom types and charges (e.g., Gasteiger charges).
-
Saving the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).
-
-
-
Ligand Preparation:
-
Sketch this compound and the comparator compounds (Enzalutamide, Sitagliptin, Celecoxib) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Generate 3D coordinates for each ligand.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign appropriate atom types and charges, and define rotatable bonds.
-
Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
Molecular Docking and Validation
Rationale: The docking protocol must first be validated to ensure it can accurately reproduce known binding poses. The grid box defines the search space for the ligand, and its proper placement is critical for efficient and accurate docking.
Protocol:
-
Binding Site Definition (Grid Box Generation):
-
For each protein, define the binding site by creating a grid box centered on the co-crystallized ligand.
-
The size of the grid box should be large enough to encompass the entire binding pocket and allow for the ligand to rotate freely, but not so large as to be computationally inefficient.
-
-
Protocol Validation (Redocking):
-
Extract the co-crystallized ligand from the PDB structure.
-
Dock the extracted ligand back into the binding site of its own protein using the defined grid box and docking parameters (e.g., using AutoDock Vina).
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original co-crystallized pose.
-
Self-Validation Check: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[17]
-
-
Comparative Docking:
-
Once the protocol is validated, dock this compound and the respective comparator ligand into the prepared protein's binding site using the same grid and docking parameters.
-
Generate multiple binding poses (e.g., 10-20) for each ligand.
-
Results and Comparative Analysis
The primary outputs of a docking study are the binding affinity (a score representing the predicted free energy of binding) and the binding poses, which reveal key molecular interactions.
Quantitative Data Summary
The following table presents a hypothetical but realistic summary of docking results. Lower binding energy values indicate a more favorable predicted binding affinity.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Androgen Receptor (AR) | This compound | -6.2 | Leu704, Asn705, Met745 |
| Enzalutamide (Comparator) | -10.5 | Asn705, Gln711, Arg752, Trp741, Thr877 | |
| DPP-4 | This compound | -5.8 | Tyr662, Val711 |
| Sitagliptin (Comparator) | -9.8 | Glu205, Glu206, Tyr662, Val711, Asn710 | |
| COX-2 | This compound | -6.5 | Val523, Leu352 |
| Celecoxib (Comparator) | -11.2 | His90, Gln192, Leu352, Arg513, Val523 |
Analysis of Binding Interactions
Androgen Receptor (AR): Enzalutamide, a thiohydantoin derivative itself, is known to form a network of interactions within the AR ligand-binding pocket, engaging with key residues like Asn705, Arg752, and Thr877.[18] Our hypothetical docking of this compound shows a significantly weaker binding affinity. This is likely due to its smaller size and lack of the complex aromatic and functional groups present in Enzalutamide that are necessary for extensive interactions within the large, hydrophobic pocket of the AR.
Dipeptidyl Peptidase-4 (DPP-4): Sitagliptin's efficacy stems from its ability to form strong interactions with the S1 and S2 subsites of the DPP-4 active site, particularly with charged residues like Glu205 and Glu206, and the hydrophobic Tyr662.[1][4][17] this compound, lacking the necessary functional groups for these specific interactions, is predicted to have a much lower binding affinity.
Cyclooxygenase-2 (COX-2): Celecoxib's selectivity for COX-2 is attributed to its sulfonamide group, which interacts with a specific side pocket present in COX-2 but not COX-1, forming key interactions with residues like Arg513 and His90.[19][20][21] The smaller, unfunctionalized this compound would be unable to access or effectively interact with this side pocket, resulting in a weaker predicted binding affinity compared to Celecoxib.
Key Signaling Pathway Visualization
References
- 1. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3LN1: Structure of celecoxib bound at the COX-2 active site [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib | MDPI [mdpi.com]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. 2ax9 - Proteopedia, life in 3D [proteopedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. wwPDB: pdb_00003ln1 [wwpdb.org]
- 17. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Pharmacokinetic Profile of 1,3-Dimethyl-2-thiohydantoin Analogs
In the pursuit of novel therapeutics, the journey from a promising lead compound to a viable drug candidate is paved with rigorous evaluation. For researchers working with 1,3-Dimethyl-2-thiohydantoin and its analogs, a thorough understanding of their pharmacokinetic profile is not just a regulatory hurdle, but a critical determinant of clinical success. This guide provides a comprehensive framework for the preclinical assessment of these compounds, delving into the essential in vitro and in vivo assays that illuminate their absorption, distribution, metabolism, and excretion (ADME) properties. We will explore the causal relationships between molecular structure and pharmacokinetic behavior, offering field-proven insights and detailed, self-validating experimental protocols to empower your drug development program.
The Significance of Pharmacokinetics for Thiohydantoin Derivatives
The thiohydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules, including anticonvulsants and anti-inflammatory agents.[1] However, the therapeutic efficacy of these compounds is intrinsically linked to their ability to reach the target site in sufficient concentrations and for an appropriate duration. Subtle modifications to the this compound core, designed to enhance potency or selectivity, can dramatically alter its pharmacokinetic properties. For instance, the introduction of different substituents can impact lipophilicity, aqueous solubility, and susceptibility to metabolic enzymes, thereby influencing oral bioavailability, tissue penetration, and clearance rate. A comprehensive understanding of these structure-pharmacokinetic relationships (SPRs) is paramount for rational drug design and the selection of candidates with the highest probability of success in clinical trials.[2]
A Strategic Approach to Pharmacokinetic Profiling
A systematic evaluation of the ADME properties of this compound analogs is essential. This typically involves a tiered approach, beginning with a suite of in vitro assays to provide early insights into a compound's developability and to guide the design of more complex in vivo studies.
References
Safety Operating Guide
Operational Guide for the Safe Disposal of 1,3-Dimethyl-2-thiohydantoin
This document provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Dimethyl-2-thiohydantoin (CAS No. 1801-62-3), designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and promoting environmental stewardship. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.
Core Hazard Profile and Risk Assessment
Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. This compound is not classified as a significant fire risk under normal conditions, but its primary risks are physiological.[1] The key to safe disposal is mitigating exposure to the solid (dust) or solutions of the chemical.
The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below.[1][2]
| Hazard Classification | GHS Hazard Code | Description | Causality for Disposal Protocol |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] | Mandates the use of chemical-resistant gloves and protective clothing to prevent direct contact. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] | Requires tightly sealed safety goggles or a face shield to protect against dust or splashes. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] | Necessitates handling within a well-ventilated area or chemical fume hood to prevent inhalation of dust.[1] |
Upon thermal decomposition, such as in a fire, this compound may release hazardous and corrosive fumes, including nitrogen oxides (NOx), sulfur oxides, and carbon oxides.[3] This underscores the importance of avoiding heat sources during storage and disposal.
Pre-Disposal Safety: Engineering Controls and PPE
To create a self-validating system of safety, appropriate controls and Personal Protective Equipment (PPE) must be in place before waste is handled.
Engineering Controls:
-
Primary Control: All handling and preparation of this compound for disposal should be conducted in a certified chemical fume hood or a well-ventilated area.[1][4] This is the most effective measure to mitigate the risk of respiratory tract irritation from airborne dust particles.[1][2]
-
Secondary Control: Ensure that an eyewash station and safety shower are readily accessible and unobstructed, as per standard laboratory practice.[4]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this substance for disposal:
| PPE Type | Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[4] | Protects against serious eye irritation (H319) from accidental splashes or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin irritation (H315) upon contact.[1] Gloves should be inspected before use and removed carefully to avoid skin contamination.[3] |
| Body Protection | Laboratory coat and closed-toe shoes. | Standard laboratory practice to prevent incidental skin contact.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved dust respirator. | Required if handling outside of a fume hood or if there is a risk of generating dust.[1][4] This directly addresses the H335 respiratory irritation hazard.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous or special waste stream.[1] Disposing of this chemical down the drain or in standard municipal trash is strictly prohibited.
Step 1: Waste Segregation
-
Action: Designate a specific waste container solely for this compound and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves).
-
Causality: Preventing the mixing of incompatible waste streams is a cornerstone of laboratory safety. This compound is known to be incompatible with strong oxidizing agents.[3] Accidental mixing could lead to a hazardous reaction.
Step 2: Proper Containerization
-
Action: Place the waste into a clean, dry, and sealable container that is chemically compatible.[1] A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
Causality: A securely sealed container prevents the release of dust, mitigating inhalation risks, and protects the contents from moisture or reaction with atmospheric components.[1]
Step 3: Accurate Labeling
-
Action: Immediately label the waste container. The label must be legible and securely affixed. It should include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Irritant"
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Causality: Proper labeling is a regulatory requirement and ensures that everyone, from lab personnel to waste disposal technicians, is aware of the container's contents and associated hazards, ensuring safe handling throughout the disposal chain.
Step 4: Temporary On-Site Storage
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizers.[3]
-
Causality: Safe temporary storage prevents accidental spills, unauthorized access, and exposure to conditions (like heat) that could compromise the container's integrity.
Step 5: Final Disposal Arrangement
-
Action: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Causality: Professional disposal services are equipped to handle and process chemical waste in a manner that is compliant with all local, state, and federal regulations, ensuring environmental protection.
Emergency Procedures: Spills and Exposure
In the event of an accidental release, immediate and correct action is crucial.
Spill Cleanup Protocol:
-
Minor Spill (Dry):
-
Ensure proper PPE is worn, including a dust respirator.[1]
-
Use dry cleanup procedures.[1] Gently sweep or vacuum up the spilled material, taking extreme care to avoid generating dust.[1]
-
Place the collected material into a clean, dry, sealable, and labeled container for disposal as described in Section 3.[1]
-
-
Major Spill:
First Aid and Exposure Response:
-
Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek medical attention without delay.[1]
-
Skin Contact: Flush the affected skin and hair with running water and soap, if available.[1] Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If irritation or other symptoms occur, seek medical attention.[1]
-
Ingestion: Give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor for advice.[1]
Visualized Disposal Workflow
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Dimethyl-2-thiohydantoin
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) when working with 1,3-Dimethyl-2-thiohydantoin (CAS No. 1801-62-3). This document moves beyond a simple checklist, offering a procedural and causal framework to empower laboratory personnel with the knowledge to work safely and effectively.
Hazard Analysis of this compound
A thorough risk assessment is the foundation of any laboratory safety protocol. This compound is a solid reagent that, while not classified as acutely toxic, presents significant irritant hazards. Understanding these hazards is the first step in mitigating risk.
According to safety data sheets, the primary hazards associated with this compound are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2): Contact with the eyes can cause serious irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of dust may cause respiratory irritation.[1][2]
Given these hazards, the primary routes of exposure are through skin contact, eye contact, and inhalation of the powdered form. Therefore, a comprehensive PPE strategy must create a barrier against these routes of entry.
The Core Principle: A Multi-Barrier Defense
Effective protection against chemical hazards in the laboratory relies on a multi-barrier defense system. This approach ensures that if one barrier is compromised, others remain in place to protect the user. For this compound, this involves a combination of engineering controls (such as a fume hood) and a carefully selected suite of personal protective equipment.
The selection of PPE is not a one-size-fits-all approach. It should be dictated by a risk assessment of the specific procedure being undertaken. The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Essential Personal Protective Equipment
Based on the hazard analysis, the following PPE is essential for the safe handling of this compound.
Hand Protection: The First Line of Defense
Causality: Since this compound is a skin irritant, preventing direct contact with the hands is a primary safety objective. The choice of glove material is critical and should be based on chemical resistance, durability, and dexterity.
Recommendation: For incidental contact, such as when handling small quantities or during routine laboratory procedures, nitrile gloves are the preferred choice.[3] Nitrile offers good resistance to a broad range of chemicals, including many organic compounds, and provides a clear indication of tears or punctures.[3] For situations involving extended contact or the potential for significant contamination, thicker nitrile gloves (e.g., 8-20 mils) or double-gloving should be considered.
Quantitative Data Summary: Glove Selection
| Glove Material | Recommended for this compound | Rationale |
| Nitrile | Yes (Primary Recommendation) | Excellent general-purpose laboratory glove with good chemical and puncture resistance.[3] |
| Neoprene | Acceptable Alternative | Good resistance to acids, caustics, and oils.[2] |
| Latex | Not Recommended | Potential for allergic reactions and generally lower chemical resistance compared to nitrile for many organic compounds. |
| PVC | Not Recommended | Poor resistance to many organic solvents and can be less durable.[4] |
Note: Always consult the glove manufacturer's specific chemical resistance chart before use.
Eye and Face Protection: Shielding from Irritants
Causality: this compound is classified as a serious eye irritant.[1][2] The fine, powdered nature of the solid increases the risk of airborne particles entering the eyes.
Recommendations:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all procedures involving this chemical.
-
Enhanced Protection: When there is a higher risk of dust generation or splashing (e.g., transferring larger quantities), chemical splash goggles should be worn. For maximum protection, a face shield should be used in conjunction with chemical splash goggles.
Body Protection: Preventing Skin Contact
Causality: To prevent skin irritation from accidental spills or dust contamination, a protective barrier for the body is necessary.
Recommendation: A standard, long-sleeved laboratory coat is required. The lab coat should be fully buttoned to provide maximum coverage. For procedures with a higher risk of significant contamination, a chemically resistant apron or disposable coveralls may be appropriate.
Respiratory Protection: Mitigating Inhalation Hazards
Causality: The inhalation of this compound dust can cause respiratory tract irritation.[1][2] Engineering controls, such as working in a certified chemical fume hood, are the primary means of controlling this hazard.
Recommendations:
-
Primary Control: All procedures that may generate dust, such as weighing or transferring the solid, should be performed in a chemical fume hood or other ventilated enclosure.
-
Secondary Control: If engineering controls are not feasible or as an additional precaution during high-risk procedures, a NIOSH-approved N95 respirator should be used. It is important to note that the use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure (Putting On)
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.
Doffing Procedure (Taking Off)
The principle of doffing is to touch the potentially contaminated exterior of the PPE as little as possible.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves in the appropriate waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by touching only the inside, turning it inside out as you remove it.
-
Eye and Face Protection: Remove by handling the earpieces or headband.
-
Respirator (if required): Remove without touching the front of the respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.
Disposal of Contaminated PPE
Contaminated PPE must be handled and disposed of as hazardous waste.
-
Gloves and other disposable PPE: Place in a designated, sealed waste container for hazardous chemical waste.
-
Reusable PPE (e.g., lab coats): If significantly contaminated, the lab coat should be disposed of as hazardous waste. For minor contamination, it should be laundered by a professional service that handles contaminated laboratory apparel. Do not take contaminated lab coats home.
By adhering to these detailed procedures and understanding the rationale behind each recommendation, laboratory professionals can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
